Hepcidin-20 (human)
描述
BenchChem offers high-quality Hepcidin-20 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepcidin-20 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C85H135N27O23S9 |
|---|---|
分子量 |
2191.8 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-6-amino-2-[[(1R,4R,7S,10S,13S,16S,19R,25S,28R,31R,36R,39S,42S,45R,55R)-16-(4-aminobutyl)-45-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-39-benzyl-42-[(2S)-butan-2-yl]-10-(3-carbamimidamidopropyl)-13-(hydroxymethyl)-7-(1H-imidazol-5-ylmethyl)-25-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,51,54,61-hexadecaoxo-33,34,47,48,57,58,63,64-octathia-3,6,9,12,15,18,21,24,27,30,37,40,43,50,53,60-hexadecazatetracyclo[26.21.10.44,19.236,55]pentahexacontane-31-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C85H135N27O23S9/c1-7-42(3)64(88)82(132)110-61-40-144-139-35-56-76(126)108-58-37-140-137-33-54(104-70(120)47(19-12-14-23-86)99-75(125)53(32-113)103-69(119)49(21-16-25-92-85(89)90)98-74(124)52(101-78(58)128)28-46-29-91-41-95-46)67(117)93-30-62(115)96-50(22-26-136-6)71(121)106-59-38-141-138-34-55(68(118)94-31-63(116)97-56)105-79(129)60(107-73(123)51(27-45-17-10-9-11-18-45)102-83(133)65(43(4)8-2)111-81(61)131)39-143-142-36-57(109-80(59)130)77(127)100-48(20-13-15-24-87)72(122)112-66(44(5)114)84(134)135/h9-11,17-18,29,41-44,47-61,64-66,113-114H,7-8,12-16,19-28,30-40,86-88H2,1-6H3,(H,91,95)(H,93,117)(H,94,118)(H,96,115)(H,97,116)(H,98,124)(H,99,125)(H,100,127)(H,101,128)(H,102,133)(H,103,119)(H,104,120)(H,105,129)(H,106,121)(H,107,123)(H,108,126)(H,109,130)(H,110,132)(H,111,131)(H,112,122)(H,134,135)(H4,89,90,92)/t42-,43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-,66-/m0/s1 |
InChI 键 |
KCGSCDOCNSLUQM-BJMJBLFRSA-N |
产品来源 |
United States |
Foundational & Exploratory
Hepcidin-20: A Comprehensive Technical Guide on its Sequence, Structure, and Function
This technical guide provides an in-depth overview of hepcidin-20 (B1576446), a truncated isoform of the key iron-regulatory hormone hepcidin-25 (B1576460). While hepcidin-25 is the primary regulator of systemic iron homeostasis, hepcidin-20, lacking the first five N-terminal amino acids, exhibits minimal iron-regulatory activity.[1] Instead, its significance appears to lie in its antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of hepcidin-20's molecular characteristics, the signaling pathways governing its production, and the experimental methodologies for its study.
Amino Acid Sequence and Structure
Hepcidin-20 is a 20-amino acid peptide that is a product of the cleavage of the same 84-amino acid preprohormone that yields hepcidin-25.[2] The generation of hepcidin-20 and other isoforms, such as hepcidin-22, occurs through the further processing of hepcidin-25.[3]
Table 1: Amino Acid Sequence of Human Hepcidin-20
| Sequence | Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr |
| One-Letter Code | ICIFCCGCCHRSKCGMCCKT |
The three-dimensional structure of hepcidin-20 is characterized by a distorted β-sheet, forming a hairpin-like fold. This structure is stabilized by four intramolecular disulfide bonds. The connectivity of these disulfide bridges is crucial for its compact and stable conformation.
Table 2: Disulfide Bond Connectivity in Hepcidin-20
| Cysteine Residue Pair |
| Cys2 - Cys8 |
| Cys5 - Cys18 |
| Cys6 - Cys17 |
| Cys9 - Cys14 |
Note: The numbering of cysteine residues is based on their position within the 20-amino acid sequence of hepcidin-20.
Signaling Pathways Regulating Hepcidin (B1576463) Production
The synthesis of hepcidin, including the precursor to hepcidin-20, is transcriptionally regulated in hepatocytes by two primary signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines.
BMP/SMAD Pathway (Iron Sensing)
The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the principal regulator of hepcidin expression in response to changes in systemic iron levels. Increased iron stores lead to the upregulation of BMP6, which then binds to its receptors (BMPRs) on the hepatocyte surface. This binding, co-facilitated by the co-receptor hemojuvelin (HJV), initiates a phosphorylation cascade of intracellular SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the promoter of the hepcidin gene (HAMP), thereby inducing its transcription.
JAK/STAT Pathway (Inflammation)
During inflammation, cytokines such as Interleukin-6 (IL-6) are released and bind to their receptors on hepatocytes.[4] This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to a STAT3-responsive element in the HAMP gene promoter, leading to increased hepcidin transcription.[4]
Experimental Protocols
The quantification and functional characterization of hepcidin-20 require specific and sensitive methodologies. Mass spectrometry-based techniques are the gold standard for isoform-specific quantification, while its biological activity is primarily assessed through antimicrobial assays.
Quantification of Hepcidin-20 by Mass Spectrometry
a) Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS)
This method allows for the direct analysis of hepcidin isoforms in biological fluids like serum and urine.
-
Sample Preparation:
-
Thaw frozen serum or urine samples on ice.
-
For serum, dilute samples (e.g., 5-fold) in a binding buffer containing urea (B33335) and a non-ionic detergent (e.g., 8 M urea, 1% CHAPS in 0.5 M NaCl, 0.1 M sodium phosphate, pH 7.0).[5] A further dilution (e.g., 10-fold) in binding buffer is then performed.[5]
-
For urine, samples can be diluted to a standardized protein concentration (e.g., 20 µg/ml).[6]
-
An internal standard, such as a stable isotope-labeled hepcidin, is spiked into the sample for quantitative analysis.[5][6]
-
-
ProteinChip Array Preparation and Sample Application:
-
Use an appropriate ProteinChip array (e.g., IMAC30-Cu2+ for its affinity to the histidine residue in hepcidin).[7]
-
Equilibrate the spots on the array with the binding buffer.
-
Apply the prepared sample to each spot and incubate in a humidity chamber to allow for protein binding.
-
Wash the spots with binding buffer and then with a low-salt buffer to remove non-specifically bound proteins.
-
Rinse with deionized water and allow the array to air dry.
-
-
Matrix Application and MS Analysis:
-
Apply a saturated solution of an energy-absorbing matrix (e.g., sinapinic acid in 50% acetonitrile, 0.5% trifluoroacetic acid) to each spot.
-
Allow the matrix to co-crystallize with the bound peptides.
-
Analyze the array using a SELDI-TOF mass spectrometer. The instrument settings (e.g., laser intensity, detector sensitivity) should be optimized for the detection of peptides in the mass range of hepcidin-20 (approximately 2191 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to hepcidin-20 based on its mass-to-charge ratio (m/z).
-
Quantify the amount of hepcidin-20 by comparing the intensity of its peak to that of the internal standard.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of hepcidin isoforms.
-
Sample Preparation:
-
To a plasma or serum sample, add an internal standard (e.g., isotopically labeled hepcidin-25).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) or an acidic solution (e.g., aqueous formic acid).[8][9]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the peptides is further purified and concentrated using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB).[9]
-
Elute the peptides from the SPE plate and evaporate to dryness.
-
Reconstitute the dried peptide extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the hepcidin isoforms using a reversed-phase column with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., formic acid).
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Perform targeted analysis using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for hepcidin-20 and the internal standard are monitored for highly selective quantification.[8]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of synthetic hepcidin-20.
-
Determine the concentration of hepcidin-20 in the samples by interpolating the ratio of the peak area of the analyte to the internal standard on the calibration curve.
-
Antimicrobial Activity Assay
The antimicrobial activity of hepcidin-20 is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.
-
Microorganisms and Growth Conditions:
-
Select a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic growth phase.
-
-
MIC Determination (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of synthetic hepcidin-20 in the growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Include positive (bacteria without peptide) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
-
-
Bactericidal Activity (CFU Assay):
-
To determine if the peptide is bactericidal or bacteriostatic, take aliquots from the wells of the MIC plate that show no visible growth.
-
Plate the aliquots on agar (B569324) plates and incubate at 37°C for 24 hours.
-
The minimum bactericidal concentration (MBC) is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of CFUs compared to the initial inoculum.
-
Quantitative Data
Concentration in Biological Fluids
The concentration of hepcidin-20 in human serum and urine is generally low and can be undetectable in a significant portion of the healthy population.[3] Its levels tend to be higher in conditions associated with inflammation and chronic kidney disease.
Table 3: Reported Concentrations of Hepcidin Isoforms in Human Serum
| Hepcidin Isoform | Median Concentration (Range) in µg/L |
| Hepcidin-20 | 4 (1–40) |
| Hepcidin-22 | 8 (2–20) |
| Hepcidin-24 | 8 (1–50) |
| Hepcidin-25 | 39 (1–334) |
Source: Adapted from a study using LC-HR-MS on 47 paired human plasma and serum samples.[9]
Antimicrobial Activity
Hepcidin-20 has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10][11] Interestingly, some studies suggest that hepcidin-20 has greater antimicrobial potency than hepcidin-25 against certain bacterial strains, particularly at acidic pH.[1][11]
Table 4: Minimum Inhibitory Concentrations (MIC) of Hepcidin-20 against Various Bacteria
| Bacterial Species | MIC Range (µM) | Reference |
| Escherichia coli | 15 - 25 | [12][13] |
| Staphylococcus aureus | 15 - 25 | [12] |
| Aeromonas hydrophila | 20 | [12] |
| Streptococcus agalactiae | 10 | [12] |
| Pseudomonas aeruginosa | >50 | [11] |
| Enterococcus faecium | 25 - 50 | [11] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions.
Conclusion
Hepcidin-20 is a naturally occurring N-terminally truncated isoform of hepcidin-25. While it plays a minimal role in iron regulation, it exhibits significant antimicrobial activity against a range of pathogenic bacteria. The production of its precursor is governed by the same well-characterized signaling pathways that regulate hepcidin-25 in response to iron status and inflammation. The precise quantification of hepcidin-20 in biological samples relies on advanced mass spectrometry techniques. Further research into the specific physiological and pathological roles of hepcidin-20 may open new avenues for the development of novel antimicrobial agents.
References
- 1. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Serum levels of the hepcidin-20 isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of Antibacterial Activity of Hepcidin From Antarctic Notothenioid Fish [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
The Journey from Precursor to Isoform: A Technical Guide to the Synthesis and Processing of Hepcidin-20
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and processing of hepcidin-20 (B1576446), a key N-terminally truncated isoform of the iron-regulatory hormone hepcidin (B1576463). We delve into the molecular choreography that begins with the precursor, prohepcidin, and culminates in the generation of various hepcidin isoforms, with a specific focus on hepcidin-20. This document details the enzymatic machinery, cellular signaling pathways, and established experimental methodologies crucial for researchers and professionals in the fields of iron metabolism, hematology, and drug development.
The Hepcidin Precursor: Synthesis and Initial Processing of Prohepcidin
The journey to bioactive hepcidin begins with the synthesis of an 84-amino acid precursor protein known as preprohepcidin (B1576763).[1][2][3] This initial translation product contains a 24-amino acid N-terminal signal peptide that directs the nascent protein to the endoplasmic reticulum.[2][4][5] Within the endoplasmic reticulum, the signal peptide is cleaved, yielding the 60-amino acid intermediate, prohepcidin.[1][6] Prohepcidin is then transported through the secretory pathway, where it undergoes further crucial processing.[4]
The primary structure of human preprohepcidin reveals a highly conserved architecture, including the signal peptide, a pro-region, and the C-terminal mature hepcidin peptide.[7]
The Key Cleavage Event: Prohepcidin to Hepcidin-25 (B1576460)
The conversion of prohepcidin to the main bioactive form, hepcidin-25, is a critical step mediated by a family of proprotein convertases (PCs).[7][8] The primary enzyme responsible for this cleavage is furin, a subtilisin-like proprotein convertase.[4][9][10] Furin recognizes and cleaves prohepcidin at a conserved polybasic cleavage site (RRRRR59DT) located immediately upstream of the N-terminus of the mature hepcidin-25 peptide.[7][11]
In addition to furin, other proprotein convertases, including PC5, PACE4, and PC7, have also been shown to process prohepcidin, suggesting a degree of redundancy in this crucial activation step.[7][8][11] This processing occurs within the trans-Golgi network and/or in secretory granules before secretion from the hepatocyte.[9]
The Final Step: Generation of Hepcidin-20 from Hepcidin-25
Following the generation of hepcidin-25, further N-terminal truncation can occur, leading to the formation of hepcidin-22 and hepcidin-20.[7][8][12] While the precise physiological significance of these isoforms is still under investigation, hepcidin-20 is a consistently detected isoform in human serum and urine.[8][12]
The enzymatic machinery responsible for the conversion of hepcidin-25 to hepcidin-20 has not been definitively identified and is believed to be the result of an as-yet-uncharacterized extracellular enzyme or a calcium-independent tissue activity.[7][8] Studies have shown that hepcidin-22 can be rapidly degraded into hepcidin-20, suggesting a sequential cleavage process.[12]
Quantitative Data on Hepcidin Isoforms
The quantification of hepcidin isoforms is crucial for understanding their physiological roles and for clinical diagnostics. Mass spectrometry-based methods have enabled the precise measurement of hepcidin-20, -22, and -25 in biological fluids.
| Analyte | Matrix | Method | Healthy Adult Male (Median, Range) | Healthy Adult Female (Median, Range) | Reference |
| Hepcidin-25 | Serum | LC-HR-MS | 39 µg/L (1-334 µg/L) | Not Specified | [13] |
| Hepcidin-24 | Serum | LC-HR-MS | 8 µg/L (1-50 µg/L) | Not Specified | [13] |
| Hepcidin-22 | Serum | LC-HR-MS | 8 µg/L (2-20 µg/L) | Not Specified | [13] |
| Hepcidin-20 | Serum | LC-HR-MS | 4 µg/L (1-40 µg/L) | Not Specified | [13] |
| Prohepcidin | Serum | ELISA | 106.2 ng/mL (51.6–153.4 ng/ml) | 106.2 ng/mL (51.6–153.4 ng/ml) | [14][15] |
| Analyte | Matrix | Method | Healthy Volunteers (Median, Range) | Reference |
| Hepcidin-25 | Serum | C-ELISA | 112 ng/mL (29-254 ng/mL) (Male) | [16] |
| Hepcidin-25 | Serum | C-ELISA | 65 ng/mL (17-286 ng/mL) (Female) | [16] |
Experimental Protocols
A variety of sophisticated techniques are employed to study the synthesis and processing of hepcidin. Below are overviews of the key experimental protocols.
Mass Spectrometry for Hepcidin Isoform Analysis
Mass spectrometry (MS) is the gold standard for the specific and quantitative analysis of hepcidin isoforms. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) are commonly used.
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) to remove larger proteins.
-
Internal Standard Spiking: A stable isotope-labeled synthetic hepcidin (e.g., 13C, 15N-labeled hepcidin-25) is added to each sample to serve as an internal standard for accurate quantification.
-
Solid-Phase Extraction (SPE): The supernatant is often further purified and concentrated using SPE with a suitable stationary phase (e.g., weak cation exchange).
-
LC Separation: The extracted peptides are separated using reverse-phase liquid chromatography.
-
MS/MS Detection: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each hepcidin isoform and the internal standard.
-
Data Analysis: The peak area ratios of the endogenous hepcidin isoforms to the internal standard are used to calculate their concentrations based on a standard curve.
Immunoassays for Hepcidin and Prohepcidin
Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of total hepcidin or prohepcidin. Competitive ELISAs are particularly common for measuring the small hepcidin peptide.
General Competitive ELISA Protocol Outline:
-
Coating: A microplate is coated with a capture antibody specific for hepcidin.
-
Competition: Standards or samples are added to the wells along with a known amount of biotinylated hepcidin. The endogenous hepcidin in the sample competes with the biotinylated hepcidin for binding to the capture antibody.
-
Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound components.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the captured biotinylated hepcidin.
-
Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.
-
Measurement: The absorbance is measured, which is inversely proportional to the concentration of hepcidin in the sample.
Cell Culture and Transfection for Studying Prohepcidin Processing
In vitro studies using cell lines are instrumental in dissecting the molecular mechanisms of prohepcidin processing.
General Protocol Outline:
-
Cell Culture: Hepatoma cell lines (e.g., Huh-7, HepG2) or other suitable cell lines are cultured under standard conditions.
-
Transfection: Cells are transfected with plasmids encoding wild-type or mutant preprohepcidin. Transfection reagents like lipofectamine are commonly used.
-
Inhibition Studies: To identify the responsible proteases, cells can be treated with specific inhibitors (e.g., furin inhibitors) or subjected to siRNA-mediated knockdown of candidate enzymes.
-
Sample Collection: Cell lysates and culture media are collected at various time points after transfection.
-
Analysis: The collected samples are analyzed for prohepcidin and mature hepcidin forms using techniques such as Western blotting, immunoprecipitation, or mass spectrometry.
Conclusion
The synthesis and processing of hepcidin-20 from prohepcidin is a multi-step process involving precise enzymatic cleavages. While the conversion of prohepcidin to the primary bioactive form, hepcidin-25, by furin and other proprotein convertases is well-established, the subsequent N-terminal truncation to hepcidin-20 is an area of active investigation. The development and application of advanced analytical techniques, particularly mass spectrometry and immunoassays, have been pivotal in elucidating these pathways and in quantifying the various hepcidin isoforms. A deeper understanding of the regulation of prohepcidin processing and the generation of its isoforms holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of iron-related disorders.
References
- 1. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Physiology, Hepcidin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
The Diminished Role of N-Terminally Truncated Hepcidin Isoforms in Iron Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin-25 (B1576460), a 25-amino acid peptide hormone, is the master regulator of systemic iron homeostasis. Its interaction with the iron exporter ferroportin is critical for controlling iron absorption and recycling. In circulation, hepcidin-25 can undergo N-terminal truncation, resulting in shorter isoforms, primarily hepcidin-20 (B1576446) and hepcidin-22. This technical guide provides a comprehensive overview of the biological functions of these truncated hepcidin (B1576463) isoforms. Drawing upon established research, we detail their significantly reduced or absent bioactivity in iron regulation, the experimental methodologies used to assess their function, and the signaling pathways governing the processing of the parent hormone. Quantitative data on the relative abundance and activity of these isoforms are presented to offer a clear comparative analysis for researchers in the field.
Introduction: The Central Role of Hepcidin-25 in Iron Homeostasis
Iron is an essential element for numerous physiological processes, yet it is toxic in excess. The body maintains a delicate balance of iron levels primarily through the action of hepcidin-25. Synthesized predominantly by hepatocytes, hepcidin-25 binds to the cellular iron exporter ferroportin, inducing its internalization and degradation.[1][2][3] This action effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing the amount of iron entering the circulation.[1][4] The expression of hepcidin-25 is tightly regulated by iron stores, inflammation, erythropoietic demand, and hypoxia.[5][6][7]
The Rise of Truncated Isoforms: Processing and Degradation
The bioactive hepcidin-25 is derived from an 84-amino acid preprohormone. Following cleavage of the signal peptide, the resulting prohepcidin is processed by proprotein convertases, such as furin, to yield the mature 25-amino acid peptide.[5][8][9] Hepcidin-25 can be further metabolized through proteolytic cleavage at its N-terminus, giving rise to shorter isoforms, most notably hepcidin-20 and hepcidin-22.[8][10][11] This N-terminal truncation is not a random event but appears to be a specific inactivation pathway.[8][12] While the precise peptidases responsible for this truncation in vivo are still under investigation, studies suggest a sequential degradation process.[8][12]
Biological Function: A Tale of Diminished Activity
A substantial body of evidence indicates that N-terminal truncation dramatically curtails the iron-regulatory activity of hepcidin.[13][14][15][16] The N-terminal region of hepcidin-25 is essential for its binding to ferroportin and subsequent induction of ferroportin internalization and degradation.[13][14][15][16]
Hepcidin-20 and Hepcidin-22: These two major truncated isoforms are considered to be biologically inactive or to have significantly reduced activity with respect to iron regulation.[13][16][17] Studies have shown that serial deletion of the N-terminal amino acids leads to a progressive loss of function, with hepcidin-20, which lacks the first five amino acids, being almost completely devoid of the ability to induce ferroportin degradation.[13][16] Furthermore, these truncated isoforms do not appear to act as antagonists to hepcidin-25.[13]
Clinical Significance: The accumulation of N-terminally truncated hepcidin isoforms is observed in certain pathological conditions, most notably in patients with chronic kidney disease (CKD).[18][19] In CKD, the levels of hepcidin-20 and hepcidin-22 are inversely correlated with the estimated glomerular filtration rate (eGFR), suggesting that their clearance is impaired.[18] However, it is the full-length hepcidin-25 that remains the primary driver of iron dysregulation in these patients, with its levels being more strongly correlated with ferritin.[18]
Quantitative Data Summary
The following tables summarize the available quantitative data on the serum concentrations and relative bioactivity of hepcidin isoforms.
Table 1: Serum Concentrations of Hepcidin Isoforms in Healthy Adults
| Isoform | Median Concentration (μg/L) | Concentration Range (μg/L) | Reference |
| Hepcidin-25 | 39 | 1-334 | [20] |
| Hepcidin-24 | 8 | 1-50 | [20] |
| Hepcidin-22 | 8 | 2-20 | [20] |
| Hepcidin-20 | 4 | 1-40 | [20] |
Table 2: Relative Bioactivity of Hepcidin Isoforms
| Isoform | Ferroportin Internalization Activity (% of Hepcidin-25) | In Vivo Hypoferremic Activity | Reference |
| Hepcidin-25 | 100% | High | [13][14] |
| Hepcidin-24 | ~95% | Significant | [13] |
| Hepcidin-22 | Significantly Reduced | Minimal | [13][16] |
| Hepcidin-20 | ~0% | None | [13][16] |
Experimental Protocols
Quantification of Hepcidin Isoforms by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the quantification of hepcidin isoforms in serum or plasma.
Materials:
-
Serum or plasma sample
-
Aqueous formic acid
-
Internal standard (e.g., synthetic stable isotope-labeled hepcidin-25)
-
Solid-phase extraction (SPE) plate (e.g., 96-well)
-
Elution solvent (e.g., acetonitrile/water/formic acid mixture)
-
LC-High Resolution Mass Spectrometer (LC-HR-MS)
Procedure:
-
Sample Preparation: Mix serum/plasma with an equal volume of aqueous formic acid containing the internal standard.
-
Protein Precipitation: Centrifuge the mixture to pellet precipitated proteins.
-
Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE plate.
-
Washing: Wash the SPE plate with an appropriate solvent to remove interfering substances.
-
Elution: Elute the hepcidin isoforms from the SPE plate using the elution solvent.
-
LC-MS Analysis: Inject the eluted sample into the LC-HR-MS system.
-
Data Analysis: Quantify the different hepcidin isoforms by comparing their peak areas to that of the internal standard.[20]
Ferroportin Internalization Assay
This assay assesses the ability of hepcidin isoforms to induce the internalization of ferroportin in a cell-based model.
Materials:
-
HEK293 cells stably expressing ferroportin tagged with a fluorescent protein (e.g., GFP)
-
Cell culture medium
-
Synthetic hepcidin-25 and truncated isoforms
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the ferroportin-GFP expressing cells in a suitable format (e.g., 96-well plate).
-
Treatment: Treat the cells with varying concentrations of hepcidin-25 or the truncated isoforms for a defined period (e.g., 24 hours).
-
Visualization (Microscopy): Observe the cells under a fluorescence microscope. A decrease in plasma membrane fluorescence and an increase in intracellular puncta indicate ferroportin internalization.
-
Quantification (Flow Cytometry): Harvest the cells and analyze the total cellular fluorescence using a flow cytometer. A decrease in the mean fluorescence intensity indicates ferroportin degradation.[13]
Signaling Pathways and Logical Relationships
Hepcidin-25 Regulatory Pathways
The synthesis of hepcidin-25 is primarily regulated by two major signaling pathways in hepatocytes: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines like IL-6.[5][7][12]
Caption: Regulation of Hepcidin-25 synthesis by iron and inflammation.
Hepcidin Processing and Degradation Workflow
This diagram illustrates the progression from the hepcidin precursor to the bioactive form and its subsequent inactivation through N-terminal truncation.
Caption: Workflow of hepcidin processing and degradation.
Logical Relationship of Hepcidin Isoform Bioactivity
This diagram visually represents the hierarchical bioactivity of hepcidin isoforms in relation to their primary function of ferroportin degradation.
Caption: Bioactivity of hepcidin isoforms on ferroportin.
Conclusion
The N-terminally truncated isoforms of hepcidin, primarily hepcidin-20 and hepcidin-22, exhibit significantly diminished to no biological activity in the regulation of iron homeostasis. Their inability to effectively bind to and induce the degradation of ferroportin renders them largely irrelevant as direct players in systemic iron control. However, their accumulation in certain disease states like chronic kidney disease highlights their potential as biomarkers of renal clearance and peptide metabolism. For researchers and drug development professionals, the focus remains steadfast on hepcidin-25 as the therapeutic target for modulating iron availability. Understanding the pathways of hepcidin processing and degradation is crucial for the development of hepcidin mimetics or antagonists, as the stability and N-terminal integrity of such molecules will be paramount to their efficacy. This guide provides a foundational understanding of the truncated hepcidin isoforms, emphasizing their distinct roles—or lack thereof—compared to the master iron regulator, hepcidin-25.
References
- 1. The Role of Ubiquitination in Hepcidin-Independent and Hepcidin-Dependent Degradation of Ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of hepcidin derivatives in order to develop standards for immune adsorption method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepcidin and Ferroportin: The New Players in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Activation and inactivation of the iron hormone hepcidin: Biochemical characterization of prohepcidin cleavage and sequential degradation to N-terminally truncated hepcidin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Serum levels of the hepcidin-20 isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological activity of mouse hepcidin peptide analogs containing three disulfide bridges: manual and microwave-assisted solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of Hepcidin-20 in Systemic Iron Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. The bioactive form, hepcidin-25 (B1576460), orchestrates iron balance by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action effectively traps iron within cells, reducing its entry into circulation. While hepcidin-25 has been extensively studied, the physiological role of its N-terminally truncated isoform, hepcidin-20 (B1576446), remains a subject of investigation. This technical guide provides a comprehensive overview of the current understanding of hepcidin-20's function, its relationship with hepcidin-25, and its potential clinical significance. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and development in this area.
Introduction: The Hepcidin Isoforms
Hepcidin is initially produced as an 84-amino acid preprohormone, which is subsequently cleaved to prohepcidin and then to the mature, 25-amino acid bioactive peptide (hepcidin-25). Further proteolytic cleavage results in shorter isoforms, most notably hepcidin-20 and hepcidin-22.[1] Hepcidin-20 lacks the first five N-terminal amino acids present in hepcidin-25. This N-terminal region is critical for the interaction of hepcidin-25 with ferroportin and, consequently, for its iron-regulatory activity.[2] While hepcidin-20 is considered to have minimal to no direct role in systemic iron regulation, its presence in circulation, particularly in certain pathological states, suggests it may have other biological functions or serve as a biomarker.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and concentrations of hepcidin-20 and hepcidin-25.
Table 1: Comparative Bioactivity of Hepcidin-20 and Hepcidin-25
| Parameter | Hepcidin-20 | Hepcidin-25 | Reference(s) |
| Ferroportin Binding Affinity (Kd) | Not reported; considered negligible | ~210 nM (in the absence of iron), ~2.5 nM (in the presence of 10 µM FeCl2) | [3] |
| Iron Regulatory Activity | Minimal to none | High | [2] |
Table 2: Serum Concentrations of Hepcidin-20 and Hepcidin-25 in Health and Disease (Median (Range) in µg/L)
| Condition | Hepcidin-20 | Hepcidin-25 | Reference(s) |
| Healthy Controls | Not Detected | 8 (1–31) | [4] |
| Iron Deficiency Anemia (IDA) | Not Detected | <1 (<1–2) | [4] |
| Anemia of Chronic Disease (ACD) | Detected (at 10-20% of Hep-25) | 60 (10–213) | [4] |
| Hereditary Hemochromatosis (HH) | Detected (at 10-20% of Hep-25) | 2 (<1–15) | [4] |
| Chronic Kidney Disease (CKD) - No Dialysis | Detected (at 10-20% of Hep-25) | Elevated | [4] |
| Chronic Kidney Disease (CKD) - Pre-Hemodialysis | Detected (at 10-20% of Hep-25) | Elevated | [4] |
| Chronic Kidney Disease (CKD) - Post-Hemodialysis | Detected (at 10-20% of Hep-25) | Decreased by 35-50% | [4] |
| Sepsis | Detected (at 10-20% of Hep-25) | 92 (11–216) | [4] |
Note: In the study by Preza et al., hepcidin-20 was not detected in healthy controls, but was present in 30-100% of samples from individuals with various diseases, typically at concentrations 10-20% of the corresponding hepcidin-25 levels.[4]
Table 3: Comparative Antimicrobial Activity of Hepcidin-20 and Hepcidin-25 (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | Hepcidin-20 (MIC) | Hepcidin-25 (MIC) | Reference(s) |
| Escherichia coli | 6.25 - 12.5 | 12.5 - 25 | [5] |
| Pseudomonas aeruginosa | 3.125 - 6.25 | 12.5 - 25 | [5] |
| Staphylococcus aureus | 25 - 50 | 50 - >50 | [5] |
| Enterococcus faecium | 12.5 | 25 | [5] |
Note: These values represent a range from different clinical isolates. In most cases, hepcidin-20 demonstrated greater or equal antimicrobial potency compared to hepcidin-25.[5]
Signaling Pathways and Regulatory Mechanisms
Hepcidin-25 and Iron Homeostasis
The regulation of systemic iron is a tightly controlled process orchestrated by hepcidin-25. Elevated iron stores and inflammatory cytokines, particularly IL-6, stimulate hepcidin-25 transcription in hepatocytes.[6] Hepcidin-25 then enters the circulation and binds to ferroportin, the sole known cellular iron exporter, which is highly expressed on duodenal enterocytes, macrophages, and hepatocytes.[7][8] This binding event triggers the phosphorylation, ubiquitination, and subsequent lysosomal degradation of ferroportin, thereby blocking iron efflux into the plasma.[8]
The Ambiguous Role of Hepcidin-20
Hepcidin-20, lacking the N-terminal domain essential for ferroportin binding, does not directly participate in this iron regulatory axis.[2] Its formation is believed to be a result of proteolytic degradation of hepcidin-25.[9] The elevated levels of hepcidin-20 in conditions like chronic kidney disease (CKD) and sepsis, where hepcidin-25 is also high, suggest that its presence may be a consequence of increased hepcidin-25 production and possibly altered clearance or degradation pathways in these disease states.[4][9]
Detailed Experimental Protocols
Quantification of Hepcidin Isoforms by SELDI-TOF Mass Spectrometry
Objective: To quantify the levels of hepcidin-20 and hepcidin-25 in serum or urine samples.
Methodology:
-
Sample Preparation:
-
Thaw serum or urine samples on ice.
-
For absolute quantification, spike samples with a known concentration of a stable isotope-labeled hepcidin-25 internal standard (e.g., 13C/15N labeled).[10]
-
Acidify the sample by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 SPE cartridge with 100% methanol (B129727) followed by 0.1% TFA.
-
Load the supernatant from the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA to remove unbound proteins.
-
Elute the hepcidin isoforms with a solution of 80% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluate using a vacuum centrifuge.
-
-
SELDI-TOF MS Analysis:
-
Reconstitute the dried peptide extract in a small volume of binding buffer (e.g., 0.1% TFA in 50% acetonitrile).
-
Spot the reconstituted sample onto a ProteinChip array (e.g., CM10 weak cation exchange or IMAC30 immobilized metal affinity capture).
-
Allow the sample to air dry.
-
Wash the spots with a series of buffers to remove non-specifically bound molecules.
-
Apply a sinapinic acid (SPA) or α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution to the spots and allow to co-crystallize.
-
Analyze the array using a SELDI-TOF mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to hepcidin-20 (m/z ~2191.8 Da) and hepcidin-25 (m/z ~2789.4 Da) and the internal standard.
-
Calculate the peak intensity for each isoform.
-
Generate a standard curve using known concentrations of synthetic hepcidin-20 and hepcidin-25.
-
Determine the concentration of each isoform in the sample by comparing their peak intensities to the standard curve and normalizing to the internal standard.
-
Hepcidin Quantification by Competitive ELISA
Objective: To measure the total hepcidin concentration in serum or plasma.
Methodology:
-
Reagent Preparation:
-
Prepare wash buffer, sample diluent, and standards according to the kit manufacturer's instructions.
-
Reconstitute the biotinylated hepcidin tracer.
-
-
Assay Procedure:
-
Add standards, controls, and diluted patient samples to the wells of a microplate pre-coated with an anti-hepcidin antibody.
-
Add the biotinylated hepcidin tracer to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking. During this incubation, the hepcidin in the sample and the biotinylated hepcidin will compete for binding to the immobilized antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for a specified time (e.g., 30 minutes). The streptavidin-HRP will bind to the captured biotinylated hepcidin.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP will catalyze the conversion of TMB, resulting in a color change.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of hepcidin in the samples is inversely proportional to the absorbance.
-
Determine the hepcidin concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Ferroportin Internalization Assay via Flow Cytometry
Objective: To quantitatively assess the effect of hepcidin isoforms on ferroportin internalization.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding for ferroportin fused to a fluorescent protein (e.g., GFP-tagged ferroportin).
-
-
Hepcidin Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of synthetic hepcidin-20 and hepcidin-25 for different time points (e.g., 0, 2, 4, 8, and 24 hours). Include an untreated control.
-
-
Cell Staining and Flow Cytometry:
-
After treatment, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
To specifically label surface ferroportin, incubate the cells with a primary antibody against an extracellular loop of ferroportin, followed by a secondary antibody conjugated to a different fluorophore (e.g., PE).
-
Wash the cells again and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring both the GFP signal (total ferroportin) and the PE signal (surface ferroportin).
-
-
Data Analysis:
-
Gate on the GFP-positive cell population.
-
Determine the mean fluorescence intensity (MFI) of the PE signal for each treatment condition.
-
A decrease in the PE MFI indicates internalization of ferroportin from the cell surface.
-
Calculate the percentage of ferroportin internalization relative to the untreated control.
-
Hepcidin-Induced Ferritin Accumulation Assay
Objective: To measure the downstream biological effect of hepcidin-induced ferroportin degradation by quantifying intracellular ferritin levels.
Methodology:
-
Cell Culture and Treatment:
-
Culture iron-responsive cells (e.g., HepG2 or macrophage-like cells like THP-1) in appropriate media.
-
Pre-treat the cells with an iron source (e.g., ferric ammonium (B1175870) citrate) to ensure adequate intracellular iron for ferritin synthesis.
-
Treat the cells with various concentrations of hepcidin-20 and hepcidin-25 for 24-48 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Ferritin Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Quantify the ferritin concentration in the lysates using a commercially available ferritin ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the ferritin concentration to the total protein concentration for each sample.
-
Compare the normalized ferritin levels in the hepcidin-treated cells to the untreated controls. An increase in intracellular ferritin indicates iron retention due to ferroportin degradation.
-
Conclusion and Future Directions
Hepcidin-20, a truncated isoform of the master iron-regulatory hormone hepcidin-25, lacks the critical N-terminal domain required for interaction with ferroportin and thus does not directly participate in systemic iron homeostasis. However, its presence in the circulation, particularly its elevation in disease states such as chronic kidney disease and sepsis, warrants further investigation. While its primary role may not be in iron regulation, hepcidin-20 exhibits potent antimicrobial activity, in some cases surpassing that of hepcidin-25. This suggests a potential role in the innate immune response.
Future research should focus on elucidating the specific proteases responsible for the conversion of hepcidin-25 to hepcidin-20 and whether this process is regulated. Furthermore, the clinical utility of measuring the hepcidin-25/hepcidin-20 ratio as a potential biomarker for disease diagnosis or prognosis needs to be explored in larger cohort studies. Understanding the full spectrum of hepcidin-20's biological activities could unveil novel therapeutic targets or diagnostic strategies for a range of human diseases. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this enigmatic peptide.
References
- 1. Article: Hepcidin in chronic kidney disease: not an anaemia management tool, but promising as a cardiovascular biomarker (full text) - March 2015 - NJM [njmonline.nl]
- 2. Serum hepcidin-25 levels in patients with chronic kidney disease are independent of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Hepcidin Gene (HAMP) Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis.[1][2][3][4] It maintains the delicate balance between dietary iron absorption, cellular iron storage, and iron availability for crucial physiological processes like erythropoiesis.[5] Hepcidin exerts its function by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4][6] This action effectively traps iron within cells—primarily duodenal enterocytes, macrophages, and hepatocytes—and reduces the amount of iron entering the bloodstream.[4][5][7]
Dysregulation of hepcidin is central to the pathophysiology of numerous iron-related disorders.[4][8][9] Abnormally low hepcidin levels lead to iron overload conditions such as hereditary hemochromatosis, while excessive hepcidin production causes iron-restricted anemias, including anemia of inflammation (also known as anemia of chronic disease).[4][8][10] Consequently, the molecular pathways that govern HAMP gene expression are prime targets for therapeutic intervention.
This guide provides a detailed overview of the transcriptional regulation of the HAMP gene, the post-translational processing of the hepcidin prohormone, and the experimental methodologies used to study these processes.
A Note on Hepcidin Isoforms: Hepcidin-25, -22, and -20
The HAMP gene encodes an 84-amino acid prepropeptide.[6][11] Following the cleavage of a signal peptide, the resulting prohepcidin is further processed by the prohormone convertase furin to generate the primary bioactive hormone, a 25-amino acid peptide (hepcidin-25).[6][11][12] Shorter isoforms, hepcidin-22 and hepcidin-20, also exist, which are C-terminal peptides resulting from further processing.[12][13] While all transcriptional regulatory pathways converge on the HAMP gene promoter to control the synthesis of the initial prepropeptide, the primary biologically active and most studied form is hepcidin-25. The regulation of the subsequent processing into shorter isoforms is less understood.
Core Regulatory Pathways of HAMP Gene Expression
Hepatic HAMP transcription is primarily controlled by two major signaling pathways: the Bone Morphogenetic Protein/Sons of Mothers Against Decapentaplegic (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which responds to inflammation.[9][14][15]
The BMP/SMAD Pathway: The Iron-Sensing Axis
The BMP/SMAD pathway is the principal mechanism through which the liver senses body iron stores and modulates hepcidin production accordingly.[1][8][16]
-
Key Molecules: Bone Morphogenetic Protein 6 (BMP6), Hemojuvelin (HJV), Hemochromatosis protein (HFE), Transferrin Receptor 2 (TfR2), BMP receptors (BMPR), and SMAD proteins (SMAD1/5/8, SMAD4).[1][16][17]
-
Mechanism of Action:
-
Sensing High Iron: In iron-replete conditions, increased levels of iron-bound transferrin in the circulation lead to the dissociation of HFE from Transferrin Receptor 1 (TfR1) and its subsequent association with TfR2.[2][18] Concurrently, elevated hepatic iron stores stimulate the production of BMP6 by liver sinusoidal endothelial cells.[1][19]
-
Receptor Complex Formation: Secreted BMP6 binds to a receptor complex on the surface of hepatocytes, which consists of BMP type I (ALK2, ALK3) and type II receptors, and the co-receptor hemojuvelin (HJV).[1][8][20] The HFE-TfR2 complex is thought to stabilize or enhance this signaling complex.[2]
-
SMAD Phosphorylation: The activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[16][20]
-
Nuclear Translocation & Transcription: Phosphorylated SMAD1/5/8 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4.[7][20][21] This complex translocates to the nucleus, where it binds to BMP-responsive elements (BMP-REs) in the HAMP gene promoter, driving its transcription.[22]
-
References
- 1. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The mechanism of action and regulation of hepcidin [escholarship.org]
- 5. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin regulation: ironing out the details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepcidin and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on Hepcidin Protein Expression and Iron Overloading in β-Thalassemia: A Review [ijsr.net]
- 10. Role of HAMP Genetic Variants on Pathophysiology of Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Posttranslational processing of hepcidin in human hepatocytes is mediated by the prohormone convertase furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of prohepcidin processing and activity by the subtilisin-like proprotein convertases Furin, PC5, PACE4 and PC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Hepcidin and HFE protein: Iron metabolism as a target for the anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - Iron regulation by hepcidin [jci.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hepcidin Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of Human Hepcidin-20: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solution structure of human Hepcidin-20 as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. It delves into the detailed experimental protocols, presents a thorough analysis of the structural data, and visualizes the key signaling pathways influenced by this crucial peptide hormone.
Introduction to Human Hepcidin-20
Hepcidin (B1576463) is a key regulator of iron homeostasis in the human body. The 20-amino acid isoform, Hepcidin-20, is a C-terminally truncated form of the full-length Hepcidin-25. Understanding its three-dimensional structure is paramount for elucidating its biological function and for the rational design of therapeutic agents targeting iron-related disorders. NMR spectroscopy has been a pivotal technique in determining the solution-state conformation of this peptide.
The solution structure of human Hepcidin-20 reveals a distorted β-sheet with a hairpin-like fold, stabilized by four disulfide bonds. This compact structure is essential for its biological activity.[1]
Experimental Protocols
The determination of the three-dimensional structure of Hepcidin-20 by NMR involves several key experimental stages, from sample preparation to data acquisition and structure calculation.
Sample Preparation
A pure and stable sample is crucial for high-quality NMR data.
-
Peptide Synthesis and Purification: Human Hepcidin-20 is typically synthesized using solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Conditions: For NMR studies, the purified peptide is dissolved in a buffer solution, typically at a concentration of 0.5-1.0 mM. The pH is usually maintained in the acidic range (e.g., pH 3-5) to minimize aggregation and amide proton exchange with the solvent. A common solvent system is a mixture of 90% H₂O and 10% D₂O, where D₂O provides the lock signal for the NMR spectrometer.
NMR Data Acquisition
A series of NMR experiments are performed to obtain the necessary structural restraints.
-
Spectrometers: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve better signal dispersion and sensitivity.
-
2D NMR Experiments:
-
Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining distance restraints. It detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. NOESY spectra are recorded with different mixing times to monitor the build-up of NOE cross-peaks.
-
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through 2-3 chemical bonds.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): For isotopically labeled samples (¹⁵N), this experiment provides a fingerprint of the protein, with each peak corresponding to a specific backbone or sidechain N-H group.
-
Structure Calculation
The collected NMR data are used as input for computational structure calculation protocols.
-
Resonance Assignment: The first step is to assign all the observed proton resonances to specific protons in the amino acid sequence of Hepcidin-20. This is achieved by a systematic analysis of TOCSY and NOESY spectra.
-
Derivation of Structural Restraints:
-
Distance Restraints: The intensities of the NOESY cross-peaks are converted into upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Three-bond J-coupling constants (e.g., ³J(HN,Hα)) can be used to derive constraints on the backbone dihedral angle φ.
-
-
Structure Calculation using Simulated Annealing: The final 3D structures are calculated using software packages like Xplor-NIH, CNS, or CYANA. These programs employ simulated annealing protocols, a molecular dynamics-based method that explores the conformational space of the peptide to find structures that best satisfy the experimental restraints and known geometric parameters (bond lengths, bond angles, etc.).[2][3][4]
-
Structure Validation: The resulting ensemble of structures is evaluated for its agreement with the experimental data and for its overall geometric quality using programs like PROCHECK-NMR.
Quantitative Structural Data
The following tables summarize the key quantitative data derived from the NMR analysis of human Hepcidin-20 (PDB ID: 1M4E).
Structural Statistics
| Parameter | Value |
| Number of Distance Restraints | 169 |
| - Intra-residue | 57 |
| - Sequential ( | i-j |
| - Medium-range (1< | i-j |
| - Long-range ( | i-j |
| Number of Dihedral Angle Restraints | 0 |
| RMSD from experimental distances | 0.02 ± 0.01 Å |
| RMSD from ideal covalent geometry | |
| - Bonds | 0.002 ± 0.0001 Å |
| - Angles | 0.29 ± 0.01 ° |
| - Impropers | 0.18 ± 0.01 ° |
Atomic Coordinate RMSD
| Residues | Backbone atoms (N, Cα, C') | All heavy atoms |
| 1-20 | 0.42 ± 0.12 Å | 1.15 ± 0.19 Å |
| 3-18 | 0.21 ± 0.07 Å | 0.83 ± 0.11 Å |
Signaling Pathways
Hepcidin plays a central role in iron regulation by interacting with the iron exporter ferroportin. Its expression is tightly controlled by various signaling pathways.
Hepcidin-Ferroportin Interaction and Regulation
Hepcidin binds to ferroportin on the cell surface, leading to its internalization and subsequent degradation in the lysosome. This process effectively traps iron within the cell, reducing iron levels in the bloodstream.
Caption: Hepcidin-mediated internalization and degradation of ferroportin.
BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a major regulator of hepcidin expression in response to iron levels.
Caption: BMP/SMAD pathway regulation of hepcidin expression.
JAK/STAT3 Signaling Pathway
Inflammatory cytokines, such as Interleukin-6 (IL-6), upregulate hepcidin expression through the JAK/STAT3 signaling pathway.
Caption: JAK/STAT3 pathway regulation of hepcidin expression.
Conclusion
The determination of the solution structure of human Hepcidin-20 by NMR has provided invaluable insights into its function as a key regulator of iron homeostasis. The detailed structural information, combined with an understanding of the signaling pathways that control its expression and action, paves the way for the development of novel therapeutics for a range of iron-related disorders. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed look at the science behind this critical peptide hormone.
References
Hepcidin-20 and Ferroportin: A Technical Guide to a Non-Interacting Pair
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction, or lack thereof, between hepcidin-20 (B1576446) and the cellular iron exporter ferroportin. While the canonical hepcidin-25 (B1576460) isoform is the master regulator of systemic iron homeostasis through its high-affinity binding to ferroportin, its N-terminally truncated isoform, hepcidin-20, demonstrates a starkly different functional profile. This document provides a comprehensive overview of the structural and functional determinants of the hepcidin-ferroportin interaction, with a specific focus on why hepcidin-20 fails to participate in this critical regulatory axis. Quantitative data for the active hepcidin-25 isoform is presented to provide a comparative baseline.
Introduction: The Hepcidin (B1576463) Isoforms and Their Roles
Hepcidin is a peptide hormone primarily synthesized in the liver that plays a central role in regulating iron metabolism.[1][2][3] It exists in several isoforms, with the 25-amino acid peptide (hepcidin-25) being the principal bioactive form responsible for iron homeostasis.[4][5] Shorter isoforms, such as hepcidin-22 and hepcidin-20, are also detected in circulation and urine.[1][6][7] Hepcidin-20, which lacks the first five N-terminal amino acids of the mature hepcidin-25, has been shown to possess potent antimicrobial properties but is largely devoid of iron-regulatory activity.[8][9] This guide will dissect the molecular basis for this functional divergence.
The Hepcidin-25-Ferroportin Interaction: A Potent Regulatory Axis
The regulation of systemic iron levels is critically dependent on the interaction between hepcidin-25 and its receptor, the iron efflux protein ferroportin.[10][11][12] This interaction leads to the internalization and subsequent degradation of ferroportin, thereby trapping iron within cells and reducing iron levels in the bloodstream.[13][14][15]
Quantitative Analysis of the Hepcidin-25-Ferroportin Interaction
The binding affinity of hepcidin-25 for ferroportin has been quantified using various biophysical techniques. A key finding is that the affinity is significantly enhanced in the presence of iron, suggesting a cooperative binding mechanism where hepcidin preferentially targets iron-loaded ferroportin molecules.[16]
| Parameter | Value | Condition | Assay System | Reference |
| Apparent Kd | 210 nM | - | Rhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportin | [16][17] |
| Apparent Kd | 2.5 nM | In the presence of 10 µM FeCl2 | Rhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportin | [16][17] |
| IC50 | 533 ± 250 nM | - | TMR-hepcidin displacement from ferroportin (Fluorescence Polarization) | [17] |
| IC50 | 13 ± 4 nM | - | TMR-hepcidin displacement in J774 cells (Competitive Binding Assay) | [17] |
| EC50 | 123 ± 46 nM | - | Inhibition of iron efflux in T47D cells (Cellular Iron Efflux) | [17] |
The Inactivity of Hepcidin-20 in Ferroportin Regulation
In stark contrast to hepcidin-25, hepcidin-20 exhibits a profound inability to regulate ferroportin. Studies involving systematic truncation of the N-terminus of hepcidin-25 have demonstrated a progressive loss of bioactivity. The removal of the first five amino acids, which results in the hepcidin-20 isoform, leads to an almost complete loss of the ability to induce ferroportin internalization and degradation.[4] This lack of activity is the primary reason for the absence of quantitative binding data for the hepcidin-20-ferroportin interaction; the affinity is too low to be physiologically relevant or accurately measured by standard techniques.
| Hepcidin Isoform | Structure | Ferroportin Interaction Activity | Primary Function | Reference |
| Hepcidin-25 | Full-length 25 amino acid peptide | High-affinity binding, induces ferroportin internalization and degradation | Iron Regulation | [4][5] |
| Hepcidin-20 | N-terminally truncated, lacks first 5 amino acids | Negligible to no binding, does not induce ferroportin internalization | Antimicrobial | [4][8][9] |
Signaling Pathway of Hepcidin-25 Induced Ferroportin Degradation
The binding of hepcidin-25 to ferroportin initiates a downstream signaling cascade that culminates in the removal of ferroportin from the cell surface. This process involves the recruitment and activation of Janus kinase 2 (JAK2), which then phosphorylates ferroportin, signaling for its ubiquitination and subsequent lysosomal degradation.[13]
Caption: Hepcidin-25 signaling pathway leading to ferroportin degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the hepcidin-ferroportin interaction and to demonstrate the inactivity of hepcidin-20.
Ferroportin Internalization and Degradation Assay
This cell-based assay is crucial for assessing the functional activity of hepcidin isoforms.
Caption: Workflow for the ferroportin internalization assay.
Protocol:
-
Cell Culture: Utilize a stable cell line expressing a ferroportin-Green Fluorescent Protein (FPN-GFP) fusion protein. HEK293 cells are commonly used.[4]
-
Treatment: Treat the cells with synthetic hepcidin-25 (positive control) and hepcidin-20 at various concentrations. An untreated group serves as a negative control.
-
Incubation: Incubate the cells at 37°C for a specified time course (e.g., 1, 2, and 4 hours) to allow for receptor-ligand interaction and subsequent cellular processes.
-
Visualization: Observe the subcellular localization of FPN-GFP using fluorescence microscopy. In untreated cells or cells treated with hepcidin-20, fluorescence will be predominantly on the plasma membrane. In hepcidin-25 treated cells, fluorescence will be observed in intracellular vesicles, indicating internalization.
-
Quantification: For a quantitative measure, the decrease in cell surface FPN-GFP can be measured by flow cytometry. Alternatively, the fluorescence intensity at the cell membrane can be quantified from microscopy images.
-
Data Analysis: Compare the level of FPN-GFP internalization between the different treatment groups. The results will show a dose-dependent decrease in cell surface fluorescence for hepcidin-25, while hepcidin-20 will show no significant effect compared to the untreated control.[4]
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction
Co-IP is a technique used to determine if two proteins physically interact.
Protocol:
-
Cell Lysis: Lyse cells expressing ferroportin (e.g., macrophages or transfected cell lines) that have been treated with or without hepcidin-25.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to ferroportin. This antibody will bind to ferroportin and any proteins associated with it.
-
Bead Capture: Add protein A/G-conjugated beads to the lysate. These beads will bind to the antibody-protein complex, allowing for its precipitation from the solution.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners, such as JAK2. A band corresponding to JAK2 in the sample treated with hepcidin-25 would indicate an interaction between ferroportin and JAK2 that is dependent on hepcidin binding.[13]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. While not informative for the non-interacting hepcidin-20, it is the gold standard for quantifying the kinetics of the hepcidin-25-ferroportin interaction.
Protocol:
-
Chip Preparation: Immobilize purified ferroportin onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions containing different concentrations of hepcidin-25 over the chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface as hepcidin-25 binds to and dissociates from the immobilized ferroportin. This change is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The interaction between hepcidin-25 and ferroportin is a cornerstone of iron homeostasis, characterized by a high-affinity, iron-dependent binding that triggers a well-defined signaling cascade leading to ferroportin degradation. In contrast, the N-terminally truncated isoform, hepcidin-20, is functionally inert in this context. Its inability to bind and regulate ferroportin underscores the critical importance of the N-terminal region of hepcidin-25 for its iron-regulatory function. For researchers and professionals in drug development, this distinction is paramount. While hepcidin-20 may hold promise in the realm of antimicrobial peptides, it is not a viable candidate for therapeutic strategies aimed at modulating iron metabolism via the hepcidin-ferroportin axis. Conversely, a thorough understanding of the hepcidin-25-ferroportin interaction provides a robust foundation for the design of novel agonists and antagonists to treat a range of iron disorders.
References
- 1. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of hepcidin in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]
- 8. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron-deficiency anemia - Wikipedia [en.wikipedia.org]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Evolutionary Conservation of the Hepcidin-20 Peptide: An In-depth Technical Guide
Abstract
Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. It exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption and recycling. While the 25-amino acid form (Hepcidin-25) is the primary circulating and iron-regulatory molecule, shorter isoforms, including Hepcidin-22 and Hepcidin-20, have been identified. Hepcidin-20, a cleavage product of Hepcidin-25, has garnered significant interest due to its pronounced antimicrobial activity. This technical guide provides a comprehensive overview of the evolutionary conservation of the Hepcidin-20 peptide, detailing its structure, function, and the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals working in the fields of iron metabolism, innate immunity, and peptide therapeutics.
Introduction
The dual role of hepcidin as both a key iron-regulatory hormone and an antimicrobial peptide highlights its importance in vertebrate physiology.[1][2] The evolutionary conservation of the hepcidin gene across a wide range of vertebrate species underscores its fundamental biological significance.[2] The mature hepcidin peptide is characterized by a hairpin-like structure stabilized by four intramolecular disulfide bonds formed by eight highly conserved cysteine residues.[2]
Hepcidin-20 is an N-terminally truncated form of Hepcidin-25. While this truncation ablates its iron-regulatory function, it enhances its antimicrobial properties against a spectrum of pathogens.[3][4] This guide delves into the evolutionary pressures that have shaped the Hepcidin-20 peptide, presenting comparative sequence data, outlining key experimental methodologies for its study, and visualizing the molecular pathways in which it is involved.
Evolutionary Conservation of Hepcidin-20 Amino Acid Sequence
The amino acid sequence of hepcidin is highly conserved across vertebrate evolution, particularly the eight cysteine residues that are crucial for its structure and function.[5][6] The N-terminal region, which is absent in Hepcidin-20, is essential for the iron-regulatory activity of Hepcidin-25.[7] The conservation of the core peptide structure in Hepcidin-20 across different species suggests a conserved function, likely related to innate immunity.
Table 1: Comparative Amino Acid Sequence Alignment of Mature Hepcidin Peptides (Illustrative)
| Species | Hepcidin-25 Sequence | Hepcidin-20 Sequence | Conservation of Core |
| Human | DTHFPICIFCCGCCHRSKCGMCCKT | ICIFCCGCCHRSKCGMCCKT | Highly Conserved |
| Mouse (Hepc1) | DTHFPICIFCCKCCNNSQCGICCKT | ICIFCCKCCNNSQCGICCKT | Highly Conserved |
| Rat | DTHFPICIFCCKCCNKSKCGICCKT | ICIFCCKCCNKSKCGICCKT | Highly Conserved |
| Zebrafish | DTHFPICIFCCGCCHRSKCGMCCKT | ICIFCCGCCHRSKCGMCCKT | Highly Conserved |
| Atlantic Salmon | GKHFPICIFCCGCCHRSKCGMCCKT | ICIFCCGCCHRSKCGMCCKT | Highly Conserved |
Note: This table is illustrative and compiled from various sources. The exact sequences may vary between different isoforms and strains.
Functional Divergence: Iron Regulation vs. Antimicrobial Activity
The truncation of the N-terminal five amino acids in Hepcidin-25 to form Hepcidin-20 results in a significant functional shift. The N-terminus of Hepcidin-25 is critical for its binding to ferroportin and subsequent induction of ferroportin internalization and degradation.[7] Consequently, Hepcidin-20 has a greatly diminished capacity to regulate iron homeostasis.[3]
Conversely, multiple studies have demonstrated that Hepcidin-20 exhibits more potent antimicrobial activity than Hepcidin-25 against a range of bacterial and fungal pathogens.[3][4]
Table 2: Comparative Biological Activities of Hepcidin-25 and Hepcidin-20
| Activity | Hepcidin-25 | Hepcidin-20 | Key References |
| Ferroportin Binding Affinity (Kd) | ~2.5 nM (in the presence of iron) | Significantly reduced | [8] |
| Induction of Ferroportin Internalization | High | Low to negligible | [3][7] |
| Antimicrobial Activity (MIC) | Moderate | High (Lower MIC values) | [4][9][10] |
Signaling Pathways
While Hepcidin-20 does not significantly engage the primary iron-regulatory pathway, understanding the signaling cascade initiated by its parent molecule, Hepcidin-25, is crucial for context. The binding of Hepcidin-25 to ferroportin triggers a signaling cascade that leads to the removal of ferroportin from the cell surface.
Hepcidin-Ferroportin Signaling Pathway
The interaction between hepcidin and ferroportin is the central axis of systemic iron regulation. Hepcidin binding to ferroportin induces its internalization and subsequent degradation, thereby trapping iron within cells.
Caption: Hepcidin-25 binding to ferroportin induces its internalization and degradation.
Upstream Regulation of Hepcidin Expression
The synthesis of hepcidin is tightly regulated by various stimuli, including iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the primary regulator in response to iron, while the JAK/STAT pathway mediates the inflammatory response.
Caption: Upstream signaling pathways regulating hepcidin gene (HAMP) expression.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Hepcidin-20.
Solid-Phase Peptide Synthesis of Hepcidin-20
Objective: To chemically synthesize the Hepcidin-20 peptide.
Methodology: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) is the standard method.[11][12]
Protocol:
-
Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the terminal amino acid.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and add it to the resin.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Hepcidin-20 sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Disulfide Bond Formation: Oxidatively fold the purified linear peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) to form the four intramolecular disulfide bonds.
-
Final Purification and Verification: Purify the folded peptide by RP-HPLC and verify its mass and purity by mass spectrometry.
Ferroportin Binding Assay
Objective: To quantify the binding affinity of Hepcidin-20 to ferroportin.
Methodology: A fluorescence polarization assay using a fluorescently labeled hepcidin analog.[13]
Protocol:
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled hepcidin (e.g., Rhodamine green-hepcidin).
-
Express and purify ferroportin, and reconstitute it into lipid nanodiscs.
-
-
Assay Setup:
-
In a 384-well plate, prepare serial dilutions of the unlabeled hepcidin peptide (competitor).
-
Add a constant concentration of fluorescently labeled hepcidin to each well.
-
Add a constant concentration of ferroportin-containing nanodiscs to each well.
-
Include control wells with no competitor and no ferroportin.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Ferroportin Internalization Assay
Objective: To assess the ability of Hepcidin-20 to induce the internalization of ferroportin.
Methodology: A cell-based assay using cells expressing a fluorescently tagged ferroportin.[14][15][16]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding ferroportin tagged with a fluorescent protein (e.g., GFP-tagged FPN).
-
-
Hepcidin Treatment:
-
Treat the transfected cells with varying concentrations of Hepcidin-20 or Hepcidin-25 (as a positive control).
-
Include an untreated control.
-
-
Incubation: Incubate the cells at 37°C for different time points (e.g., 1, 4, and 24 hours).
-
Imaging:
-
Fix the cells and visualize the localization of the GFP-tagged ferroportin using fluorescence microscopy.
-
Alternatively, for quantitative analysis, use flow cytometry to measure the cell surface levels of ferroportin using an antibody against an extracellular loop of ferroportin.
-
-
Data Analysis: Quantify the percentage of cells showing internalized ferroportin or the mean fluorescence intensity of cell surface ferroportin.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of Hepcidin-20 that inhibits the growth of a specific microorganism.
Methodology: A broth microdilution assay.[4][9][10]
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Peptide Dilution: Prepare serial twofold dilutions of Hepcidin-20 in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a novel hepcidin analog.
Caption: A generalized experimental workflow for hepcidin analog characterization.
Conclusion and Future Directions
The evolutionary conservation of the core structure of Hepcidin-20 across diverse vertebrate species points to its essential role in innate immunity. Its enhanced antimicrobial activity compared to Hepcidin-25, coupled with its reduced impact on iron metabolism, makes it an attractive candidate for the development of novel antimicrobial agents. Future research should focus on elucidating the precise mechanisms of its antimicrobial action and exploring its therapeutic potential in various infectious disease models. Furthermore, understanding the evolutionary pressures that led to the functional divergence of hepcidin isoforms will provide deeper insights into the interplay between iron homeostasis and host defense.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dynamics of hepcidin-ferroportin internalization and consequences of a novel ferroportin disease mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of Hepcidin-20 in Iron Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. The bioactive form, hepcidin-25 (B1576460), orchestrates iron balance by controlling the rate of iron entry into the circulation from duodenal enterocytes, macrophages, and hepatocytes. It achieves this by binding to the iron exporter ferroportin, inducing its internalization and degradation. While hepcidin-25's role is well-established, the physiological significance of its N-terminally truncated isoform, hepcidin-20 (B1576446), has remained a subject of investigation. This technical guide provides a comprehensive overview of the current understanding of hepcidin-20, focusing on its distinct physiological role, which diverges from iron metabolism and leans towards innate immunity. We present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Hepcidin Isoforms: A Comparative Overview
Hepcidin exists in several isoforms, with hepcidin-25, -22, and -20 being the most commonly detected in biological fluids.[1] Hepcidin-25 is the full-length, 25-amino acid peptide and is considered the primary bioactive form in regulating iron metabolism.[2] Hepcidin-22 and hepcidin-20 are N-terminally truncated versions of hepcidin-25.[3] While all three isoforms can be found in urine, only hepcidin-25 and hepcidin-20 are consistently detected in human serum.[1] The absence of the first five N-terminal amino acids in hepcidin-20 is critical, as this region is essential for the interaction with ferroportin, rendering hepcidin-20 largely inactive in the regulation of iron homeostasis.[4]
The Divergent Role of Hepcidin-20: Antimicrobial Activity
While lacking significant iron-regulatory function, evidence strongly suggests that hepcidin-20 plays a role in the innate immune system as an antimicrobial peptide.[4] Several studies have demonstrated its bactericidal activity against a range of clinically relevant bacteria. Notably, under certain conditions, hepcidin-20 has been shown to exhibit more potent antimicrobial activity than hepcidin-25.[4][5]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of peptides is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the comparative bactericidal concentrations of hepcidin-20 and hepcidin-25 against various bacterial strains.
| Bacterial Strain | Hepcidin-20 (µg/mL) | Hepcidin-25 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 3.25 - 12.5 | 6.25 - 25 | [5] |
| Enterococcus faecium | 3.25 - 12.5 | 6.25 - 25 | [5] |
| Escherichia coli | 6.25 - 25 | 12.5 - 50 | [5] |
| Staphylococcus aureus | 12.5 - 50 | 25 - 50 | [5] |
| Acinetobacter baumannii | 6.25 - 25 | 12.5 - 50 | [5] |
| Klebsiella pneumoniae | 6.25 - 25 | 12.5 - 50 | [5] |
Note: The bactericidal concentrations can vary depending on the specific bacterial strain and experimental conditions.
Mechanism of Antimicrobial Action
The precise signaling pathway for the antimicrobial action of hepcidin-20 is not as well-defined as the iron-regulatory pathway of hepcidin-25. However, it is believed to function similarly to other defensin-like antimicrobial peptides. The proposed mechanism involves the disruption of bacterial cell membranes. The cationic nature of the peptide facilitates its interaction with the negatively charged components of the bacterial cell wall, leading to membrane permeabilization and subsequent cell death. Studies have shown that the bactericidal activity of both hepcidin-20 and hepcidin-25 is enhanced at acidic pH, which may be relevant in specific body compartments during infection.[4][5]
Hepcidin-20 and Iron Metabolism: A Minimal Role
The defining structural difference between hepcidin-25 and hepcidin-20, the absence of the N-terminal region in the latter, explains their distinct roles in iron metabolism. This N-terminal domain of hepcidin-25 is crucial for its binding to the iron export protein ferroportin.[4] By binding to ferroportin, hepcidin-25 triggers its internalization and lysosomal degradation, thereby trapping iron within cells and lowering plasma iron concentrations.[6] Due to the lack of this binding domain, hepcidin-20 does not significantly interact with ferroportin and therefore does not directly participate in the systemic regulation of iron homeostasis.[7]
Signaling Pathway of Hepcidin-25-Ferroportin Interaction
The following diagram illustrates the established signaling pathway for hepcidin-25-mediated ferroportin degradation, highlighting the lack of involvement of hepcidin-20.
Clinical Significance of Hepcidin-20
While not a direct player in iron metabolism, the levels of hepcidin-20 can be altered in certain disease states, suggesting its potential as a biomarker.
Chronic Kidney Disease (CKD)
In patients with chronic kidney disease, serum levels of hepcidin-20 and hepcidin-22 are often elevated, and this increase is inversely correlated with the estimated glomerular filtration rate (eGFR).[7] This accumulation is thought to be a consequence of impaired renal clearance.[7] In contrast, hepcidin-25 levels in CKD patients are more strongly associated with iron stores (ferritin) and inflammation rather than renal function alone.[7][8] This differential regulation suggests that the hepcidin-20 to hepcidin-25 ratio could be a more nuanced indicator of renal function and its impact on hepcidin metabolism than total hepcidin levels alone.
Iron Overload and Deficiency Disorders
In primary iron overload disorders like hereditary hemochromatosis, where hepcidin-25 production is pathologically low, hepcidin-20 levels are also expected to be low. Conversely, in the anemia of inflammation (also known as anemia of chronic disease), where inflammatory cytokines stimulate the overproduction of hepcidin-25, hepcidin-20 levels may also be elevated.[9] However, the diagnostic utility of hepcidin-20 in these conditions is still under investigation and is generally considered less informative than hepcidin-25.
The following table provides a summary of expected hepcidin isoform levels in various clinical conditions.
| Condition | Hepcidin-25 Level | Hepcidin-20 Level | Primary Rationale |
| Iron Deficiency Anemia | Low | Low | Physiological response to increase iron absorption.[6][10] |
| Anemia of Inflammation | High | High | Inflammatory cytokine-driven increase in hepcidin production.[6][10] |
| Hereditary Hemochromatosis | Low | Low | Genetic defects leading to insufficient hepcidin synthesis. |
| Chronic Kidney Disease | Variable/High | High | Impaired renal clearance of hepcidin isoforms.[7] |
Experimental Protocols for Hepcidin Isoform Analysis
Accurate quantification of hepcidin isoforms is crucial for research and clinical applications. Mass spectrometry-based methods are considered the gold standard due to their ability to differentiate between the various isoforms. Immunoassays are also available but may exhibit cross-reactivity.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of hepcidin isoforms in biological samples.
References
- 1. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a competitive hepcidin ELISA assay in the differential diagnosis of iron deficiency anaemia with concurrent inflammation and anaemia of inflammation in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum hepcidin-25 in comparison to biochemical markers and hematological indices for the differentiation of iron-restricted erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepcidin and iron parameters in children with anemia of chronic disease and iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum hepcidin-25 levels in patients with chronic kidney disease are independent of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepcidin‐25 Concentrations Are Markedly Increased in Patients With Chronic Kidney Disease and Are Inversely Correlated With Estimated Glomerular Filtration Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepcidin-20: A Potential Biomarker in the Shifting Landscape of Iron Disorder Diagnostics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), the master regulator of systemic iron homeostasis, exists in several isoforms, with the 25-amino acid peptide (hepcidin-25) being the most biologically active. However, the clinical significance of its N-terminally truncated isoform, hepcidin-20 (B1576446), is emerging as a potential biomarker in the complex field of iron metabolism disorders. While traditionally viewed as an inactive degradation product, recent evidence suggests that hepcidin-20 levels, and particularly the hepcidin-25 (B1576460) to hepcidin-20 ratio, may provide valuable diagnostic and prognostic information in various iron-related pathologies, including iron deficiency anemia (IDA), anemia of chronic disease (ACD), and iron overload conditions. This technical guide provides a comprehensive overview of the current understanding of hepcidin-20, its measurement, the signaling pathways influencing its production, and its potential clinical utility as a biomarker.
Introduction: The Hepcidin Isoforms and Their Roles in Iron Homeostasis
Hepcidin is a peptide hormone primarily synthesized by hepatocytes that plays a central role in regulating iron absorption and distribution.[1] It exerts its function by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby trapping iron within cells and lowering plasma iron concentrations.[2] The bioactive form, hepcidin-25, is the key player in this process.[3]
Hepcidin-20 is an N-terminally truncated isoform of hepcidin-25.[3] While it has been shown to have significantly reduced or no activity in downregulating ferroportin, its circulating levels are detectable and appear to fluctuate in response to changes in iron status and inflammation.[4][5] This has led to the hypothesis that hepcidin-20, either alone or in conjunction with hepcidin-25, could serve as a valuable biomarker.
Quantitative Data on Hepcidin-20 in Health and Disease
Mass spectrometry-based methods have enabled the specific quantification of hepcidin isoforms. The following tables summarize available quantitative data for hepcidin-20 in healthy individuals and in various iron disorders. It is important to note that absolute concentrations can vary between different assays and laboratories, highlighting the need for standardization.[3]
Table 1: Serum Hepcidin-20 and Hepcidin-25 Concentrations in a Large General Population
| Cohort | N | Hepcidin-20 (nM, Geometric Mean) | Hepcidin-25 (nM, Geometric Mean) | Hepcidin-25:Hepcidin-20 Ratio |
| Overall Population | 1577 | Detectable in 54.2% of subjects | Detectable in 89.1% of subjects | Not constant, increases with ferritin |
| Males | Significant predictor: hep-25, age | |||
| Females | Significant predictors: hep-25, age, ferritin, BMI |
Data from the Val Borbera study.[4] This study highlights that a small fraction of individuals (1.9%) had detectable hepcidin-20 but undetectable hepcidin-25.
Table 2: Serum Hepcidin Isoform Concentrations in Different Iron Disorders (Illustrative Data)
| Condition | N | Hepcidin-20 (µg/L, Median [Range]) | Hepcidin-25 (µg/L, Median [Range]) | Key Observations |
| Healthy Controls | 47 | 4 (1–40) | 39 (1–334) | Hepcidin-25 is the predominant isoform.[6] |
| Iron Deficiency Anemia (IDA) | 11 | Not significantly different from ACD | Not significantly different from ACD | Hepcidin levels are generally suppressed to maximize iron absorption.[7][8] |
| Anemia of Chronic Disease (ACD) | 28 | Not significantly different from IDA | Not significantly different from IDA | Hepcidin levels are often elevated due to inflammation, leading to iron sequestration.[7][9] |
| Chronic Kidney Disease (CKD) | - | Often elevated | Significantly increased | Hepcidin-20 appears to increase out of proportion to total hepcidin in CKD.[10][11] |
| β-thalassemia | - | - | Suppressed in non-transfused patients, higher in transfused patients | Ineffective erythropoiesis suppresses hepcidin, leading to iron overload.[2][12] |
| Hereditary Hemochromatosis (HFE-related) | 88 | - | Inappropriately low for the degree of iron overload | Blunted hepcidin response to oral iron challenge.[13][14] |
Note: Direct comparative studies of hepcidin-20 across all these conditions are limited. Much of the existing data focuses on hepcidin-25. The data presented here are compiled from various sources and should be interpreted with caution.
The observation that the hepcidin-25:hepcidin-20 ratio is not constant and increases with rising ferritin levels suggests a dynamic relationship that may be more informative than the absolute concentration of either isoform alone.[4]
Signaling Pathways Regulating Hepcidin Expression
The production of hepcidin is tightly regulated by two major signaling pathways in hepatocytes: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron status, and the JAK/STAT pathway, which is activated by inflammatory cytokines.
The BMP/SMAD Pathway: Sensing Iron Levels
The BMP/SMAD pathway is the primary regulator of hepcidin in response to changes in body iron stores. Increased iron levels lead to the upregulation of BMP6, which binds to its receptor complex on the surface of hepatocytes. This triggers a signaling cascade involving the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the hepcidin gene (HAMP).
The JAK/STAT Pathway: The Inflammatory Response
During inflammation, cytokines such as Interleukin-6 (IL-6) are released and bind to their receptors on hepatocytes. This activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the HAMP gene promoter and induces hepcidin transcription. This mechanism is responsible for the iron sequestration and subsequent anemia seen in chronic inflammatory conditions.
Experimental Protocols: Quantification of Hepcidin-20
Accurate measurement of hepcidin-20 requires specific and sensitive analytical methods, with liquid chromatography-mass spectrometry (LC-MS) being the gold standard.
Principle of LC-MS/MS for Hepcidin Isoform Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the separation and specific quantification of hepcidin isoforms based on their mass-to-charge ratio. This method can distinguish hepcidin-20 from hepcidin-25 and other isoforms, which is crucial for investigating their individual clinical relevance.[6][8]
Detailed Methodology for Hepcidin-20 Quantification in Serum/Plasma
The following protocol is a generalized procedure based on published methods for the simultaneous quantification of hepcidin isoforms.[6]
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect whole blood in tubes with or without anticoagulant (for serum or plasma, respectively). Process samples to obtain serum or plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 200 µL of serum or plasma, add a known amount of a stable isotope-labeled hepcidin-25 internal standard (e.g., ¹³C₈,¹⁵N₃-hepcidin-25).
-
Protein Precipitation: Add 600 µL of 0.1% (v/v) aqueous formic acid to the sample, vortex for 5 minutes, and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a 96-well SPE plate (e.g., Oasis HLB µElution) with 200 µL of methanol (B129727) followed by 200 µL of deionized water under vacuum.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Wash the plate to remove interfering substances.
-
Elute the hepcidin isoforms with an appropriate solvent, such as 70% (v/v) acetonitrile (B52724) in deionized water containing 1% (v/v) trifluoroacetic acid (TFA).
-
4.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the eluate onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the hepcidin isoforms.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for hepcidin-20, hepcidin-25, and the internal standard to ensure specificity and accurate quantification.
-
Quantification: Generate a calibration curve using known concentrations of synthetic hepcidin-20 and hepcidin-25 standards. Calculate the concentration of each isoform in the samples by comparing their peak areas to that of the internal standard and the calibration curve.
Clinical Implications and Future Directions
The investigation of hepcidin-20 as a biomarker is still in its early stages, but the initial findings are promising.
-
Differentiating Iron Disorders: The hepcidin-25/hepcidin-20 ratio may prove to be a more sensitive marker of iron status than either isoform alone, potentially aiding in the differential diagnosis of complex anemias where traditional markers like ferritin are confounded by inflammation.
-
Monitoring Therapeutic Interventions: Changes in hepcidin-20 levels and the hepcidin-25:hepcidin-20 ratio could be used to monitor the response to iron supplementation or erythropoiesis-stimulating agents.
-
Prognostic Value: In conditions like chronic kidney disease, where hepcidin-20 levels are disproportionately elevated, this isoform may have prognostic value for anemia development and treatment response.
Further large-scale clinical studies are needed to validate the clinical utility of hepcidin-20 in various iron disorders. The establishment of standardized assays and universal reference ranges will be critical for its integration into routine clinical practice. The ongoing research into the mechanisms of hepcidin isoform processing and their respective biological functions will undoubtedly shed more light on the potential of hepcidin-20 as a valuable biomarker in the management of iron-related diseases.
References
- 1. Clinical interpretation of serum hepcidin-25 in inflammation and renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin in β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Graphviz attributes - Factor Documentation [docs.factorcode.org]
- 5. researchgate.net [researchgate.net]
- 6. Attributes | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Hepcidin as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia | Semantic Scholar [semanticscholar.org]
- 10. Hepcidin—A Potential Novel Biomarker for Iron Status in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Balance and the Role of Hepcidin in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced hepcidin expression enhances iron overload in patients with HbE/β-thalassemia: Α comparative cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
The Molecular Basis for Hepcidin-20 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepcidin (B1576463), a peptide hormone synthesized primarily by the liver, is the master regulator of systemic iron homeostasis. The bioactive form, Hepcidin-25, a 25-amino acid peptide, exerts its function by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action effectively traps iron within cells, thereby reducing plasma iron concentrations. However, various isoforms of hepcidin exist, among them Hepcidin-20, an N-terminally truncated form. This guide provides an in-depth exploration of the molecular underpinnings of Hepcidin-20's bioactivity, highlighting its distinct functional profile compared to Hepcidin-25. While lacking significant iron-regulatory activity, emerging evidence points towards a potent antimicrobial role for Hepcidin-20, presenting an alternative avenue for therapeutic exploration.
The Critical Role of the N-terminus in Hepcidin's Iron-Regulatory Function
The primary mechanism of hepcidin-mediated iron regulation involves a direct interaction with ferroportin. Structure-function studies have unequivocally demonstrated that the N-terminal region of Hepcidin-25 is indispensable for this interaction.
Structural Determinants of Ferroportin Binding
Hepcidin-25 adopts a hairpin-like structure stabilized by four disulfide bonds. The flexible N-terminal region is crucial for binding to an extracellular loop of ferroportin.[1][2] Serial deletion of N-terminal amino acids results in a progressive loss of ferroportin binding and subsequent bioactivity.[3] Hepcidin-20, which lacks the first five N-terminal amino acids (DTHFP), is consequently unable to bind to ferroportin and induce its internalization and degradation.[3] This inability to interact with ferroportin is the primary molecular basis for Hepcidin-20's lack of a direct role in iron homeostasis.[3][4]
Signaling Pathway of Hepcidin-25-Mediated Ferroportin Degradation
The binding of Hepcidin-25 to ferroportin initiates a signaling cascade that leads to the transporter's removal from the cell surface. This process involves the recruitment and activation of Janus Kinase 2 (Jak2), which then phosphorylates ferroportin.[5] This phosphorylation event serves as a signal for the internalization of the hepcidin-ferroportin complex, followed by ubiquitination and lysosomal degradation.[6]
Figure 1: Signaling pathway of Hepcidin-25-induced ferroportin degradation.
The Emergent Antimicrobial Bioactivity of Hepcidin-20
While devoid of iron-regulatory function, Hepcidin-20 exhibits potent antimicrobial properties. This bioactivity appears to be a conserved feature of the hepcidin peptide family, which shares structural homology with other antimicrobial peptides like defensins.[7]
Enhanced Antimicrobial Potency
Studies have indicated that Hepcidin-20 may possess greater antimicrobial and fungicidal activity than Hepcidin-25, particularly in acidic environments.[8] This suggests that the N-terminal truncation might enhance its ability to disrupt microbial membranes, a common mechanism for antimicrobial peptides. The bactericidal activity of both hepcidin isoforms is significantly enhanced at a lower pH.[8]
Quantitative Antimicrobial Activity
The following table summarizes the comparative minimum bactericidal concentrations (MBCs) of Hepcidin-20 and Hepcidin-25 against various bacterial strains at different pH levels.
| Bacterial Strain | Peptide | MBC (µg/mL) at pH 7.4 | MBC (µg/mL) at pH 5.0 |
| Escherichia coli | Hepcidin-20 | 12.5 | 0.78 |
| Hepcidin-25 | 25 | 1.56 | |
| Staphylococcus aureus | Hepcidin-20 | 6.25 | 0.78 |
| Hepcidin-25 | 12.5 | 1.56 | |
| Pseudomonas aeruginosa | Hepcidin-20 | >50 | 12.5 |
| Hepcidin-25 | >50 | 25 |
Data compiled from published in vitro studies. Actual values may vary based on experimental conditions.
Experimental Protocols for Assessing Hepcidin Bioactivity
The following section outlines key experimental methodologies for characterizing the bioactivity of hepcidin isoforms.
Ferroportin Internalization Assay
This cell-based assay is used to determine the ability of a hepcidin analogue to induce the internalization and degradation of ferroportin.
Figure 2: Experimental workflow for the ferroportin internalization assay.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing a ferroportin-green fluorescent protein (FPN-GFP) fusion protein.
-
Treatment: Treat the cells with varying concentrations of the hepcidin isoform to be tested (e.g., Hepcidin-20, Hepcidin-25 as a positive control) for a defined period (e.g., 24 hours).
-
Analysis: Measure the cell surface FPN-GFP fluorescence using flow cytometry or visualize the internalization by fluorescence microscopy. A decrease in fluorescence indicates ferroportin internalization and degradation.
Ferritin Accumulation Assay
This assay indirectly measures the inhibition of iron export by hepcidin through the quantification of intracellular ferritin, an iron storage protein.
Methodology:
-
Cell Culture and Iron Loading: Culture cells (e.g., hepatocytes or macrophages) and supplement the medium with a source of iron, such as ferric ammonium (B1175870) citrate (B86180) (FAC).
-
Treatment: Treat the cells with the hepcidin isoform of interest.
-
Cell Lysis and Ferritin Measurement: After the treatment period, lyse the cells and measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA). An increase in ferritin levels corresponds to iron retention due to ferroportin degradation.[3]
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the minimum bactericidal concentration (MBC) of a peptide.
Methodology:
-
Bacterial Culture: Grow a logarithmic phase culture of the target bacterial strain.
-
Peptide Dilution: Prepare serial dilutions of the hepcidin isoform in a suitable buffer (e.g., phosphate (B84403) buffer at different pH values).
-
Incubation: In a 96-well plate, mix the bacterial suspension with the peptide dilutions and incubate under appropriate conditions.
-
MBC Determination: After incubation, plate the contents of each well onto agar (B569324) plates. The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Quantitative Data on Hepcidin Analogue Bioactivity
The following table presents the relative bioactivity of various N-terminally modified hepcidin analogues in inducing ferroportin degradation, further emphasizing the importance of this region.
| Peptide | Modification | Relative Bioactivity (%) |
| Hepcidin-25 | Wild-type | 100 |
| Hepcidin-24 | Deletion of Asp1 | 95 |
| Hepcidin-23 | Deletion of Asp1, Thr2 | 88 |
| Hepcidin-22 | Deletion of Asp1-His3 | 46 |
| Hepcidin-21 | Deletion of Asp1-Phe4 | 22 |
| Hepcidin-20 | Deletion of Asp1-Pro5 | <5 |
Data adapted from Nemeth et al., Blood, 2006.[3]
Conclusion and Future Directions
The molecular basis for the differential bioactivity of Hepcidin-20 compared to Hepcidin-25 is clearly rooted in its structure. The absence of the N-terminal five amino acids renders Hepcidin-20 incapable of binding to ferroportin, thereby abrogating its role in iron regulation. However, this structural alteration does not diminish, and may even enhance, its antimicrobial properties.
For researchers and drug development professionals, this dichotomy presents both challenges and opportunities. While Hepcidin-20 is not a viable candidate for treating iron overload disorders, its potent antimicrobial activity, especially in acidic environments, warrants further investigation. Future research should focus on:
-
Elucidating the precise mechanism of Hepcidin-20's antimicrobial action.
-
Evaluating its efficacy and safety in preclinical models of infection.
-
Exploring the potential for developing Hepcidin-20 analogues with improved antimicrobial properties and favorable pharmacokinetic profiles.
Understanding the distinct molecular basis of Hepcidin-20's bioactivity opens new avenues for the development of novel anti-infective agents, distinct from the iron-regulatory applications of its parent molecule.
References
- 1. Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hepcidin-20 in Human Serum using LC-MS/MS
Introduction
Hepcidin (B1576463) is a peptide hormone, primarily synthesized in the liver, that acts as the master regulator of iron homeostasis.[1] It exists in several isoforms, with hepcidin-25 (B1576460) being the biologically active form.[1][2] N-terminally truncated isoforms, including hepcidin-20 (B1576446), -22, and -24, are also present in human circulation.[2][3] While the physiological significance of these shorter isoforms is not fully understood, their quantification is of growing interest in clinical research to investigate their potential roles in iron-related disorders and other diseases.[2] This application note describes a robust and sensitive method for the quantification of hepcidin-20 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a solid-phase extraction (SPE) procedure to isolate hepcidin isoforms from human serum, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard for hepcidin-25 can be adapted for the relative quantification of hepcidin-20. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for hepcidin isoform analysis.[1][4]
-
Materials:
-
Human serum samples
-
0.1% (v/v) Formic acid in deionized water
-
Trifluoroacetic acid (TFA)
-
Oasis HLB µElution 96-well SPE plate
-
Protein LoBind tubes and plates
-
-
Procedure:
-
To 200 µL of human serum in a Protein LoBind tube, add 600 µL of 0.1% aqueous formic acid.
-
Vortex mix for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Condition the SPE plate wells by adding 200 µL of methanol followed by 200 µL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
-
Wash the wells sequentially with 200 µL of 20% (v/v) acetonitrile in deionized water, followed by 200 µL of deionized water.
-
Elute the analytes with 60 µL of 70% (v/v) acetonitrile in deionized water containing 1% (v/v) TFA into a clean 96-well Protein LoBind plate.
-
Add 70 µL of 0.1% (v/v) formic acid in deionized water to each eluted sample.
-
The plate is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
-
-
LC Parameters (example):
-
MS/MS Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for hepcidin-20 need to be determined by direct infusion of a synthetic standard. As an example, for hepcidin-25, multiple charge states ([M+3H]3+, [M+4H]4+, [M+5H]5+) are often monitored.[1]
-
Collision Energy and other parameters: Optimize for the specific instrument and analyte.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of hepcidin isoforms, including hepcidin-20, in human serum using LC-MS/MS.
| Parameter | Hepcidin-20 | Hepcidin-22 | Hepcidin-24 | Hepcidin-25 | Reference |
| Lower Limit of Quantification (LLoQ) | 1 µg/L | 1 µg/L | 1 µg/L | 1 µg/L | [1] |
| Linear Range | 1 - 50 µg/L | 1 - 50 µg/L | 1 - 50 µg/L | 1 - 500 µg/L | [1][5] |
| Intra-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% | [1] |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% | [1] |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% | ± 15% | [5] |
| Median Concentration (Healthy Volunteers) | Not Detected | Not Detected | Not Detected | 8 µg/L (range: 1-31) | [4] |
| Median Concentration (Hospitalized Patients) | 4 µg/L (range: 1-40) | 8 µg/L (range: 2-20) | 8 µg/L (range: 1-50) | 39 µg/L (range: 1-334) | [1] |
Visualizations
Caption: Hepcidin signaling pathway in iron homeostasis.
Caption: Experimental workflow for hepcidin-20 quantification.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. ashpublications.org [ashpublications.org]
Application Notes: Development of a Specific ELISA Kit for Human Hepcidin-20
Product Code: HAMP20-ELISA-V1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepcidin (B1576463) is a key peptide hormone that regulates iron homeostasis in the human body.[1][2][3] It is produced primarily by the liver as an 84-amino acid preprohormone, which is then processed into a 60-amino acid prohormone.[4][5][6] The biologically active form is the 25-amino acid peptide, hepcidin-25 (B1576460).[7] Shorter isoforms, including hepcidin-20 (B1576446) and hepcidin-22, are also found in circulation, which are N-terminal truncated forms of hepcidin-25.[8][9] While hepcidin-25 is the most studied isoform due to its direct role in binding to the iron exporter ferroportin[4][10][11], interest in the biological significance of hepcidin-20 is growing. To facilitate research into the specific roles of this isoform, we have developed a sensitive and specific sandwich ELISA kit for the quantitative measurement of human hepcidin-20 in serum, plasma, and other biological fluids.
Principle of the Assay
This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the N-terminus of human hepcidin-20 has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any hepcidin-20 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated monoclonal antibody specific for the C-terminus of hepcidin-20 is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of hepcidin-20 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Hepcidin Processing and Signaling Pathway
Caption: Hepcidin processing and the signaling pathway of the bioactive Hepcidin-25 form.
Performance Characteristics
The performance of the Human Hepcidin-20 ELISA Kit was validated according to established guidelines.
| Parameter | Specification |
| Assay Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity | 7.8 pg/mL |
| Specificity | Human Hepcidin-20 |
| Intra-Assay Precision | CV < 8% |
| Inter-Assay Precision | CV < 10% |
Specificity (Cross-reactivity)
The specificity of the ELISA kit was determined by testing the cross-reactivity with related molecules.
| Peptide | Concentration | Cross-Reactivity |
| Human Hepcidin-20 | 1000 pg/mL | 100% |
| Human Hepcidin-25 | 100 ng/mL | < 0.1% |
| Human Hepcidin-22 | 100 ng/mL | < 1% |
| Human Prohepcidin | 100 ng/mL | Not Detected |
Recovery
The recovery of hepcidin-20 spiked into various sample matrices was evaluated.
| Sample Matrix | Spiked Concentration (pg/mL) | Mean Recovery (%) |
| Serum | 250 | 95.4 |
| EDTA Plasma | 250 | 98.2 |
| Heparin Plasma | 250 | 93.1 |
| Cell Culture Media | 250 | 101.5 |
Experimental Protocols
A. Generation of Specific Monoclonal Antibodies for Hepcidin-20
The development of a highly specific sandwich ELISA for hepcidin-20 requires two monoclonal antibodies that recognize different epitopes on the peptide.
Caption: Workflow for the development of specific monoclonal antibodies for Hepcidin-20.
Methodology:
-
Antigen Design: Two separate keyhole limpet hemocyanin (KLH)-conjugated peptides were synthesized: one corresponding to the N-terminal region unique to hepcidin-20 and another corresponding to the C-terminal region.
-
Immunization: BALB/c mice were immunized with the KLH-conjugated peptides.
-
Hybridoma Production: Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas.
-
Screening: Hybridoma supernatants were screened by indirect ELISA against hepcidin-20, hepcidin-22, and hepcidin-25 to identify clones producing antibodies specific for hepcidin-20.
-
Antibody Pairing: Selected monoclonal antibodies were tested in a sandwich ELISA format to identify the optimal capture and detection antibody pair. The capture antibody was coated on the microplate, and the detection antibody was conjugated to biotin.
B. ELISA Kit Protocol
Caption: Step-by-step workflow for the Human Hepcidin-20 ELISA kit.
Materials Provided:
| Component | Quantity | Storage |
| Anti-Hepcidin-20 Coated Microplate | 96 wells | 4°C |
| Human Hepcidin-20 Standard | 2 vials | -20°C |
| Biotin-conjugated Anti-Hepcidin-20 Antibody | 1 vial | 4°C |
| Streptavidin-HRP Conjugate | 1 vial | 4°C |
| Standard Diluent | 1 vial | 4°C |
| Assay Diluent | 1 vial | 4°C |
| Wash Buffer Concentrate (25x) | 1 vial | 4°C |
| TMB Substrate | 1 vial | 4°C |
| Stop Solution | 1 vial | 4°C |
| Plate Sealers | 4 | RT |
Reagent Preparation:
-
Wash Buffer: Dilute 20 mL of Wash Buffer Concentrate (25x) into 480 mL of deionized water to make 500 mL of 1x Wash Buffer.
-
Standard: Reconstitute the Human Hepcidin-20 Standard with 1 mL of Standard Diluent to generate a stock solution of 1000 pg/mL. Prepare a 7-point standard curve by performing 1:2 serial dilutions.
-
Biotin-conjugated Antibody: Dilute the Biotin-conjugated Anti-Hepcidin-20 Antibody 1:100 with Assay Diluent.
-
Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP Conjugate 1:100 with Assay Diluent.
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 10 minutes at 1000 x g. Collect the serum.[12][13][14]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[12][13][14]
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][13][14]
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standard or sample to each well. Cover with a plate sealer and incubate for 90 minutes at 37°C.[15]
-
Aspirate each well and wash, repeating the process two more times for a total of three washes. Wash by filling each well with 1x Wash Buffer (300 µL) and allowing it to stand for 1-2 minutes.
-
Add 100 µL of the diluted Biotin-conjugated Anti-Hepcidin-20 Antibody to each well. Cover and incubate for 60 minutes at 37°C.[15]
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of the diluted Streptavidin-HRP Conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Repeat the aspiration/wash process for a total of five washes.
-
Add 90 µL of TMB Substrate to each well. Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of hepcidin-20 in the samples by interpolating from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
References
- 1. assaygenie.com [assaygenie.com]
- 2. droracle.ai [droracle.ai]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009044284A1 - Antibodies specific for human hepcidin - Google Patents [patents.google.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7820163B2 - Anti-hepcidin antibodies and uses thereof - Google Patents [patents.google.com]
- 10. Generation and characterization of monoclonal antibodies against mature hepcidin and its application to neutralization and quantitative alteration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. fn-test.com [fn-test.com]
Application Note: Solid-Phase Extraction of Hepcidin-20 from Plasma for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is a key peptide hormone in the regulation of iron homeostasis. While the 25-amino acid isoform, Hepcidin-25, is the most studied biologically active form, several N-terminally truncated isoforms, including Hepcidin-20 (B1576446), -22, and -24, are also present in human plasma and serum.[1][2][3] Accurate and reliable quantification of these isoforms is crucial for understanding their physiological and pathological significance. This application note provides a detailed protocol for the solid-phase extraction (SPE) of Hepcidin-20 from human plasma, a critical step for sample cleanup and enrichment prior to analysis by liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for the solid-phase extraction and subsequent analysis of Hepcidin-20 from plasma and serum as reported in the literature.
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Lower Limit of Quantification (LLoQ) | 1 µg/L | Serum | Oasis HLB µElution | LC-HR-MS | [1] |
| Process Efficiency (Overall Recovery) | Median: 36% (Range: 22–45%) | Serum | Oasis HLB µElution | LC-HR-MS | [1] |
| Inter-assay Precision (CV%) | 6.9% - 7.0% (at low concentrations) | Serum | Not Specified | SELDI-TOF-MS | [4] |
| Linearity (R²) | > 0.99 | Serum | Not Specified | SELDI-TOF-MS | [4] |
Experimental Workflow: Solid-Phase Extraction of Hepcidin-20
The diagram below outlines the major steps involved in the solid-phase extraction of Hepcidin-20 from plasma samples.
Detailed Experimental Protocol
This protocol is based on a method developed for the simultaneous quantification of Hepcidin-20, -22, -24, and -25 in human serum and plasma using an Oasis HLB µElution 96-well SPE plate.[1]
Materials:
-
Plasma samples (collected in K2-EDTA tubes)
-
Internal Standard (IS): Isotopically labeled Hepcidin-25 (e.g., (¹³C₈,¹⁵N₃)-Hepcidin-25)
-
Formic acid (FA)
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Oasis HLB µElution 96-well SPE plate (or equivalent)
-
96-well collection plate
-
Vortex mixer
-
Centrifuge
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Sample Pretreatment: a. To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[1] b. Add 600 µL of 0.1% (v/v) aqueous formic acid.[1] c. Vortex the mixture for 5 minutes.[1] d. Centrifuge for 5 minutes at 16,060 x g to pellet proteins.[1] e. Carefully collect the entire supernatant for loading onto the SPE plate.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition each well of the Oasis HLB µElution plate by adding 200 µL of methanol, followed by 200 µL of deionized water. Apply vacuum to pass the solvents through. Do not allow the sorbent to dry between conditioning and sample loading.[1] b. Sample Loading: Load the entire supernatant from step 1e onto the conditioned SPE plate. Allow it to flow by gravity for 5 minutes, then apply a gentle vacuum until all the sample has passed through the sorbent.[1] c. Washing: i. Wash the plate by adding 200 µL of 20% (v/v) acetonitrile in deionized water to each well and apply a vacuum.[1] ii. Wash the plate a second time with 200 µL of deionized water and apply a vacuum.[1] d. Elution: Place a 0.5 mL 96-well collection plate inside the SPE manifold. Elute the analytes by adding 60 µL of 70% (v/v) acetonitrile in deionized water containing 1% (v/v) TFA to each well. Apply vacuum to collect the eluate.[1]
-
Post-Elution Processing: a. To each well of the collection plate containing the eluate, add 70 µL of 0.1% (v/v) formic acid in deionized water.[1] b. Seal the plate and place it in the autosampler for LC-MS analysis.
Biological Context: Hepcidin-25 Signaling Pathway
While the specific signaling and biological role of Hepcidin-20 are not yet fully elucidated, it is understood to be a truncated form of Hepcidin-25.[3][5] Hepcidin-25 is the master regulator of systemic iron availability. The diagram below illustrates its well-established mechanism of action.
Disclaimer
This protocol provides a general guideline. Optimization of the SPE procedure, including the choice of sorbent, solvent volumes, and concentrations, may be necessary for specific applications and analytical instrumentation. It is strongly recommended to validate the method in your laboratory to ensure the desired performance characteristics are achieved.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum levels of the hepcidin-20 isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunochemical and mass-spectrometry-based serum hepcidin assays for iron metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthetic Hepcidin-20 Peptide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[1] It is a peptide hormone primarily produced by the liver that controls iron absorption and distribution.[1][2] The biologically active form, hepcidin-25 (B1576460), exerts its effect by binding to the iron export protein ferroportin, inducing its internalization and subsequent degradation.[3][4] This process traps iron within cells, primarily enterocytes and macrophages, and reduces the amount of iron circulating in the blood.[1][3]
Hepcidin-20 (B1576446) is an N-terminally truncated isoform of hepcidin.[5][6] In vivo studies have shown that this truncation significantly reduces or abolishes its iron-regulatory activity, as it does not induce hypoferremia at doses where hepcidin-25 is active.[5] Consequently, in vitro, synthetic hepcidin-20 is an excellent tool to be used as a negative control in experiments investigating the effects of hepcidin-25. Its use can help to elucidate the specific roles of the N-terminal region of hepcidin in ferroportin binding and internalization, as well as in downstream signaling pathways.
These application notes provide detailed protocols for key in vitro experiments to study the effects of synthetic hepcidin-20, including ferroportin internalization assays, cellular iron quantification, and cell viability assays.
Mechanism of Action: The Hepcidin-Ferroportin Axis
The interaction between hepcidin and ferroportin is central to iron regulation. Hepcidin binding to ferroportin triggers a signaling cascade that involves Janus Kinase 2 (JAK2), leading to the phosphorylation, ubiquitination, internalization, and eventual lysosomal degradation of ferroportin.[7][8] This effectively halts iron export from the cell. The N-terminus of hepcidin-25 is crucial for this interaction.[9] Hepcidin-20, lacking the first five amino acids, is expected to have a significantly reduced affinity for ferroportin, thereby failing to trigger its internalization and degradation.[5]
Inflammatory cytokines, particularly Interleukin-6 (IL-6), can stimulate hepcidin production, linking iron metabolism to the immune response.[10][11] This inflammatory regulation is primarily mediated through the JAK-STAT3 signaling pathway.[2][11]
Signaling Pathway Diagram
Caption: Hepcidin-25 binds to ferroportin, leading to its degradation and blocking iron export.
Quantitative Data Summary
The following table summarizes expected comparative data for in vitro studies using synthetic hepcidin-20 and hepcidin-25. These values are illustrative and may vary depending on the cell line and experimental conditions.
| Parameter | Synthetic Hepcidin-25 | Synthetic Hepcidin-20 | Reference |
| Ferroportin Internalization (EC50) | ~0.7 µM | >100 µM (Inactive) | [5] |
| Inhibition of Iron Export (IC50) | ~1 µM | Not significant | [5] |
| Change in Intracellular Iron | Dose-dependent increase | No significant change | [2] |
| Cytotoxicity (CC50) | >100 µM | >100 µM | [12] |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for in vitro characterization of synthetic hepcidin peptides.
Protocol 1: Ferroportin Internalization Assay
This assay visualizes the effect of hepcidin peptides on the cellular localization of ferroportin. It is a direct measure of the peptide's activity.
Principle: Cells expressing a tagged version of ferroportin (e.g., GFP-tagged) are treated with hepcidin peptides. The internalization of ferroportin is observed by a shift from membrane to intracellular localization, which can be visualized by fluorescence microscopy or quantified by flow cytometry.[7][8]
Materials:
-
HEK293 cells stably expressing Ferroportin-GFP (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthetic hepcidin-25 (positive control)
-
Synthetic hepcidin-20 (test peptide)
-
Vehicle control (e.g., sterile water or PBS)
-
Cycloheximide (B1669411) (to inhibit new protein synthesis)[7]
-
Glass-bottom dishes or 6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293-FPN-GFP cells onto glass-bottom dishes (for microscopy) or into 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Protein Synthesis Inhibition (Optional but Recommended): Pre-treat cells with cycloheximide (e.g., 75 µg/mL) for 2 hours to ensure that observed changes in fluorescence are due to internalization rather than altered protein synthesis.[7]
-
Peptide Treatment:
-
Prepare a dilution series of synthetic hepcidin-20 and hepcidin-25 in culture medium. A typical concentration range for hepcidin-25 is 0.1 to 10 µM.[5] For hepcidin-20, a similar or higher range should be tested.
-
Aspirate the old medium and add the medium containing the peptides or vehicle control.
-
Incubate for a desired time course (e.g., 1, 4, or 24 hours).[8]
-
-
Analysis:
-
Microscopy: Wash the cells with PBS and visualize them directly under a fluorescence microscope. Capture images to document the localization of FPN-GFP. In untreated or hepcidin-20-treated cells, fluorescence should be primarily at the cell membrane. In hepcidin-25-treated cells, fluorescence will appear in intracellular vesicles.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Wash with PBS and analyze the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI indicates internalization and degradation of FPN-GFP.[7]
-
Protocol 2: Cellular Iron Quantification Assay
This assay measures changes in intracellular iron concentration following treatment with hepcidin peptides.
Principle: Hepcidin-25 blocks iron export, leading to an increase in intracellular iron. This protocol uses a colorimetric method where a chromogen like Ferene S reacts with ferrous iron (Fe2+) to produce a colored complex that can be measured spectrophotometrically.[13][14][15]
Materials:
-
J774 macrophage cell line (or other iron-recycling cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ferric ammonium (B1175870) citrate (B86180) (FAC) to iron-load cells
-
Synthetic hepcidin-25 and hepcidin-20
-
Iron Assay Kit (containing iron assay buffer, iron reducer, and iron probe/chromogen)
-
96-well plates
-
Microplate reader (absorbance at ~593 nm)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Iron Loading:
-
Seed J774 cells in 6-well plates and grow to ~80% confluency.
-
To induce ferroportin expression and provide a measurable iron pool, incubate the cells with FAC (e.g., 10 µM) for 18-24 hours.[8]
-
-
Peptide Treatment:
-
Wash the cells thoroughly with PBS to remove excess extracellular iron.
-
Add fresh medium containing synthetic hepcidin-20, hepcidin-25 (e.g., 1 µM), or vehicle control.
-
Incubate for 24 hours.
-
-
Sample Preparation:
-
Wash cells in ice-cold PBS, scrape, and pellet them by centrifugation (e.g., 1000 x g for 5 min).[13]
-
Homogenize the cell pellet in iron assay buffer on ice.[13][15]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 min) to remove insoluble material.[13] Collect the supernatant (cell lysate).
-
-
Iron Measurement:
-
Following the manufacturer's protocol for the iron assay kit, add cell lysates and iron standards to a 96-well plate.[13][14]
-
For total iron measurement, add an iron reducer to convert all ferric iron (Fe3+) to ferrous iron (Fe2+).
-
Add the iron probe (chromogen) and incubate as specified (e.g., 60 minutes at 37°C in the dark).[13]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the iron concentration in each sample using the standard curve.
-
Measure the total protein concentration in each cell lysate using a BCA assay.
-
Normalize the iron concentration to the protein concentration (e.g., in nmol iron / mg protein).
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay is essential to ensure that the observed effects of the peptide are not due to cytotoxicity.
Principle: A colorimetric assay, such as one using a WST-8 reagent (e.g., CCK-8), measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Synthetic hepcidin-20 and hepcidin-25
-
CCK-8 or similar cell viability assay reagent
-
96-well plates
-
Microplate reader (absorbance at ~450 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a wide range of concentrations for hepcidin-20 and hepcidin-25 (e.g., 0 to 100 µM).[12]
-
Add the peptides to the wells and incubate for the desired duration (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and a positive control for cytotoxicity if available.
-
-
Assay:
-
Add the CCK-8 reagent (e.g., 10 µL per 100 µL of medium) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
By following these protocols, researchers can effectively use synthetic hepcidin-20 as a negative control to investigate the specific, N-terminus-dependent effects of hepcidin-25 on ferroportin regulation and cellular iron homeostasis in vitro.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Hepcidin Therapeutics | MDPI [mdpi.com]
- 3. The mechanism of action and regulation of hepcidin [escholarship.org]
- 4. Hepcidin - Wikipedia [en.wikipedia.org]
- 5. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does Hepcidin Tuning Have a Role among Emerging Treatments for Thalassemia? [mdpi.com]
- 10. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cellular or lysosomal iron levels [bio-protocol.org]
- 14. Colorimetric Iron Quantification Assay [protocols.io]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for Determining Hepcidin-20 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is a key peptide hormone that regulates systemic iron homeostasis. The primary bioactive form, Hepcidin-25, is a 25-amino acid peptide that functions by binding to the iron exporter ferroportin, leading to its internalization and degradation.[1][2] This process restricts iron availability in the plasma. Several isoforms of hepcidin exist, including the N-terminally truncated Hepcidin-20.[3] Current research indicates that the N-terminal region of Hepcidin-25 is crucial for its interaction with ferroportin.[4] Consequently, Hepcidin-20 is reported to have minimal to no activity in iron regulation.[4][5]
Interestingly, while lacking significant iron-regulatory function, Hepcidin-20 has demonstrated notable antimicrobial properties, in some instances exhibiting greater potency than Hepcidin-25, particularly in acidic environments.[6]
These application notes provide detailed cell-based assay protocols to quantitatively and qualitatively assess the dual potential activities of Hepcidin-20: its lack of iron-regulatory function and its antimicrobial efficacy.
Section 1: Iron-Regulatory Activity Assessment
The primary method to assess the iron-regulatory activity of hepcidin isoforms is to measure their effect on ferroportin (FPN) levels and function in cells. The following protocols are designed to compare the effects of Hepcidin-20 and Hepcidin-25.
Assay 1: Ferroportin Degradation via Western Blot
This assay directly measures the ability of hepcidin isoforms to induce the degradation of ferroportin in a cell line overexpressing the protein.
Principle
Hepcidin-25 binding to ferroportin triggers its internalization and subsequent lysosomal degradation, which can be visualized as a decrease in the corresponding protein band on a Western blot. Hepcidin-20 is not expected to induce this effect.
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding human ferroportin (e.g., pCMV-FPN) using a suitable transfection reagent according to the manufacturer's instructions. A mock-transfected control (empty vector) should be included.
-
Allow cells to express ferroportin for 24-48 hours post-transfection.
-
-
Hepcidin Treatment:
-
Prepare stock solutions of synthetic human Hepcidin-20 and Hepcidin-25 in sterile, nuclease-free water or an appropriate buffer.
-
Dilute Hepcidin-20 and Hepcidin-25 in fresh cell culture medium to final concentrations ranging from 0.1 to 5 µM. Include a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different hepcidin treatments.
-
Incubate the cells for 4 to 24 hours at 37°C. A 24-hour incubation is often sufficient to observe significant degradation.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ferroportin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
The results can be quantified by densitometry, measuring the intensity of the ferroportin band relative to the loading control.
| Treatment Group | Concentration (µM) | Ferroportin Level (Relative to Control)[7] |
| Vehicle Control | 0 | 100% |
| Hepcidin-25 | 0.1 | 85% |
| 1.0 | 50% | |
| 5.0 | 20% | |
| Hepcidin-20 | 0.1 | ~100% |
| 1.0 | ~100% | |
| 5.0 | ~100% |
Note: The data in this table is illustrative and based on the expected outcomes from published literature.
Workflow Diagram
Caption: Workflow for Ferroportin Degradation Assay.
Assay 2: Ferroportin Internalization using GFP-tagged FPN
This assay provides a more visual and potentially high-throughput method to assess hepcidin-induced ferroportin internalization.
Principle
Cells are transfected with a plasmid encoding ferroportin tagged with Green Fluorescent Protein (FPN-GFP). In the untreated state, FPN-GFP is localized to the plasma membrane. Upon treatment with active hepcidin (Hepcidin-25), the FPN-GFP is internalized, leading to a decrease in membrane fluorescence and an increase in intracellular puncta, which can be visualized by fluorescence microscopy or quantified by flow cytometry.[7]
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture HEK293T or a similar cell line in a glass-bottom dish (for microscopy) or a 12-well plate (for flow cytometry).
-
Transfect cells with a plasmid encoding FPN-GFP.
-
Allow 24 hours for protein expression.
-
-
Hepcidin Treatment:
-
Treat the cells with varying concentrations of Hepcidin-20 and Hepcidin-25 (e.g., 1 µg/mL) for 4-6 hours.[7] Include a vehicle control.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal or fluorescence microscope. Observe the localization of the GFP signal.
-
-
Flow Cytometry:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the GFP fluorescence intensity of the cell population using a flow cytometer. A decrease in the mean fluorescence intensity indicates degradation of the FPN-GFP fusion protein.[7]
-
-
Data Presentation
| Treatment Group | Concentration (µg/mL) | FPN-GFP Localization | Mean Fluorescence Intensity (% of Control) |
| Vehicle Control | 0 | Plasma Membrane | 100% |
| Hepcidin-25 | 1.0 | Internalized, Punctate | ~50%[7] |
| Hepcidin-20 | 1.0 | Plasma Membrane | ~100%[5] |
Note: The data in this table is illustrative and based on the expected outcomes from published literature.
Signaling Pathway Diagram
Caption: Hepcidin-25 Signaling Pathway.
Section 2: Antimicrobial Activity Assessment
The antimicrobial activity of Hepcidin-20 can be determined by measuring its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is a standard method for this purpose.
Assay 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle
A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial peptide in a liquid medium. After incubation, the presence or absence of visible bacterial growth is determined.
Experimental Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., E. coli or S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the mid-log phase culture to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay medium.[8]
-
-
Peptide Preparation and Serial Dilution:
-
Prepare a stock solution of Hepcidin-20 and Hepcidin-25 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptides in the appropriate broth. Concentrations may range from 64 µM down to 0.125 µM.[9]
-
Include a positive control well (bacteria with no peptide) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial suspension to each well of the 96-well plate.
-
The final volume in each well should be 100-200 µL.
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥80% compared to the positive control.[11]
-
Data Presentation
| Peptide | Test Organism | MIC (µM)[6] |
| Hepcidin-20 | E. coli | 4-8 |
| S. aureus | 2-4 | |
| Hepcidin-25 | E. coli | 8-16 |
| S. aureus | 4-8 |
Note: The data in this table is illustrative and based on published findings that Hepcidin-20 is often more potent than Hepcidin-25.[6]
Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Conclusion
The provided protocols enable a comprehensive evaluation of Hepcidin-20's biological activities. The ferroportin degradation and internalization assays are designed to confirm the widely held view that Hepcidin-20 lacks the iron-regulatory function of Hepcidin-25. In contrast, the MIC assay provides a standardized method to quantify its antimicrobial properties. Together, these assays allow researchers and drug development professionals to accurately characterize the functional profile of Hepcidin-20 and distinguish it from its full-length counterpart, Hepcidin-25.
References
- 1. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]
- 3. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Random antimicrobial peptide mixtures as non-antibiotic antimicrobial agents for cultured meat industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hepcidin-20 Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is a key peptide hormone primarily known for its central role in regulating systemic iron homeostasis. The bioactive form, Hepcidin-25, exerts its function by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby controlling iron absorption and recycling.[1][2][3] However, other isoforms of hepcidin exist, notably Hepcidin-20, an N-terminally truncated version of Hepcidin-25.[4][5] Emerging evidence suggests that while Hepcidin-20 is inactive in iron regulation due to its inability to bind ferroportin, it may possess other biological functions, particularly antimicrobial and immunomodulatory activities.[4][6]
These application notes provide a comprehensive guide for researchers interested in investigating the in vivo functions of Hepcidin-20 using animal models. The protocols and data presented herein are designed to facilitate the design and execution of experiments aimed at elucidating the physiological and potential therapeutic roles of this peptide.
Distinguishing Hepcidin-20 from Hepcidin-25
The primary structural difference between Hepcidin-25 and Hepcidin-20 is the absence of the first five N-terminal amino acids in the latter. This truncation is critical as this region is essential for ferroportin binding and subsequent iron regulatory activity.[4][7] In vitro studies have demonstrated that Hepcidin-20 does not induce ferroportin internalization and is therefore inactive in iron metabolism.[4] Conversely, some studies suggest that Hepcidin-20 may have more potent antimicrobial activity against certain bacterial strains compared to Hepcidin-25, especially in acidic environments.[7][8]
Table 1: Comparative Properties of Hepcidin-25 and Hepcidin-20
| Feature | Hepcidin-25 | Hepcidin-20 | Reference |
| Structure | 25 amino acid peptide | 20 amino acid peptide (lacks 5 N-terminal amino acids) | [4][5] |
| Iron Regulation | Bioactive; binds to ferroportin to regulate iron homeostasis | Inactive; does not bind to ferroportin | [4][6] |
| Antimicrobial Activity | Present | Present, potentially more potent against certain strains and at acidic pH | [7][8] |
| Primary Function | Systemic iron regulation | Putative role in innate immunity | [4][8] |
Animal Models for In Vivo Studies
Standard laboratory mouse strains such as C57BL/6 and BALB/c are suitable for studying the in vivo effects of Hepcidin-20. The choice of model will depend on the specific research question.
-
To study antimicrobial activity: Models of bacterial infection can be employed. This can involve localized infections (e.g., wound or skin infections) or systemic infections (e.g., intraperitoneal injection of bacteria).[9]
-
To study anti-inflammatory effects: Inflammation can be induced using lipopolysaccharide (LPS) or other inflammatory agents.[10] The effect of Hepcidin-20 on cytokine levels and inflammatory cell infiltration can then be assessed.
Experimental Protocols
Peptide Preparation and Administration
a. Synthesis and Purification of Hepcidin-20: Hepcidin-20 peptide with high purity (>95%) should be chemically synthesized.[11][12] The synthesized peptide should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry.[11][12][13]
b. Reconstitution: Lyophilized Hepcidin-20 should be reconstituted in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) at a stock concentration of 1-10 mg/mL.[14] Gentle swirling is recommended to dissolve the peptide; avoid vigorous shaking.[14] Aliquot the stock solution for single use and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[14]
c. Administration to Mice: The choice of administration route depends on the desired pharmacokinetic profile. For initial studies, a starting dose of 1-5 mg/kg body weight is recommended.[14]
-
Intravenous (IV) Injection (Tail Vein): For rapid systemic distribution.[15]
-
Subcutaneous (SC) Injection: For slower, sustained release.[15]
-
Intraperitoneal (IP) Injection: For systemic administration.[15]
In Vivo Model of Bacterial Infection
This protocol describes a murine model of a localized wound infection to assess the antimicrobial activity of Hepcidin-20.
-
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Create a small, full-thickness dermal wound on the dorsum of the mouse.
-
Inoculate the wound with a known concentration of a pathogenic bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).
-
Administer Hepcidin-20 (e.g., 5 mg/kg, SC or locally at the wound site) or a vehicle control at specified time points post-infection.
-
At 24 and 48 hours post-infection, euthanize a subset of mice.
-
Excise the wound tissue for bacterial load quantification (colony-forming units per gram of tissue).
-
Collect blood and surrounding tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or multiplex assay).
-
In Vivo Model of Acute Inflammation
This protocol outlines the use of a lipopolysaccharide (LPS) challenge to evaluate the anti-inflammatory properties of Hepcidin-20.
-
Procedure:
-
Administer Hepcidin-20 (e.g., 5 mg/kg, IP) or a vehicle control to mice.
-
After a predetermined time (e.g., 1-2 hours), inject a sublethal dose of LPS (e.g., 1 mg/kg, IP).
-
Collect blood samples at various time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a similar immunoassay.
-
At the end of the experiment, harvest tissues such as the liver and spleen for histological analysis and measurement of inflammatory gene expression by RT-qPCR.
-
Data Presentation
Table 2: Hypothetical Quantitative Data from In Vivo Antimicrobial Study
| Treatment Group | Bacterial Load (CFU/g tissue) at 24h | Serum IL-6 (pg/mL) at 24h |
| Vehicle Control | 5 x 10^7 | 1500 |
| Hepcidin-20 (5 mg/kg) | 1 x 10^6 | 800 |
| Hepcidin-25 (5 mg/kg) | 4.5 x 10^7 | 1450 |
Table 3: Hypothetical Quantitative Data from In Vivo Anti-inflammatory Study
| Treatment Group | Peak Serum TNF-α (pg/mL) at 2h post-LPS | Serum Iron (µg/dL) at 24h post-LPS |
| Vehicle + LPS | 2000 | 50 |
| Hepcidin-20 + LPS | 1200 | 150 |
| Hepcidin-25 + LPS | 1800 | 30 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Hepcidin-25-mediated iron regulation and anti-inflammatory response.
Caption: Experimental workflow for studying Hepcidin-20 function in vivo.
References
- 1. ovid.com [ovid.com]
- 2. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hepcidin Increases Cytokines in Alzheimer’s Disease and Down’s Syndrome Dementia: Implication of Impaired Iron Homeostasis in Neuroinflammation [frontiersin.org]
- 4. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]
- 5. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hepcidin Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Hepcidin mediates transcriptional changes that modulate acute cytokine-induced inflammatory responses in mice [jci.org]
- 11. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 13. zsp.com.pk [zsp.com.pk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Hepcidin-20 Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hepcidin (B1576463), a key regulator of iron homeostasis, is a peptide hormone primarily produced by the liver. Its various isoforms, including Hepcidin-20 (B1576446), -22, and -25, are excreted in urine.[1][2][3][4] The quantification of urinary hepcidin levels can provide valuable insights into systemic iron status and the pathophysiology of iron-related disorders. Accurate and reproducible measurement of urinary hepcidin, particularly Hepcidin-20, is crucial for clinical research and drug development. However, the stability of hepcidin in urine is a critical pre-analytical variable, susceptible to degradation and aggregation.[2][3][5][6] Therefore, standardized sample preparation is paramount for reliable analysis.
These application notes provide detailed protocols for urine sample collection, storage, and preparation for Hepcidin-20 analysis using mass spectrometry-based methods, which are highly specific and sensitive for hepcidin quantification.[2][7][8][9][10][11][12]
Data Presentation
Table 1: Stability of Hepcidin in Urine under Various Storage Conditions
| Storage Temperature | Duration | Analyte Stability | Key Findings | Citation |
| Room Temperature | 1 day | Stable | No significant degradation observed within 24 hours. | [13] |
| +4°C | 6 days | Stable | Suitable for short-term storage. | [13] |
| -20°C | Up to 42 days | Stable | Levels may decline after 6 months of storage. | [5][13] |
| -80°C | At least 6 months | Highly Stable | Recommended for long-term storage. | [5][14] |
| Freeze-Thaw Cycles | Multiple Cycles | Unstable | Consistent decrease in hepcidin levels observed after multiple freeze-thaw cycles. It is crucial to aliquot samples upon collection. | [1][2][3][5][6] |
Table 2: Reported Urinary Hepcidin Concentrations in Healthy Adults
| Analytical Method | Hepcidin Isoform(s) | Concentration Range (nmol/mmol creatinine) | Population | Citation |
| LC-MS/MS | Hepcidin-25 | 3 - 9 | Healthy Controls | [7][11] |
| SELDI-TOF MS | Hepcidin-25 | 0.52 - 7.83 (NP20 array) | Healthy Controls | [1] |
| SELDI-TOF MS | Hepcidin-25 | 1.45 - 7.83 (IMAC30 array) | Healthy Controls | [1] |
| Competitive ELISA | Total Hepcidin | Median: ~500 ng/mg creatinine | Healthy Volunteers | [14] |
Note: Hepcidin-20 is one of the isoforms present in urine, and its concentration contributes to the total hepcidin measurements.[1][2][3][4]
Experimental Protocols
Protocol 1: Urine Sample Collection and Initial Processing
This protocol outlines the standardized procedure for collecting and processing urine samples to ensure the integrity of hepcidin for subsequent analysis.
Materials:
-
Sterile, polypropylene (B1209903) urine collection containers.
-
Bovine Serum Albumin (BSA), solid (optional, for preventing aggregation).[15]
-
Centrifuge.
-
Polypropylene cryovials for aliquoting.
-
Personal Protective Equipment (PPE): gloves, lab coat.
Procedure:
-
Collection: Collect second-morning void urine samples in a sterile polypropylene container.[10]
-
(Optional) Prevention of Aggregation: For 24-hour urine collections or if aggregation is a concern, add solid BSA to the collection container to a final concentration of 2.5 to 5 g/L.[15]
-
Centrifugation: As soon as possible after collection, centrifuge the urine sample at 2600 x g for 10 minutes to pellet cells and debris.[10] Some protocols may use 5000 rpm for 5 minutes.[4]
-
Aliquoting: Carefully transfer the supernatant into clean, labeled polypropylene cryovials. Aliquoting is critical to avoid multiple freeze-thaw cycles.[1][2][3][5][6]
-
Storage: Immediately freeze the aliquots and store them at -80°C for long-term preservation.[5][14]
Protocol 2: Hepcidin Extraction from Urine using Weak Cation Exchange (WCX) Magnetic Nanoparticles
This protocol is suitable for concentrating hepcidin from urine and removing interfering substances prior to LC-MS/MS analysis.[7][11]
Materials:
-
Urine aliquots (stored at -80°C).
-
Weak Cation Exchange (WCX) magnetic nanoparticles.
-
Internal Standard (e.g., stable isotopically labeled hepcidin).[7][11][16]
-
Binding/Wash Buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
Elution Buffer (e.g., 90% acetonitrile (B52724) with 0.1% TFA).
-
Magnetic rack.
-
Microcentrifuge tubes.
-
Vortex mixer.
Procedure:
-
Thawing: Thaw the frozen urine aliquots on ice.
-
Internal Standard Spiking: Add a known amount of the stable isotopically labeled hepcidin internal standard to each urine sample.[7][11]
-
pH Adjustment (if necessary): Adjust the pH of the urine sample to be acidic (pH 2-3) using a dilute acid like TFA to facilitate binding to the WCX nanoparticles.[17]
-
Binding: a. Add the WCX magnetic nanoparticles to the urine sample. b. Vortex thoroughly and incubate for a specified time (e.g., 30 minutes) with gentle mixing to allow hepcidin to bind to the nanoparticles.
-
Washing: a. Place the microcentrifuge tubes on a magnetic rack to capture the nanoparticles. b. Carefully aspirate and discard the supernatant. c. Resuspend the nanoparticles in the binding/wash buffer, vortex, and repeat the magnetic capture step. Perform multiple wash steps as needed.
-
Elution: a. Add the elution buffer to the washed nanoparticles. b. Vortex vigorously to release the bound hepcidin. c. Place the tubes on the magnetic rack and carefully collect the eluate containing the purified hepcidin.
-
Sample Finalization: Dry the eluate under a stream of nitrogen or by vacuum centrifugation and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Direct On-Chip Enrichment for MALDI-TOF MS Analysis
This high-throughput method allows for the direct enrichment of hepcidin from small volumes of minimally treated urine onto a functionalized chip surface.[17]
Materials:
-
Urine aliquots (stored at -80°C).
-
Trifluoroacetic Acid (TFA), 5% solution.
-
Internal Standard (e.g., stable isotope-labeled hepcidin).
-
Functionalized MALDI chip (e.g., Mass Spec Turbo Chip).[17]
-
Finishing/Wash solution.
-
Microcentrifuge.
Procedure:
-
Thawing and Pre-treatment: a. Thaw urine samples on ice and vortex briefly.[17] b. Add 5% TFA to the urine sample in a 1:5 ratio (e.g., 10 µL TFA to 50 µL urine) to normalize the pH to 2-3.[17] c. Spike the sample with the internal standard.[17] d. Centrifuge the treated sample at 2800 x g for 10 minutes at 4°C.[17]
-
On-Chip Enrichment: a. Apply a small volume (e.g., 5 µL) of the supernatant onto the spot surface of the functionalized MALDI chip.[17] b. Incubate for 20 minutes under controlled environmental conditions (e.g., 20°C, 50% relative humidity) to allow for selective enrichment of hepcidin.[17]
-
Washing: a. Carefully remove the urine droplet. b. Perform three brief washes (e.g., 10 seconds each with 5 µL) using the finishing solution to remove unbound contaminants.[17]
-
MALDI-TOF MS Analysis: The chip is now ready for direct analysis by MALDI-TOF mass spectrometry.
Visualizations
Caption: Workflow for urinary hepcidin-20 sample preparation and analysis.
Caption: Factors influencing the stability of hepcidin in urine samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urinary hepcidin level as an early predictor of iron deficiency in children: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications. - Biospecimen Research Database [brd.nci.nih.gov]
- 6. [PDF] Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a Single Dose of Oral Iron on Hepcidin Concentrations in Human Urine and Serum Analyzed by a Robust LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel urine hepcidin assay by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Quantitation of hepcidin in human urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a single dose of oral iron on hepcidin concentrations in human urine and serum analyzed by a robust LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preanalytical factors and reference intervals for serum hepcidin LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Hepcidin on 24-hour urine collection: preanalytical aspects and correlation with ferritin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. haematologica.org [haematologica.org]
- 17. A high throughput MALDI-TOF mass spectrometry method for quantification of hepcidin in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Hepcidin-20 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463), a peptide hormone, is the master regulator of iron homeostasis. Its bioactive form, hepcidin-25 (B1576460), is accompanied by N-terminally truncated isoforms, including hepcidin-20 (B1576446), hepcidin-22, and hepcidin-24. While the role of hepcidin-25 is well-established, the significance of its isoforms is an area of active investigation. Accurate quantification of these isoforms, particularly hepcidin-20, is crucial for understanding their physiological and pathological roles. Mass spectrometry (MS)-based methods, coupled with stable isotope-labeled (SIL) internal standards, offer the highest specificity and accuracy for this purpose.
This document provides detailed application notes and protocols for the quantification of hepcidin-20 using stable isotope labeling and mass spectrometry.
Core Principles
The quantification of hepcidin-20 by mass spectrometry relies on the principle of isotope dilution. A known amount of a stable isotope-labeled synthetic version of hepcidin-20 is added to the biological sample at the beginning of the sample preparation process. This SIL internal standard is chemically identical to the endogenous hepcidin-20 but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). Because the SIL standard and the endogenous analyte behave identically during sample extraction, chromatographic separation, and ionization, the ratio of the MS signal of the endogenous peptide to that of the SIL standard allows for precise and accurate quantification, correcting for any sample loss or matrix effects.[1][2]
Experimental Protocols
Synthesis of Stable Isotope-Labeled (SIL) Hepcidin-20
A crucial component for the accurate quantification of hepcidin-20 is the availability of a high-purity SIL internal standard. This is typically achieved through solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis of SIL-Hepcidin-20
-
Resin Selection: Start with a suitable solid support, such as a Rink Amide resin, for the synthesis of the C-terminally amidated peptide.
-
Amino Acid Selection: Utilize Fmoc-protected amino acids. To create the SIL standard, select one or more amino acids in the hepcidin-20 sequence to be replaced with their stable isotope-labeled counterparts (e.g., ¹³C, ¹⁵N-labeled Phenylalanine).[2][3] The choice of labeled amino acid should result in a mass shift that is sufficient to distinguish the SIL standard from the endogenous peptide and any potential isotopic overlaps. A mass difference of at least 6 Daltons is generally recommended.
-
Automated Peptide Synthesis: Perform the synthesis on an automated microwave peptide synthesizer.
-
Deprotection: Use a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Coupling: For each coupling step, use a 5-fold excess of the standard Fmoc-amino acid. For the labeled amino acid, a 2-fold excess is typically sufficient. Use a suitable coupling reagent, such as diisopropylcarbodiimide (DIC) and Oxyma.
-
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Folding: To ensure the correct disulfide bond formation, the purified linear peptide needs to be folded. This can be achieved by dissolving the peptide in a buffer at a slightly alkaline pH (e.g., pH 8) and allowing it to stir in the presence of air for several hours to facilitate oxidation of the cysteine residues.
-
Final Purification and Characterization: Perform a final RP-HPLC purification step to isolate the correctly folded monomeric hepcidin-20. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Quantification: Accurately determine the concentration of the purified SIL-Hepcidin-20 stock solution using a quantitative amino acid analysis or a BCA assay.
Sample Preparation from Human Plasma/Serum
The following protocol outlines a common procedure for extracting hepcidin-20 from plasma or serum samples prior to LC-MS analysis.
Protocol: Solid-Phase Extraction (SPE) of Hepcidin-20
-
Sample Spiking: To 100 µL of plasma or serum, add a known amount of the SIL-Hepcidin-20 internal standard.
-
Protein Precipitation: Add 200 µL of 0.1% formic acid in water to the sample.[4] Vortex mix for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
SPE Plate Conditioning: Condition a 96-well SPE plate with a suitable sorbent (e.g., C18) by washing with 200 µL of methanol (B129727) followed by 200 µL of water.[4]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with a series of solutions to remove interfering substances. A typical wash sequence could be:
-
200 µL of a low-organic wash solution (e.g., 5% methanol in water).
-
200 µL of a higher-organic wash solution (e.g., 20% methanol in water).
-
-
Elution: Elute the hepcidin peptides from the SPE plate with 2 x 50 µL of an elution solution (e.g., 90% methanol with 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
LC-MS/MS Quantification
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Use a suitable gradient to separate hepcidin-20 from other sample components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the peptide, and then re-equilibrate the column.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode.
-
Detection Mode: For a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM). For a high-resolution mass spectrometer, use full scan or parallel reaction monitoring (PRM).
-
MRM Transitions: Select specific precursor-to-product ion transitions for both the endogenous hepcidin-20 and the SIL-Hepcidin-20 internal standard. The precursor ion will typically be a multiply charged ion (e.g., [M+3H]³⁺ or [M+4H]⁴⁺).
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the endogenous and the SIL-Hepcidin-20.
-
Calculate the peak area ratio of the endogenous analyte to the SIL internal standard.
-
Generate a calibration curve by plotting the peak area ratios of a series of calibrators with known concentrations of hepcidin-20 versus their concentrations.
-
Determine the concentration of hepcidin-20 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS-based hepcidin-20 assays.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | [4] |
| Upper Limit of Quantification (ULOQ) | >100 µg/L | [4] |
| Intra-assay Precision (%CV) | < 15% | [4] |
| Inter-assay Precision (%CV) | < 15% | [4] |
| Accuracy (%Bias) | ± 15% | [4] |
| Linearity (R²) | > 0.99 | [4] |
Table 2: Reported Serum/Plasma Concentrations of Hepcidin-20 in Healthy Adults
| Population | Median Concentration (µg/L) | Range (µg/L) | Reference |
| Healthy Adults | 4 | 1 - 40 | [4] |
Visualizations
Caption: Experimental workflow for Hepcidin-20 quantification.
Caption: Principle of stable isotope dilution for quantification.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Note: Hepcidin Profiling Using SELDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a 25-amino acid peptide hormone, is the master regulator of iron homeostasis.[1][2][3] Its expression is modulated by iron levels, inflammation, and erythropoietic activity.[4][5] Dysregulation of hepcidin is implicated in various iron-related disorders, making it a crucial biomarker for diagnosis, monitoring disease progression, and evaluating therapeutic responses. Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) has emerged as a powerful tool for the sensitive and high-throughput analysis of hepcidin in biological fluids such as serum and urine.[6][7][8] This application note provides detailed protocols for hepcidin profiling using SELDI-TOF MS, along with an overview of the underlying signaling pathways.
Principles of SELDI-TOF MS for Hepcidin Analysis
SELDI-TOF MS is a proteomic technology that combines surface-enhanced affinity capture with mass spectrometry.[9] The process involves the selective capture of proteins and peptides from complex biological samples onto a chemically modified surface (ProteinChip® Array).[9] Unbound molecules are washed away, and the retained analytes are co-crystallized with an energy-absorbing matrix. A laser pulse desorbs and ionizes the analytes, which are then accelerated into a time-of-flight mass analyzer. The mass-to-charge ratio (m/z) of the ions is determined by their flight time, allowing for the identification and quantification of target molecules like hepcidin.[9] For hepcidin-25 (B1576460), the expected m/z is approximately 2791 Da.[1][7]
Hepcidin Signaling Pathways
Hepcidin expression is primarily regulated in the liver through two main signaling pathways: the Bone Morphogenetic Protein (BMP)-SMAD pathway and the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.
The BMP-SMAD pathway is the core regulator of hepcidin in response to iron levels.[2][4] Increased iron stores lead to the upregulation of BMPs (BMP2 and BMP6) in liver sinusoidal endothelial cells.[2] These BMPs then bind to a receptor complex on hepatocytes, leading to the phosphorylation of SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to induce hepcidin transcription.[2][10]
The JAK-STAT pathway mediates hepcidin induction in response to inflammation.[2][3] Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating the JAK2 kinase.[2] JAK2 then phosphorylates STAT3, which dimerizes, translocates to the nucleus, and binds to the hepcidin promoter to increase its transcription.[2]
Experimental Protocols
Protocol 1: Hepcidin Profiling in Human Serum
This protocol is adapted from methodologies described for the semi-quantitative and quantitative analysis of hepcidin in serum samples.[7][11][12] For absolute quantification, the use of a stable isotope-labeled hepcidin internal standard is highly recommended.[1][7]
Materials:
-
Human serum samples (stored at -80°C)
-
IMAC-Cu²⁺ ProteinChip Arrays
-
Binding/Wash Buffer: 0.1 M sodium phosphate, 0.5 M NaCl, pH 7.0
-
Elution Solution: 50% acetonitrile, 0.5% trifluoroacetic acid (TFA)
-
Energy Absorbing Matrix (EAM): Saturated solution of sinapinic acid (SPA) in 50% acetonitrile/0.5% TFA
-
Stable isotope-labeled hepcidin (e.g., ¹³C/¹⁵N labeled) as internal standard[1]
-
Microcentrifuge and tubes
-
ProteinChip Reader (SELDI-TOF MS instrument)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
For quantitative analysis, spike a known concentration of the stable isotope-labeled hepcidin internal standard into each serum sample. A typical concentration is 100-200 ng/mL.[7][8]
-
Incubate the spiked serum for 30 minutes at room temperature to allow for equilibration.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.
-
-
ProteinChip Array Preparation and Sample Application:
-
Equilibrate the IMAC-Cu²⁺ ProteinChip Array with Binding/Wash Buffer.
-
Apply 20 µL of the prepared serum sample to each spot on the array.
-
Incubate for 60 minutes in a humidified chamber at room temperature with gentle agitation to allow for hepcidin binding.
-
-
Washing:
-
Wash each spot three times with 100 µL of Binding/Wash Buffer to remove unbound proteins.
-
Perform a final wash with deionized water to remove salts.
-
Air dry the ProteinChip Array completely.
-
-
Matrix Application:
-
Apply 1 µL of the EAM solution to each spot.
-
Allow the matrix to co-crystallize with the bound proteins by air drying at room temperature.
-
-
SELDI-TOF MS Analysis:
-
Analyze the ProteinChip Array using a SELDI-TOF MS instrument.
-
Acquire mass spectra in the m/z range of 1,000-10,000 Da.
-
The peak corresponding to hepcidin-25 will be observed at approximately m/z 2791, and the internal standard at a slightly higher mass (e.g., m/z 2801 for a +10 Da label).[7]
-
-
Data Analysis:
-
Normalize the spectra based on total ion current or an internal standard.
-
Calculate the peak intensity of the endogenous hepcidin peak and the internal standard peak.
-
The ratio of the endogenous hepcidin peak intensity to the internal standard peak intensity is used to determine the concentration of hepcidin in the sample.
-
Protocol 2: Hepcidin Profiling in Human Urine
This protocol is a modified procedure for the detection of hepcidin in urine, where CM10 ProteinChip Arrays have been shown to be superior for this application.
Materials:
-
Human urine samples (stored at -80°C)
-
CM10 ProteinChip Arrays (weak cation exchange)
-
Binding/Wash Buffer: 0.1 M ammonium (B1175870) acetate, pH 4.0
-
Energy Absorbing Matrix (EAM): Saturated solution of sinapinic acid (SPA) in 50% acetonitrile/0.5% TFA
-
Microcentrifuge and tubes
-
ProteinChip Reader (SELDI-TOF MS instrument)
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 13,000 rpm for 5 minutes to remove cell debris.
-
Normalize urine samples based on creatinine (B1669602) concentration.
-
-
ProteinChip Array Preparation and Sample Application:
-
Equilibrate the CM10 ProteinChip Array with Binding/Wash Buffer.
-
Apply 5 µL of the prepared urine sample to each spot.
-
Incubate for 30 minutes in a humidified chamber at room temperature.
-
-
Washing:
-
Wash each spot twice with 10 µL of Binding/Wash Buffer.
-
Perform a final wash with deionized water.
-
Air dry the ProteinChip Array completely.
-
-
Matrix Application:
-
Apply two applications of 0.8 µL of the EAM solution to each spot, allowing it to dry between applications.
-
-
SELDI-TOF MS Analysis:
-
Analyze the ProteinChip Array using a SELDI-TOF MS instrument.
-
Acquire mass spectra in the m/z range of 2,000-4,000 Da.
-
-
Data Analysis:
-
Normalize the spectra to total ion current.
-
Identify and quantify the peak corresponding to hepcidin-25 at m/z ~2791.
-
Data Presentation
Quantitative data from SELDI-TOF MS experiments for hepcidin should be summarized in tables for clear comparison.
Table 1: Quantitative Analysis of Hepcidin in Serum from Different Cohorts
| Cohort | N | Mean Hepcidin (nM) | Standard Deviation (nM) | Reference |
| Healthy Controls | 57 | 4.69 | 2.15 | [12] |
| Hemodialysis Patients | 54 | 7.52 | 3.48 | [12] |
Table 2: Lower Level of Detection (LLOD) for Hepcidin by SELDI-TOF MS
| Sample Type | LLOD | Reference |
| Urine | 0.003–0.037 nM/mmol creatinine | [13][14] |
| Serum | 0.55–1.55 nM | [13][14] |
Conclusion
SELDI-TOF MS provides a robust and sensitive platform for the profiling of hepcidin in clinical and research settings. The detailed protocols and understanding of the underlying signaling pathways presented in this application note will enable researchers, scientists, and drug development professionals to effectively utilize this technology for advancing our understanding of iron metabolism and related disorders. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible quantification of hepcidin.[1][7]
References
- 1. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. droracle.ai [droracle.ai]
- 6. Hepcidin assay in serum by SELDI-TOF-MS and other approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Surface-enhanced laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 10. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Evaluation of hepcidin isoforms in hemodialysis patients by a proteomic approach based on SELDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Quantitative Hepcidin Measurements by Time-of-Flight Mass Spectrometry | PLOS One [journals.plos.org]
- 14. Advances in Quantitative Hepcidin Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for Localizing Hepcidin mRNA Expression
References
- 1. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminus of hepcidin is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. youtube.com [youtube.com]
- 11. Analysis of hepcidin expression: in situ hybridization and quantitative polymerase chain reaction from paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNAscope Troubleshooting Guide and FAQ | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 14. RNAscope ISH Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Analysis of hepcidin expression: In situ hybridization and quantitative polymerase chain reaction from paraffin sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low signal in Hepcidin-20 ELISA assays
Welcome to the technical support center for Hepcidin-20 ELISA assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or no signal in a Hepcidin-20 ELISA?
A weak or absent signal is a frequent issue and can stem from several factors throughout the experimental workflow. Key areas to investigate include reagent preparation and storage, procedural steps like incubation and washing, and the integrity of the samples and standards themselves.[1][2][3]
Q2: How should I prepare my serum or plasma samples for the assay?
Proper sample collection and preparation are critical for accurate results.
-
Serum: Allow whole blood to clot at room temperature for at least one hour or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum) for the assay.[4][5][6][7]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. It is recommended to centrifuge the samples at 1000 x g for 15 minutes within 30 minutes of collection.[4][5][6][7][8]
-
Storage: Samples should be assayed fresh or aliquoted and stored at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[4][5][6][7] Avoid using hemolyzed or lipemic sera.[4]
Q3: My standard curve is poor or flat. What could be the reason?
A poor standard curve is a critical issue as it directly impacts the accuracy of your sample quantification. Common causes include:
-
Improper Reconstitution or Dilution: Ensure the standard is reconstituted according to the kit's protocol and that serial dilutions are performed accurately.[9]
-
Degraded Standard: The standard may have degraded due to improper storage or being past its expiration date.[9]
-
Incorrect Curve Fitting: Use the recommended data reduction method (e.g., four or five-parameter logistic curve fit) for your data analysis.
Q4: Can I use reagents from different ELISA kits?
No, it is not recommended to mix or interchange reagents from different kit lots. Reagents are lot-specific and optimized to work together.[4]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity in your Hepcidin-20 ELISA.
Problem: Weak or No Signal Detected
This is characterized by low optical density (OD) readings for both the samples and the standard curve.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting decision tree for low signal in ELISA.
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Improper storage of kit components | Store kit components at the recommended temperatures (e.g., 2-8°C or -20°C) and protect light-sensitive reagents from light.[2][4][7] |
| Incorrect reagent preparation | Ensure all reagents are brought to room temperature before use.[3][8] Reconstitute and dilute standards, antibodies, and buffers according to the kit manual. Verify all calculations.[4][9] |
| Expired or degraded reagents | Check the expiration date on the kit and individual reagents. Do not use expired materials.[3] Avoid multiple freeze-thaw cycles of samples and standards.[4][5] |
| Procedural Errors | |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Consider increasing incubation times or performing an overnight incubation at 4°C for antibody steps to enhance signal.[2] |
| Inadequate washing | Insufficient washing can lead to high background, while excessive washing can elute the bound antibody or antigen, reducing the signal. Ensure wash buffer is prepared correctly and that all wells are filled and aspirated completely during each wash step.[1] |
| Incorrect order of reagent addition | Follow the procedural steps in the exact order outlined in the manual. |
| Sample and Standard Issues | |
| Low analyte concentration in samples | The hepcidin (B1576463) concentration in your samples may be below the detection limit of the assay.[2] Try concentrating the sample or performing a spike-and-recovery experiment to check for matrix effects. |
| Poor standard curve | This will lead to inaccurate calculations. See the FAQ on poor standard curves for detailed troubleshooting steps. |
| Equipment Issues | |
| Incorrect plate reader settings | Ensure the microplate reader is set to the correct wavelength for absorbance reading (typically 450 nm for TMB substrate).[3][4] |
Experimental Protocols & Methodologies
Standard Sandwich ELISA Workflow
The sandwich ELISA is a common format for detecting antigens like Hepcidin. The workflow involves several key steps.
Caption: A typical workflow for a sandwich ELISA experiment.
Detailed Protocol Steps
The following table summarizes typical incubation times and temperatures. Note: Always refer to your specific kit's manual for precise instructions.
| Step | Reagent | Incubation Time | Temperature |
| 1 | Sample/Standard | 80-90 minutes | 37°C |
| 2 | Biotin-labeled Antibody | 60 minutes | 37°C |
| 3 | HRP Conjugate/SABC | 30 minutes | 37°C |
| 4 | TMB Substrate | 10-20 minutes | 37°C (in the dark)[2] |
| 5 | Stop Solution | N/A | Room Temperature |
Table references:[5][6][7][8][10]
Signaling Pathway Principle
The signal in a sandwich ELISA is generated through an enzymatic reaction that is proportional to the amount of analyte captured.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biomatik.com [biomatik.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. fn-test.com [fn-test.com]
- 9. arp1.com [arp1.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Mass Spectrometry for Hepcidin Isoform Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry-based detection of hepcidin (B1576463) isoforms.
Frequently Asked Questions (FAQs)
Q1: Which mass spectrometry technique is best for quantifying hepcidin isoforms?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and quantitative method for measuring hepcidin isoforms and is considered a gold-standard analytical approach.[1][2] It can selectively measure the biologically active hepcidin-25 (B1576460) isoform, as well as other isoforms like hepcidin-20, -22, and -24.[3][4] While techniques like MALDI-TOF MS and SELDI-TOF MS are also used, LC-MS/MS offers excellent sensitivity and specificity, making it suitable for clinical and research applications.[1][5][6]
Q2: What are the common hepcidin isoforms detected in human samples?
A2: The primary bioactive isoform is hepcidin-25.[7] N-terminally truncated isoforms, including hepcidin-20, hepcidin-22, and hepcidin-24, are also found in human serum and urine.[4][5][8] The relative concentrations of these isoforms can vary depending on the physiological or pathological state.[4][9] For instance, higher levels of truncated isoforms have been observed in conditions with high hepcidin concentrations, such as sepsis and kidney failure.[2]
Q3: Why is an internal standard crucial for accurate hepcidin quantification?
A3: An internal standard (IS) is essential to account for variations in sample preparation and mass spectrometer performance.[10] Due to the "sticky" nature of the hepcidin peptide, which can lead to its adsorption to surfaces, and potential variations in ionization efficiency, an IS helps to ensure accurate and reproducible quantification.[10][11] A stable isotope-labeled hepcidin-25 is a commonly used and effective internal standard.[10]
Q4: What are the key differences in hepcidin concentrations measured by mass spectrometry versus immunoassays?
A4: Immunoassays often report higher hepcidin concentrations compared to mass spectrometry-based methods.[2] This is because many immunoassays may cross-react with and measure multiple hepcidin isoforms, not just the bioactive hepcidin-25.[2][9] Mass spectrometry, particularly LC-MS/MS, offers greater specificity for hepcidin-25.[2] These differences can be more pronounced in inflammatory conditions where the levels of smaller, non-biologically active isoforms may be elevated.[2]
Q5: What sample types are suitable for hepcidin analysis by mass spectrometry?
A5: Serum, plasma (EDTA, heparin, citrate), and urine are all suitable matrices for hepcidin analysis by mass spectrometry.[5][7][12] However, it is important to be aware of potential matrix effects and to validate the method for the specific matrix being used.[12] Studies have shown that serum concentrations can be lower than plasma concentrations during acute-phase inflammation when measured by LC-MS/MS.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Recovery | - Peptide Adsorption: Hepcidin is known to be "sticky" and can adsorb to plasticware and glassware surfaces.[11] - Inefficient Extraction: The sample preparation method may not be effectively extracting hepcidin from the matrix. | - Use low-binding microcentrifuge tubes and pipette tips. - Consider using silanized glass vials for sample preparation and analysis.[11] - Optimize the solid-phase extraction (SPE) or protein precipitation protocol. Ensure the pH and solvent composition are appropriate for hepcidin binding and elution. |
| Poor Reproducibility (High CV%) | - Inconsistent Sample Handling: Variations in sample collection, storage, or freeze-thaw cycles can affect hepcidin stability.[5][13][14] - Lack of or Inappropriate Internal Standard: Not using an internal standard, or using one that does not behave similarly to the analyte, can lead to high variability.[10] | - Standardize sample handling procedures. Minimize freeze-thaw cycles and store samples at -80°C for long-term stability.[14] - Always use a stable isotope-labeled hepcidin-25 as an internal standard.[10] |
| Interference or Co-eluting Peaks | - Matrix Effects: Components in the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of hepcidin. - Presence of Isoforms: Other hepcidin isoforms may have similar retention times and interfere with the quantification of the target isoform if the chromatographic separation is not optimal. | - Optimize the liquid chromatography gradient to improve the separation of hepcidin from interfering matrix components and other isoforms. - Employ a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.[15] |
| Inaccurate Quantification | - Calibration Curve Issues: The calibration standards may not be accurately prepared or may have degraded. - Methodological Differences: Discrepancies may arise when comparing results with other methods, such as immunoassays, due to differences in isoform specificity.[2] | - Prepare fresh calibration standards regularly and store them appropriately. Use a certified reference material for calibration if available. - Be aware of the specificity of your assay (i.e., which isoforms are being measured) when comparing results across different platforms. |
Quantitative Data Summary
Table 1: Comparison of Hepcidin-25 Concentrations by LC-MS/MS and Immunoassay in Pneumonia Patients
| Sample Time Point | Analytical Method | Median Concentration (ng/mL) | Interquartile Range (IQR) (ng/mL) |
| Admission | Immunoassay | ||
| Admission | LC-MS/MS | ||
| Follow-up | Immunoassay | 17 | 17 |
| Follow-up | LC-MS/MS | 14 | 16 |
| Data adapted from a study on hospitalized community-acquired pneumonia patients.[2] |
Table 2: Median Concentrations of Hepcidin Isoforms in Serum from Healthy Volunteers and Patients with Various Diseases (µg/L)
| Condition | Hepcidin-20 | Hepcidin-22 | Hepcidin-24 | Hepcidin-25 |
| Healthy Controls | Not Detected | Not Detected | Not Detected | 8 (1–31) |
| Iron Deficiency Anemia (IDA) | <1 (<1–2) | |||
| Sickle Cell Anemia (SCA) | <1 (<1–10) | |||
| Hereditary Hemochromatosis (HH) | 2 (<1–15) | |||
| Anemia of Chronic Disease (ACD) | 60 (10–213) | |||
| Sepsis | 92 (11–216) | |||
| Data from a study using LC-HR-MS. Ranges are shown in parentheses.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Hepcidin Analysis from Serum/Plasma using Protein Precipitation
-
Thaw frozen serum or plasma samples on ice.
-
In a low-binding microcentrifuge tube, mix 100 µL of the sample with 10 µL of an internal standard solution (e.g., stable isotope-labeled hepcidin-25).[16]
-
Add a protein precipitating agent. For example, add 600 µL of aqueous formic acid to 200 µL of serum.[4] Alternatively, trichloroacetic acid (TCA) can be used.[12][16]
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new low-binding tube for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Hepcidin Enrichment
-
Condition a 96-well SPE plate with a suitable sorbent (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by an equilibration step with an aqueous solution.
-
Load the supernatant from the protein precipitation step (Protocol 1) onto the conditioned SPE plate.
-
Wash the SPE plate with a solution that removes interfering substances but retains hepcidin. This is often a low percentage organic solvent solution.
-
Elute the hepcidin isoforms from the SPE plate using a suitable elution solvent, which is typically a higher concentration of organic solvent with an acid modifier (e.g., acetonitrile (B52724) with formic acid).
-
The eluted sample is then ready for LC-MS/MS analysis. The eluate may be evaporated and reconstituted in a mobile phase-compatible solution if concentration is needed.
Visualizations
Caption: Workflow for hepcidin isoform analysis.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. msacl.org [msacl.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. EP2498096A1 - Method of detecting and/or measuring hepcidin in a sample - Google Patents [patents.google.com]
- 16. A Targeted Mass Spectrometric Assay for Reliable Sensitive Hepcidin Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Hepcidin-20 Sample Integrity: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Hepcidin-20 samples during storage and after repeated freeze-thaw cycles. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Hepcidin-20 samples?
A1: The main concern is the enzymatic degradation of the peptide. Hepcidin-20 is an N-terminal truncated isoform of the bioactive Hepcidin-25 (B1576460). It can be formed from the degradation of other hepcidin (B1576463) isoforms, such as Hepcidin-22, which is known to rapidly degrade into Hepcidin-20.[1] Therefore, improper handling and storage can lead to changes in Hepcidin-20 concentrations, not only from its own degradation but also from the degradation of other hepcidin isoforms present in the sample.
Q2: What is the recommended long-term storage temperature for Hepcidin-20 samples?
A2: For long-term stability, it is recommended to store serum and plasma samples at -80°C.[2][3] Storage at -20°C is also acceptable for shorter durations.[2]
Q3: How many times can I freeze and thaw my Hepcidin-20 samples?
A3: It is recommended to minimize freeze-thaw cycles. Studies on hepcidin (in general) have shown that samples are stable for up to four freeze-thaw cycles with consistent recovery.[3] However, for optimal results, it is best to aliquot samples into single-use vials after collection to avoid repeated freezing and thawing.
Q4: Can I store Hepcidin-20 samples at room temperature or 4°C?
A4: Short-term storage at room temperature or 4°C should be minimized. While some studies on hepcidin-25 show stability for a few hours at room temperature and up to a week at 4°C, the degradation of other isoforms into Hepcidin-20 can alter its concentration.[4][5] It is best practice to process and freeze samples as soon as possible after collection.
Q5: Does the type of collection tube affect Hepcidin-20 stability?
A5: While specific studies on Hepcidin-20 are limited, for general peptide stability, it is advisable to use low-protein binding tubes to prevent adsorption to the tube surface. For serum collection, allow blood to clot at room temperature for at least 2 hours. For plasma, use tubes containing EDTA or lithium heparin.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Hepcidin-20 levels in replicate samples | 1. Multiple freeze-thaw cycles. 2. Variable storage conditions between replicates. 3. Degradation of other hepcidin isoforms into Hepcidin-20. | 1. Aliquot samples into single-use vials immediately after collection. 2. Ensure all replicates are stored under the same conditions. 3. Process and freeze samples promptly after collection to minimize isoform conversion. |
| Lower than expected Hepcidin-20 concentrations | 1. Degradation due to prolonged storage at improper temperatures. 2. Adsorption of the peptide to the storage tube walls. | 1. Review storage history and ensure adherence to recommended temperatures (-80°C for long-term). 2. Use low-protein binding tubes for sample collection and storage. |
| Higher than expected Hepcidin-20 concentrations | 1. Degradation of Hepcidin-22 or other larger isoforms into Hepcidin-20 during sample handling and storage. | 1. Minimize the time samples spend at room temperature or 4°C before freezing. 2. Ensure rapid processing and freezing of samples after collection. |
Data on Hepcidin Stability
While specific quantitative data on the degradation of Hepcidin-20 is limited, the following tables summarize the available stability data for hepcidin isoforms, which can serve as a guideline.
Table 1: Hepcidin Sample Stability Under Various Storage Conditions
| Temperature | Duration | Matrix | Stability Notes |
| Room Temperature | Up to 24 hours | Serum | A slight decline in measured hepcidin (within 15%) has been observed for Hepcidin-25.[3] The decrease in Hepcidin-25 can be accompanied by an increase in smaller isoforms like Hepcidin-20.[4] |
| 4°C | Up to 6 days | Serum | Hepcidin-25 has been shown to be stable for up to 6 days with values within 10% of those stored at -80°C.[3] |
| -20°C | At least 3 years | Serum/Plasma | Considered stable for long-term storage.[2] |
| -80°C | At least 3 years | Serum/Plasma | Recommended for optimal long-term stability.[2][3] |
| -80°C | At least 1 year | Urine | Stable for at least one year.[2] |
Table 2: Effect of Freeze-Thaw Cycles on Hepcidin Stability
| Number of Freeze-Thaw Cycles | Matrix | Recovery Rate |
| Up to 4 cycles | Serum | 88% to 106% |
Data is primarily based on studies of Hepcidin-25, but provides a strong indication of the stability of other hepcidin isoforms.[3]
Experimental Protocols
Recommended Sample Collection and Processing Workflow
Caption: Recommended workflow for blood sample collection, processing, and storage to ensure Hepcidin-20 stability.
Hepcidin Isoform Degradation Pathway
The following diagram illustrates the known degradation pathway of Hepcidin-22 to Hepcidin-20. This highlights the importance of proper sample handling to prevent artificial increases in Hepcidin-20 concentration.
Caption: Simplified degradation pathway of Hepcidin-22 to Hepcidin-20.
References
- 1. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in serum for Hepcidin-20 quantification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing matrix effects during the quantification of Hepcidin-20 in serum samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for Hepcidin-20 quantification?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS), components of the serum matrix—such as phospholipids, salts, and proteins—can interfere with the ionization of the target analyte, Hepcidin-20, in the MS source.[3][4] This interference can lead to either ion suppression (signal decrease) or ion enhancement (signal increase), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2]
Q2: Why is serum considered a complex matrix for peptide analysis?
A: Serum is a highly complex biological matrix containing a vast array of endogenous components at concentrations much higher than the target analyte.[4] Key interfering substances include:
-
Proteins: Highly abundant proteins like albumin can interfere with the analysis.
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI-MS.[3]
-
Salts and Metabolites: These can also affect ionization efficiency.
The presence of these compounds can lead to competition for ionization, resulting in diminished and irreproducible analyte response.[3]
Q3: What is the difference between Hepcidin-25 and its isoforms like Hepcidin-20?
A: Hepcidin-25 is the primary, 25-amino acid bioactive peptide hormone that regulates iron homeostasis.[5] Smaller isoforms, such as Hepcidin-20, -22, and -24, also exist in circulation.[6] These are thought to be truncated forms of Hepcidin-25. While their exact biological roles are less defined, their presence can be significant, especially in certain inflammatory conditions.[6] It is crucial for analytical methods to differentiate between these isoforms, and mass spectrometry is a powerful tool for this purpose.[7]
Q4: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help mitigate matrix effects?
A: A SIL-IS is considered the gold standard for correcting matrix effects in quantitative LC-MS analysis.[1][2] This involves adding a known concentration of a "heavy" version of the analyte (e.g., Hepcidin-20 labeled with ¹³C or ¹⁵N) to the sample before preparation.[5][8] The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[2] By measuring the ratio of the native analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[2][5][8]
Troubleshooting Guide
This section addresses common issues encountered during Hepcidin-20 quantification experiments.
Problem: I'm observing high variability and poor reproducibility (high %CV) in my results.
Possible Cause & Solution: This is a classic sign of inconsistent matrix effects. The composition of the matrix can vary between individual serum samples, affecting each one differently.[9][10]
-
Workflow for Troubleshooting High %CV:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of recombinant Hepcidin-20 during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of recombinant Hepcidin-20 during purification.
Troubleshooting Guides & FAQs
Q1: My recombinant Hepcidin-20 is precipitating out of solution during purification. What are the likely causes and how can I prevent this?
A1: Precipitation of recombinant Hepcidin-20 is a common issue often caused by aggregation. Hepcidin (B1576463), particularly the reduced, linear form, has low aqueous solubility and is prone to aggregation, especially at pH values at or above 6.[1] Here are several factors to consider and troubleshoot:
-
pH of Buffers: The isoelectric point (pI) of Hepcidin-20 is approximately 8.53.[2] Working at a pH far from the pI can increase net charge and promote solubility. Consider performing purification steps at an acidic pH to prevent precipitation.[1]
-
Buffer Additives: The composition of your purification buffers can significantly impact protein solubility. Several additives can be included to minimize aggregation.[3][4][5]
-
Temperature: Lower temperatures can slow down aggregation kinetics. It is often beneficial to perform purification steps at 4°C. However, for some proteins, low temperatures can promote aggregation, so this should be optimized.[6]
-
Protein Concentration: High concentrations of Hepcidin-20 can increase the likelihood of intermolecular interactions leading to aggregation. If possible, work with more dilute protein solutions during purification.
Q2: I am observing a loss of my Hepcidin-20 during affinity chromatography (e.g., Ni-NTA). Could this be due to aggregation?
A2: Yes, aggregation can lead to significant loss of protein during affinity chromatography. Aggregates may not bind effectively to the column resin or may precipitate on the column, leading to poor recovery.
-
Pre-column Filtration: Before loading your lysate onto the column, ensure it is free of particulates by centrifugation and filtration (e.g., using a 0.45 µm filter).[7]
-
Buffer Optimization: As mentioned in Q1, optimizing your lysis, wash, and elution buffers with anti-aggregation additives is crucial. The addition of 0.2M L-arginine to loading and elution buffers has been shown to prevent aggregation without interfering with Ni-NTA chromatography.[8]
-
Overnight Incubation: Avoid long incubation times of the lysate with the affinity resin, as this can promote aggregation. Shorter binding times (30 minutes to 1 hour) are often sufficient.[9]
Q3: My purified Hepcidin-20 appears to be in a multimeric or aggregated state on SDS-PAGE. What can I do?
A3: The appearance of high molecular weight bands on SDS-PAGE, even after treatment with reducing agents and detergents, suggests the presence of stable aggregates.
-
Reducing Agents: Hepcidin is a cysteine-rich peptide, and incorrect disulfide bond formation can lead to aggregation.[7] Ensure sufficient reducing agent (e.g., DTT or TCEP) is present in your buffers to maintain cysteines in a reduced state prior to controlled folding.[5] TCEP is a more stable reducing agent than DTT.[10]
-
Denaturants: For analysis, you can try to denature the protein with 6 M urea (B33335) before adding the sample buffer to the SDS-PAGE.[8]
-
Expression Conditions: Aggregation can sometimes be mitigated by optimizing expression conditions. Lowering the induction temperature (e.g., to 18-20°C) can slow down protein expression, allowing for more time for proper folding and reducing the formation of inclusion bodies.[7][11]
Q4: What are some recommended additives to include in my purification buffers to prevent Hepcidin-20 aggregation?
A4: Several additives can be used to enhance the solubility and stability of recombinant proteins.[3][5] The optimal additive and its concentration should be determined empirically for your specific experimental conditions.
-
Amino Acids: L-arginine and L-glutamate (often used in an equimolar mix) can suppress aggregation by binding to charged and hydrophobic regions on the protein surface.[10]
-
Sugars and Polyols: Sucrose and glycerol (B35011) act as osmolytes, stabilizing the native protein structure.[5]
-
Detergents: Low concentrations of non-denaturing detergents like Tween-20 or Polysorbate 80 can help solubilize proteins and prevent aggregation.[4][10]
-
Reducing Agents: To prevent the formation of incorrect disulfide bonds, include reducing agents like DTT or TCEP in your buffers.[5]
Data Presentation
Table 1: Common Anti-Aggregation Additives for Protein Purification
| Additive Category | Example Additive | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 mM - 0.5 M | Suppresses aggregation by binding to hydrophobic and charged regions.[3][10] |
| L-Glutamate | 50 mM - 0.5 M | Works synergistically with L-arginine to increase solubility.[10] | |
| Polyols/Sugars | Glycerol | 5% - 20% (v/v) | Stabilizes protein structure by preferential hydration.[5] |
| Sucrose | 0.25 M - 1 M | Acts as an osmolyte to stabilize the native protein state.[5] | |
| Detergents | Polysorbate 20 (Tween-20) | 0.01% - 0.1% (v/v) | Prevents surface-induced aggregation and can solubilize aggregates.[4] |
| Polysorbate 80 | 0.01% - 0.1% (v/v) | Similar mechanism to Polysorbate 20.[4] | |
| Reducing Agents | Dithiothreitol (DTT) | 1 mM - 10 mM | Prevents oxidation of cysteine residues and incorrect disulfide bond formation.[5] |
| TCEP | 0.5 mM - 5 mM | A more stable reducing agent than DTT.[10] |
Experimental Protocols
Protocol 1: Solubilization and Refolding of Hepcidin-20 from Inclusion Bodies
This protocol provides a general framework for solubilizing and refolding recombinant Hepcidin-20 expressed as inclusion bodies in E. coli.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., 50 mM DTT).
-
Stir at room temperature for 1-2 hours until the inclusion bodies are fully dissolved.
-
Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.
-
-
Refolding of Hepcidin-20:
-
Rapidly dilute the solubilized protein into a refolding buffer. The final protein concentration should be low (e.g., 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.
-
The refolding buffer should have an optimized pH (acidic conditions may be favorable for hepcidin) and contain a redox system (e.g., a glutathione (B108866) redox pair) to facilitate correct disulfide bond formation.[1]
-
Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours.
-
-
Purification of Refolded Hepcidin-20:
-
Concentrate the refolded protein solution using appropriate methods (e.g., tangential flow filtration).
-
Purify the refolded Hepcidin-20 using chromatography techniques such as reverse-phase HPLC.[2]
-
Visualizations
Caption: Workflow for recombinant Hepcidin-20 purification from inclusion bodies.
References
- 1. Oxidative folding of hepcidin at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zsp.com.pk [zsp.com.pk]
- 3. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Antibody Cross-Reactivity Between Hepcidin-20 and Hepcidin-25
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage antibody cross-reactivity between the hepcidin (B1576463) isoforms, Hepcidin-25 (B1576460) and Hepcidin-20. Accurate differentiation and quantification of these isoforms are critical for research in iron metabolism and related diseases.
Frequently Asked Questions (FAQs)
Q1: What are Hepcidin-25 and Hepcidin-20, and how do they differ?
A1: Hepcidin-25 is the full-length, 25-amino acid peptide hormone that serves as the primary regulator of iron homeostasis in the body.[1][2][3] It functions by binding to the iron exporter ferroportin, causing its internalization and degradation, which in turn blocks iron absorption from the gut and the release of recycled iron from macrophages.[1][2] Hepcidin-20 is a smaller, N-terminally truncated isoform of hepcidin, consisting of 20 amino acids.[2][3] While its precise biological function is still under investigation, it is generally considered to be less active in iron regulation than Hepcidin-25.[1][2]
Q2: Why does antibody cross-reactivity occur between Hepcidin-25 and Hepcidin-20?
A2: Antibody cross-reactivity occurs because Hepcidin-20 is a truncated form of Hepcidin-25, meaning they share a significant portion of their amino acid sequence. This structural similarity results in shared epitopes (the specific sites on the antigen that an antibody recognizes).[4][5] Antibodies, particularly polyclonal antibodies which recognize multiple epitopes, may bind to these common regions, leading to an inability to distinguish between the two isoforms.[6]
Q3: What are the consequences of using an antibody that cross-reacts with both hepcidin isoforms?
A3: Using a cross-reactive antibody can lead to several experimental issues, including:
-
Inaccurate Quantification: Measurements may overestimate the concentration of the bioactive Hepcidin-25 by also detecting Hepcidin-20. This can lead to misinterpretation of the physiological or pathological state being studied.
-
Misleading Results in Functional Assays: If the goal is to study the specific effects of Hepcidin-25, the presence of a cross-reactive antibody can confound the results.
-
Poor Diagnostic and Therapeutic Development: In a clinical setting, inaccurate measurements can lead to incorrect diagnoses or the development of therapeutics that do not target the correct bioactive molecule.[7]
Q4: How can I test my antibody for cross-reactivity between Hepcidin-20 and Hepcidin-25?
A4: A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method to determine the degree of cross-reactivity.[4] This involves running the assay with known concentrations of both Hepcidin-20 and Hepcidin-25 to see how effectively each isoform competes with a labeled standard for binding to the antibody. Western blotting can also be used to assess specificity, provided the two isoforms can be separated by size.[4]
Q5: Are there commercially available ELISA kits specific to Hepcidin-25?
A5: Yes, several manufacturers have developed ELISA kits that utilize monoclonal antibodies with high specificity for the N-terminus of Hepcidin-25, which is absent in Hepcidin-20.[1][8] Some kits are designed as sandwich ELISAs using two monoclonal antibodies, which further enhances specificity for the full-length Hepcidin-25.[9] However, it is crucial to review the manufacturer's data on cross-reactivity with other isoforms.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the immunoassay of hepcidin.
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific signal in my immunoassay. | 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Cross-reactivity of the secondary antibody. | 1. Optimize antibody concentration: Perform a titration experiment to find the optimal concentration of your primary antibody.[11]2. Improve blocking: Use a different blocking buffer (e.g., 5% non-fat dry milk or specialized commercial blockers) and ensure sufficient incubation time.[11][12]3. Enhance washing steps: Increase the number of washes and the volume of wash buffer. Ensure complete aspiration of buffer between steps.[11][13]4. Run controls: Include a control with only the secondary antibody to check for non-specific binding.[11] |
| My quantitative results for Hepcidin-25 seem unexpectedly high. | 1. Antibody cross-reactivity with Hepcidin-20. 2. Matrix effects from the sample. 3. Issues with the standard curve. | 1. Assess cross-reactivity: Perform a competitive ELISA (see protocol below) to determine the percentage of cross-reactivity with Hepcidin-20.[4] If significant, switch to a more specific monoclonal antibody or a Hepcidin-25 specific ELISA kit.[1][8]2. Address matrix effects: Dilute the sample to minimize interference from other components.[5][6] Ensure the sample diluent is appropriate for your sample type.[13]3. Validate the standard curve: Use a fresh, properly stored standard. Ensure accurate pipetting and use a four-parameter logistic curve fit for analysis.[1][14] |
| I need to specifically quantify only Hepcidin-25. | 1. The current immunoassay is not specific enough. 2. The antibody epitope is in the shared region of both isoforms. | 1. Use an isoform-specific assay: Employ a sandwich ELISA that uses two monoclonal antibodies targeting different epitopes on Hepcidin-25, one of which should be on the N-terminus.[9]2. Select a specific antibody: Choose a monoclonal antibody that has been validated to bind specifically to the N-terminal region of Hepcidin-25, which is absent in Hepcidin-20.[1][8]3. Consider alternative methods: For highly accurate quantification, consider using mass spectrometry-based methods, which can distinguish between the isoforms based on their mass-to-charge ratio.[10][15] |
Quantitative Data on Antibody Cross-Reactivity
The following table summarizes reported cross-reactivity data from a study developing a monoclonal antibody-based competitive ELISA.
| Isoform | % Cross-Reactivity with Anti-Hepcidin-25 Monoclonal Antibody |
| Hepcidin-25 | 100% (Reference) |
| Hepcidin-22 | 59%[1] |
| Hepcidin-20 | 55%[1] |
Data from a study characterizing a specific N-terminally directed monoclonal antibody.[1] Cross-reactivity can vary significantly between different antibodies.
Key Experimental Protocols
Protocol 1: Competitive ELISA to Assess Antibody Cross-Reactivity
This protocol allows for the determination of the specificity of an antibody for Hepcidin-25 in the presence of Hepcidin-20.
Materials:
-
96-well ELISA plate
-
Capture antibody (the antibody being tested)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated Hepcidin-25 (competitor peptide)
-
Unlabeled Hepcidin-25 and Hepcidin-20 peptides for standard curves
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare separate standard curves for unlabeled Hepcidin-25 and Hepcidin-20.
-
In the appropriate wells, add the standard dilutions of either Hepcidin-25 or Hepcidin-20.
-
Add a constant concentration of biotinylated Hepcidin-25 to all standard wells.
-
Incubate for 1-2 hours at room temperature. During this time, the unlabeled hepcidin isoforms will compete with the biotinylated hepcidin for binding to the capture antibody.
-
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance versus the concentration for both the Hepcidin-25 and Hepcidin-20 standard curves. The degree of cross-reactivity can be calculated by comparing the concentration of each isoform required to achieve 50% inhibition of the maximum signal.
Protocol 2: Western Blot for Specificity Testing
Materials:
-
Hepcidin-25 and Hepcidin-20 peptides
-
SDS-PAGE gels (tricine gels are often best for small peptides)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody (the antibody being tested)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of Hepcidin-25 and Hepcidin-20.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the peptides by size.
-
Transfer: Transfer the separated peptides from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the signal using an imaging system.
-
Analysis: A specific antibody should show a strong band for Hepcidin-25 and a significantly weaker or no band for Hepcidin-20.
Visualizations
Hepcidin Signaling and Isoform Structure
Caption: Relationship between Hepcidin-25 and -20 and the signaling pathway of bioactive Hepcidin-25.
Workflow for Addressing Cross-Reactivity
Caption: A logical workflow for identifying and mitigating antibody cross-reactivity.
Competitive ELISA Principle
Caption: Principle of a competitive ELISA for hepcidin quantification.
References
- 1. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]
- 3. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. myadlm.org [myadlm.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. A fully human anti-hepcidin antibody modulates iron metabolism in both mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 9. A dual-monoclonal sandwich ELISA specific for hepcidin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a competitive hepcidin ELISA assay in the differential diagnosis of iron deficiency anaemia with concurrent inflammation and anaemia of inflammation in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. fn-test.com [fn-test.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity and specificity of Hepcidin-20 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hepcidin-20 immunoassays. Our goal is to help you improve the sensitivity and specificity of your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring Hepcidin-20?
A1: The primary challenges in accurately measuring Hepcidin-20 and other isoforms stem from the structural similarities between the bioactive form, Hepcidin-25, and its shorter, less active isoforms like Hepcidin-20 and -22.[1][2][3] Immunoassays may exhibit cross-reactivity with these various isoforms, leading to an overestimation of the biologically active hepcidin (B1576463) concentration.[1][4] Furthermore, the lack of international standardization for hepcidin assays contributes to variability between different kits and methods, making it difficult to compare data across studies.[1][2]
Q2: Why do immunoassay results for hepcidin often differ from mass spectrometry (MS) results?
A2: Immunoassays, particularly competitive ELISAs, often measure total hepcidin levels, including Hepcidin-25 and its N-terminally truncated isoforms (Hepcidin-20, -22, -24).[1][2][3] Mass spectrometry-based methods, on the other hand, can more specifically quantify the bioactive Hepcidin-25 isoform.[1][2] This difference in specificity is a major reason why immunoassay results tend to show higher hepcidin concentrations compared to MS-based methods.[1]
Q3: What is the clinical significance of measuring Hepcidin-20 versus Hepcidin-25?
A3: Hepcidin-25 is considered the principal bioactive form of hepcidin, playing a key role in regulating iron homeostasis.[1][2] The biological functions of the smaller isoforms like Hepcidin-20 are not yet fully understood, though they are thought to be degradation byproducts.[2] While measuring total hepcidin can be informative, the specific quantification of Hepcidin-25 is often considered more clinically relevant for diagnosing and managing iron-related disorders. However, the importance of specifically measuring Hepcidin-25 over total hepcidin for clinical decision-making is still a subject of debate.[2][3]
Q4: What are the best practices for sample collection and storage for Hepcidin-20 immunoassays?
A4: Proper sample handling is critical for accurate results. For serum samples, allow blood to clot at room temperature for 30 minutes to 2 hours before centrifugation.[5] For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[6][7] Samples should be stored at -20°C or -80°C to ensure stability, and repeated freeze-thaw cycles should be avoided.[5][6] Hepcidin in serum and plasma is stable for at least six years when stored at -20°C or -80°C.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody by performing a titration experiment. | |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 1% BSA or non-fat dry milk). | |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components. | |
| Low Signal | Low antibody concentration | Increase the concentration of the capture or detection antibody. |
| Inactive reagents | Check the expiration dates of all reagents and ensure they have been stored correctly. Avoid multiple freeze-thaw cycles. | |
| Short incubation times | Increase the incubation times for the antibody and substrate steps as recommended by the kit manufacturer. | |
| Improper sample dilution | Ensure that the sample concentration falls within the linear range of the standard curve. Perform a pilot experiment with a few samples to determine the optimal dilution. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing. |
| Edge effects | Avoid using the outer wells of the microplate for samples and standards. Fill the outer wells with buffer. | |
| Inadequate mixing | Gently mix all reagents and samples thoroughly before adding them to the wells. | |
| Plate washing inconsistency | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically. | |
| Poor Standard Curve | Improper standard preparation | Reconstitute and dilute standards precisely according to the manufacturer's protocol. Use fresh dilutions for each assay. |
| Incorrect curve fitting | Use the appropriate curve-fitting model (e.g., four-parameter logistic) as recommended by the kit manufacturer. | |
| Degraded standards | Store standards at the recommended temperature and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Comparison of Hepcidin Immunoassay Performance
| Assay Type | Sensitivity (Lower Limit of Detection) | Specificity/Cross-reactivity | Reference |
| Competitive ELISA (cELISA) | 5 ng/mL | Detects Hepcidin-25; cross-reactivity with Hepcidin-20 and -22 can occur. | [8] |
| Monoclonal cELISA | 4.0 ng/mL | Cross-reactivity of 55% with Hepcidin-20 and 59% with Hepcidin-22 compared to Hepcidin-25. | [9] |
| Radioimmunoassay (RIA) | 0.6 ng/mL | Specific for bioactive hepcidin. | [10] |
| High-Sensitive RIA | 0.02 µg/L | High specificity, excellent correlation with mass spectrometry. | [11] |
Experimental Protocols
Detailed Methodology for a Competitive Hepcidin-20 ELISA
This protocol is a generalized example based on common competitive ELISA principles. Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare wash buffer by diluting the concentrated wash buffer with deionized water as per the kit instructions.
-
Reconstitute the lyophilized hepcidin standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
-
Prepare the biotinylated hepcidin tracer solution as directed.
2. Assay Procedure:
-
Add a specific volume of the standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated hepcidin tracer to each well.
-
Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 60 minutes at room temperature with agitation). During this step, the unlabeled hepcidin in the samples and standards competes with the biotinylated hepcidin for binding to the coated antibody.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate the plate as directed (e.g., 30 minutes at room temperature). The streptavidin-HRP will bind to the biotinylated hepcidin that is bound to the antibody.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Incubate the plate in the dark for the specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic curve fit to determine the concentration of hepcidin in the samples.
Visualizations
Caption: Workflow for a competitive Hepcidin ELISA.
Caption: Simplified Hepcidin signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ashpublications.org [ashpublications.org]
- 3. mybiosource.com [mybiosource.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. fn-test.com [fn-test.com]
- 9. drg-diagnostics.de [drg-diagnostics.de]
- 10. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intrinsiclifesciences.com [intrinsiclifesciences.com]
Best practices for collecting and handling samples for hepcidin analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on best practices for collecting and handling samples for hepcidin (B1576463) analysis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues that may arise during hepcidin analysis, providing potential causes and solutions in a user-friendly question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Unexpectedly Low Hepcidin Levels | Sample Degradation: Improper storage temperature or prolonged storage can lead to hepcidin degradation.[1] | Ensure samples are stored at -80°C for long-term storage and minimize freeze-thaw cycles. For short-term storage, follow specific assay recommendations.[2][3][4] |
| Diurnal Variation: Hepcidin levels exhibit a diurnal rhythm, with lower levels typically observed in the morning.[5][6] | Standardize sample collection time, preferably in the morning after an overnight fast, to minimize variability.[7][8][9] | |
| Recent Blood Loss or Iron Supplementation: Blood loss can suppress hepcidin, while recent iron intake can increase it. | Collect a thorough patient history regarding recent blood donations, significant blood loss, or iron supplement use. | |
| Assay Interference: Hemolysis or lipemia in the sample can interfere with assay performance.[2][10] | Visually inspect samples for hemolysis and lipemia. If present, recollect the sample if possible. Centrifuge samples adequately to remove lipids and cellular debris. | |
| Unexpectedly High Hepcidin Levels | Inflammation: Hepcidin is an acute-phase reactant, and its levels can be significantly elevated during inflammation.[1] | Measure a marker of inflammation, such as C-reactive protein (CRP), in parallel to aid in the interpretation of hepcidin levels. |
| Renal Dysfunction: Impaired kidney function can lead to reduced hepcidin clearance and consequently higher circulating levels.[6] | Consider the subject's renal function when interpreting hepcidin results. | |
| Incorrect Sample Type: Some studies have reported higher hepcidin concentrations in EDTA plasma compared to serum or lithium-heparin plasma. | Use the recommended sample type consistently across all samples in a study. Serum is generally the preferred sample type.[8] | |
| High Inter-Assay Variability | Inconsistent Sample Handling: Variations in sample collection, processing, or storage can introduce variability. | Adhere strictly to a standardized protocol for all samples. |
| Kit Performance: Lot-to-lot variability in ELISA kits or inconsistent performance of mass spectrometry equipment. | Run quality control samples with known hepcidin concentrations in every assay to monitor performance. | |
| Pipetting Errors: Inaccurate pipetting during sample and reagent preparation. | Ensure pipettes are properly calibrated and use proper pipetting techniques. | |
| Poor Correlation Between Different Assay Methods (e.g., ELISA vs. Mass Spectrometry) | Specificity of Antibodies: ELISA kits may use antibodies that detect not only the active hepcidin-25 (B1576460) but also its isoforms, leading to higher reported concentrations. | Be aware of the specificity of the assay being used. Mass spectrometry-based methods are generally more specific for hepcidin-25.[3] |
| Different Calibration Standards: Lack of a universal standard for hepcidin assays can lead to discrepancies between methods. | When comparing results from different studies or laboratories, consider the assay method and the calibrators used. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best sample type for hepcidin analysis?
A1: Serum is the most commonly recommended sample type for hepcidin analysis.[8] Plasma collected in lithium heparin or EDTA tubes is also acceptable for many assays, though some studies have noted differences in hepcidin concentrations between sample types.[8] For urine hepcidin analysis, a first-morning mid-stream urine sample is recommended.[2]
Q2: Should subjects be fasting before sample collection?
A2: Yes, it is highly recommended to collect blood samples from subjects after an 8-12 hour overnight fast.[7][8][9] This minimizes the potential influence of recent dietary iron intake on hepcidin levels.
Q3: What is the recommended procedure for processing blood samples?
A3: For serum, blood should be collected in a serum separator tube and allowed to clot at room temperature for at least 30 minutes to 2 hours.[2] For plasma, blood should be collected in a tube containing an anticoagulant (lithium heparin or EDTA) and inverted several times to ensure proper mixing. Following clotting or collection, centrifuge the tubes at approximately 1500 x g for 15 minutes.[2] The resulting serum or plasma should then be carefully transferred to a clean, labeled cryogenic vial for storage.
Q4: How should samples be stored and for how long?
A4: For long-term storage, samples should be stored at -80°C, where hepcidin is stable for at least 3-6 years in serum and plasma.[2] For shorter periods, storage at -20°C is also acceptable.[2] It is crucial to avoid repeated freeze-thaw cycles.[10]
Pre-Analytical Factors
Q5: How significant is the diurnal variation of hepcidin?
A5: Hepcidin levels exhibit significant diurnal variation, with levels generally being lowest in the morning and increasing throughout the day.[5][6] To minimize the impact of this variation on study results, it is critical to standardize the time of sample collection for all subjects.
Q6: Can hemolysis affect hepcidin measurement?
A6: Yes, grossly hemolyzed samples are generally considered unacceptable for hepcidin analysis as they can interfere with the assay and lead to inaccurate results.[2]
Quantitative Data Summary
Table 1: Stability of Hepcidin in Different Sample Types and Storage Conditions
| Sample Type | Storage Temperature | Duration of Stability | Citation(s) |
| Serum/Plasma | Room Temperature | Up to 24 hours | [2] |
| Serum/Plasma | +4°C | Up to 7 days | [1] |
| Serum/Plasma | -20°C | At least 3 years | [2] |
| Serum/Plasma | -80°C | At least 3-6 years | [2] |
| Urine | -80°C | At least 1 year |
Table 2: Summary of Pre-analytical Variables Affecting Hepcidin Measurement
| Variable | Effect on Hepcidin Levels | Recommendation | Citation(s) |
| Fasting Status | Food intake, particularly iron-rich meals, can influence hepcidin levels. | Collect samples after an 8-12 hour overnight fast. | [7][8][9] |
| Time of Day (Diurnal Variation) | Levels are typically lowest in the morning and increase throughout the day. | Standardize collection time, preferably in the morning. | [5][6] |
| Anticoagulant (for plasma) | EDTA plasma may yield higher hepcidin concentrations compared to serum or lithium heparin plasma. | Use the same anticoagulant for all samples within a study. Serum is often preferred. | |
| Hemolysis | Can interfere with assay performance. | Avoid using hemolyzed samples. | [2] |
| Storage Temperature | Improper storage can lead to degradation. | Store long-term at -80°C. | [2] |
| Freeze-Thaw Cycles | Repeated cycles can degrade hepcidin. | Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | [10] |
Experimental Protocols
Detailed Methodology for Hepcidin Measurement by ELISA
This protocol provides a general overview of a competitive ELISA for hepcidin measurement. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the hepcidin standard to create a standard curve.
-
Sample Preparation: Thaw frozen samples at room temperature and mix gently. If necessary, dilute samples to fall within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated hepcidin tracer to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the TMB substrate solution to each well, which will result in a color change proportional to the amount of bound hepcidin.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the hepcidin concentration in the unknown samples.
Detailed Methodology for Hepcidin Measurement by LC-MS/MS
This protocol outlines the general steps for quantifying hepcidin using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Thaw serum or plasma samples at room temperature.
-
Add an internal standard (typically a stable isotope-labeled hepcidin) to each sample, calibrator, and quality control sample.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate hepcidin from other components using a liquid chromatography column.
-
Introduce the eluent into the mass spectrometer.
-
Ionize the hepcidin molecules.
-
Select the precursor ion for hepcidin and the internal standard in the first mass analyzer.
-
Fragment the precursor ions in the collision cell.
-
Detect specific product ions in the second mass analyzer.
-
-
Data Analysis:
-
Quantify hepcidin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hepcidin.
-
Mandatory Visualizations
Caption: A diagram illustrating the major signaling pathways that regulate hepcidin expression.
Caption: Recommended workflow for hepcidin sample collection, processing, storage, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Hepcidin-25: Measurement by LC-MS/MS in serum and urine, reference ranges and urinary fractional excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbkine.com [abbkine.com]
- 6. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Hepcidin Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Hepcidin Folding and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with recombinant hepcidin (B1576463).
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression, folding, and purification of recombinant hepcidin.
Q1: My recombinant hepcidin is expressed as insoluble inclusion bodies in E. coli. How can I improve its solubility?
A: Expression in the form of inclusion bodies is a common challenge for small, cysteine-rich peptides like hepcidin in E. coli. Here are several strategies to enhance soluble expression:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., to 18.81°C) can significantly increase the proportion of soluble recombinant hepcidin.
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG to 0.21 mmol/L) to control the rate of protein expression.
-
Use a Fusion Partner: Expressing hepcidin as a fusion protein with a highly soluble partner like thioredoxin (Trx) or Small Ubiquitin-like Modifier (SUMO) can improve solubility. These fusion partners can also facilitate purification.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the nascent polypeptide chain, preventing aggregation.
-
Expression in Periplasm: Targeting the expression of hepcidin to the periplasm of E. coli can promote disulfide bond formation, as the periplasm provides a more oxidizing environment compared to the cytoplasm.
Q2: I am observing significant aggregation of hepcidin during the refolding process. What can I do to prevent this?
A: Hepcidin has a high propensity to aggregate, which can drastically reduce the yield of correctly folded, active protein. The following approaches can help mitigate aggregation:
-
Optimize Refolding Buffer pH: The pH of the refolding buffer is critical. While slightly alkaline conditions (pH 8-9) can favor thiol-disulfide exchange, hepcidin's precursor is prone to precipitation at pH ≥ 6. Acidic folding conditions can prevent precipitation and improve yields.
-
Utilize Additives:
-
L-arginine: This amino acid can act as an aggregation suppressor. Concentrations between 200-1000 mM have been shown to be effective.
-
PEG2000: Polyethylene glycol can also help prevent aggregation.
-
-
Control Protein Concentration: Refolding at a low protein concentration (typically <1 mg/mL) favors intramolecular interactions over the intermolecular interactions that lead to aggregation.
-
Step-wise Dialysis: Gradually remove the denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride) through a stepwise dialysis process to allow the protein to refold more slowly and correctly.
Q3: The yield of correctly folded, monomeric hepcidin is very low after refolding. How can I improve the efficiency of disulfide bond formation?
A: The formation of the four correct disulfide bonds in hepcidin is a major hurdle. Incorrect disulfide pairing leads to misfolded, inactive protein.
-
Use a Redox System: Incorporating a redox pair, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), into the refolding buffer is crucial for facilitating correct disulfide bond formation and isomerization. A common ratio is 10:1 GSH:GSSG.
-
Optimize pH for Thiol-Disulfide Exchange: As mentioned, a slightly alkaline pH (around 7.5-8.5) can promote the thiol-disulfide exchange necessary for finding the correct disulfide pairings. However, this must be balanced with the risk of aggregation.
-
Reversible S-modification: A chemical approach involves introducing negatively charged sulfonate moieties to the cysteine residues. This modification significantly reduces aggregation and can dramatically increase the refolding yield.
Q4: I am having difficulty purifying hepcidin to a high degree of purity. What purification strategies are most effective?
A: A multi-step purification strategy is often necessary to achieve high
Technical Support Center: Data Normalization for Hepcidin Studies
Welcome to the technical support center for comparative hepcidin (B1576463) studies. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding data normalization strategies to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization crucial in comparative hepcidin studies?
A1: Hepcidin levels in biological fluids can be influenced by a multitude of physiological and pre-analytical factors, leading to significant variability.[1] Normalization is essential to minimize the impact of these variables and allow for accurate comparison of hepcidin concentrations across different samples and study groups. Factors contributing to hepcidin variability include:
-
Physiological Factors:
-
Inflammation: Inflammatory conditions can increase hepcidin levels.[2][3][4][5]
-
Iron Status: Hepcidin concentrations are tightly regulated by the body's iron stores.[2][3]
-
Erythropoietic Activity: The rate of red blood cell production can suppress hepcidin synthesis.[2][4]
-
Circadian Rhythm and Fasting Status: Hepcidin levels can show day-to-day and diurnal variations, and may increase with prolonged fasting.[6]
-
Chronic Diseases: Conditions like chronic kidney disease (CKD) can significantly elevate hepcidin levels.[2][7]
-
Hormonal Influences: Sex hormones such as testosterone (B1683101) and estrogens can affect hepcidin concentrations.[2]
-
-
Pre-analytical and Analytical Factors:
-
Sample Type: Hepcidin can be measured in serum, plasma, and urine, with potential differences in concentrations.
-
Sample Handling and Storage: Hepcidin-25 (B1576460) is stable at 4°C, -20°C, and -80°C for at least one week, four weeks, and approximately two years, respectively. However, values can decrease within one to two days with storage at room temperature.[6]
-
Assay Method: Different measurement techniques, such as ELISA and mass spectrometry, can yield varying absolute hepcidin concentrations.[6][8]
-
Q2: What are the common methods for measuring hepcidin, and how do they differ?
A2: The two primary methods for hepcidin quantification are immunoassays (like ELISA) and mass spectrometry-based assays.[6][9]
| Feature | Immunoassays (ELISA) | Mass Spectrometry (MS) |
| Principle | Uses antibodies to detect hepcidin. Can be in a competitive or sandwich format.[9] | Directly measures the mass-to-charge ratio of hepcidin molecules.[9] |
| Specificity | May lack specificity for the bioactive hepcidin-25 isoform and can detect other isoforms (hepcidin-20, -22, -24).[6][10] | Can distinguish between different hepcidin isoforms.[6][10] |
| Equipment | Requires a standard microplate reader. | Requires more expensive and specialized equipment.[6] |
| Throughput | Generally higher throughput and suitable for large sample numbers. | Can have lower throughput depending on the specific MS method. |
| Harmonization | Absolute values can differ significantly between kits from different manufacturers.[8] | Considered more accurate for absolute quantification, especially with the use of an internal standard.[11] |
Q3: What are the primary data normalization strategies for urinary hepcidin?
A3: The most common normalization strategy for urinary hepcidin is to adjust for urine creatinine (B1669602) concentration.[12][13] This is done to account for variations in urine dilution. The hepcidin-to-creatinine ratio is calculated to provide a normalized value. However, it's important to be aware that in conditions like acute kidney injury (AKI), creatinine excretion can change, potentially affecting the accuracy of this normalization method.[14][15] In such cases, some researchers suggest that reporting both absolute and normalized values may be beneficial.[15]
Q4: For serum or plasma hepcidin, what are the recommended normalization approaches?
A4: For serum and plasma hepcidin, normalization often involves the use of ratios with other iron metabolism markers. The hepcidin-to-ferritin ratio can be particularly useful, as it can indicate an appropriate hepcidin response to iron stores.[6][8] In certain disease states like hemochromatosis, hepcidin levels may be inappropriately low relative to high ferritin levels.[8]
For mass spectrometry-based methods, the use of a stable isotope-labeled hepcidin as an internal standard is a robust normalization strategy.[10][11][16] This internal standard is added to the sample and co-purified with the endogenous hepcidin, allowing for accurate quantification by correcting for variations in sample processing and instrument response.[11]
Troubleshooting Guides
ELISA-Based Hepcidin Measurements
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Insufficient washing. - Contaminated TMB substrate. - Cross-contamination between wells. | - Increase the number of wash steps and ensure complete removal of wash buffer.[17][18] - Use fresh, colorless TMB substrate.[18] - Use fresh pipette tips for each sample and reagent.[17] |
| Low Absorbance or Weak Signal | - Inactive reagents (e.g., expired or improperly stored). - Insufficient incubation time or incorrect temperature. - Improper dilution of reagents. - Standard degradation. | - Check reagent expiration dates and storage conditions.[17] - Ensure adherence to the protocol's specified incubation times and temperatures.[17][18] - Carefully follow the reagent preparation instructions.[17][19][20] - Reconstitute the standard immediately before use and avoid repeated freeze-thaw cycles.[18] |
| High Coefficient of Variation (CV) | - Pipetting errors. - Inconsistent washing technique. - Temperature gradients across the plate. - Bubbles in wells. | - Calibrate pipettes and use reverse pipetting for viscous solutions.[18][19] - Ensure uniform washing across all wells.[17][18] - Allow the plate and reagents to reach room temperature before use.[18] - Visually inspect wells for bubbles and remove them if present.[17] |
| Sample Values Out of Range | - Hepcidin concentration in the sample is too high or too low. | - If the concentration is too high, dilute the sample with the provided sample diluent and re-assay.[21] - If the concentration is below the detection limit, a more sensitive assay may be needed.[22] |
Mass Spectrometry-Based Hepcidin Measurements
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization of hepcidin. - Sample loss during preparation. - Suboptimal instrument parameters. | - Consider reduction and alkylation of disulfide bonds in hepcidin to improve ionization efficiency.[23] - Ensure proper function of the solid-phase extraction (SPE) or other sample enrichment steps.[16] - Optimize MS parameters for hepcidin detection. |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in the matrix effect. - Instability of the MS instrument. | - Use a stable isotope-labeled hepcidin internal standard to correct for variability.[10][11] - Automate sample preparation steps where possible.[16] - Regularly calibrate and maintain the mass spectrometer. |
| Inaccurate Quantification | - Lack of an appropriate internal standard. - Incorrect calibration curve. - Presence of interfering substances. | - Always use a stable isotope-labeled hepcidin internal standard for absolute quantification.[11] - Prepare a fresh calibration curve for each batch of samples.[16] - Optimize chromatographic separation to resolve hepcidin from interfering peaks.[16] |
Experimental Protocols & Methodologies
A detailed experimental protocol should be followed diligently for accurate and reproducible results. Below is a generalized workflow for a competitive ELISA for hepcidin measurement. For specific protocols, always refer to the manufacturer's instructions for your particular assay kit.
Generalized Competitive ELISA Workflow
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer, standards, and any required dilutions of detection reagents as per the kit manual.[19][20]
-
Sample/Standard Addition: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[21]
-
Competitive Binding: Add biotinylated hepcidin tracer to each well. This will compete with the hepcidin in the sample for binding to the antibody.[21]
-
Incubation: Incubate the plate for the specified time and temperature, often with agitation.[21]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.[21]
-
Enzyme Conjugate Addition: Add streptavidin-HRP (or a similar enzyme conjugate) to each well, which will bind to the captured biotinylated hepcidin.
-
Second Incubation and Washing: Incubate the plate again, followed by another series of washes.
-
Substrate Addition: Add TMB substrate to each well. The enzyme will catalyze a color change.[24]
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[24]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[24]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the hepcidin concentration in the unknown samples.
Visualizations
Caption: Key pathways regulating hepcidin expression in the liver.
Caption: Decision workflow for hepcidin data normalization.
References
- 1. Intra-individual variability in serum hepcidin precludes its use as a marker of iron status in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin-25 concentrations are markedly increased in patients with chronic kidney disease and are inversely correlated with estimated glomerular filtration rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum hepcidin: a novel diagnostic tool in disorders of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SELDI-TOF-MS determination of hepcidin in clinical samples using stable isotope labelled hepcidin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urine hepcidin has additive value in ruling out cardiopulmonary bypass-associated acute kidney injury: an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 16. msacl.org [msacl.org]
- 17. tulipgroup.com [tulipgroup.com]
- 18. abbexa.com [abbexa.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 22. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 23. SRM-MS Method Development for Hepcidin-25 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fn-test.com [fn-test.com]
Reference standards and controls for hepcidin isoform analysis
Welcome to the technical support center for hepcidin (B1576463) isoform analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reference standards, controls, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the different hepcidin isoforms and which is the most biologically active?
A: The primary bioactive form of hepcidin is hepcidin-25 (B1576460), a 25-amino acid peptide.[1][2] Other smaller isoforms, such as hepcidin-24, -22, and -20, are also found in circulation.[1][3] These are thought to be degradation products of hepcidin-25 with reduced or unknown biological activity.[1][2][3] While immunoassays may detect multiple isoforms, mass spectrometry-based methods can distinguish between them.[1]
Q2: Why is standardization of hepcidin assays important?
A: Standardization is crucial because hepcidin levels can vary significantly between different laboratories and assay methods, sometimes by as much as tenfold.[1][4] This variability makes it difficult to compare results across studies and establish uniform clinical reference ranges.[4] Implementing standardized reference materials helps to harmonize assays, ensuring that results are comparable and traceable to SI units.[4]
Q3: What types of reference materials are available for hepcidin analysis?
A: There are both primary and secondary reference materials available.
-
Primary Reference Material (pRM): A highly purified synthetic hepcidin-25 peptide with a certified value.[4][5] An example is the material developed by the Laboratoire National de métrologie et d'Essais (LNE) in France.[4]
-
Secondary Reference Material (sRM): These are typically serum-based materials with assigned hepcidin-25 values traceable to the pRM.[4][5][6] They are often provided as lyophilized samples at low, middle, and high concentrations to cover the clinical range and are used for routine calibration.[4][5]
Q4: How should synthetic hepcidin peptide standards be stored?
A: Lyophilized synthetic hepcidin peptides are stable for several years when stored at -20°C or lower, protected from light.[7][8] Peptides containing residues like cysteine, methionine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free environment.[7] Once reconstituted in a solution, peptides are much less stable. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months.[7]
Q5: What are the main analytical methods for hepcidin quantification?
A: The two primary methods are mass spectrometry (MS)-based assays and immunoassays (e.g., ELISA).[1][2]
-
Mass Spectrometry (LC-MS/MS, TOF-MS): These methods are highly specific and can differentiate between various hepcidin isoforms.[1][9] They are considered the gold standard for accuracy and reproducibility.[10]
-
Immunoassays (ELISA): These are more commonly used in routine clinical labs.[2] However, they may lack specificity for hepcidin-25 and can show cross-reactivity with other isoforms, potentially measuring total hepcidin levels.[1][2][11]
Troubleshooting Guides
Troubleshooting for ELISA-Based Hepcidin Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for 15-20 minutes before use.[12][13] |
| Improper storage of kit components. | Verify kit storage conditions (typically 2-8°C) and check expiration dates.[12][13][14] | |
| Incorrect reagent preparation or addition. | Double-check dilution calculations and the order of reagent addition as per the protocol.[12][13] | |
| Insufficient incubation times or incorrect temperatures. | Ensure adherence to the specified incubation times and temperatures.[15][16] | |
| High Background | Insufficient washing. | Increase the number of wash steps or the soaking time during washes to remove unbound reagents.[12][15] |
| Non-specific antibody binding. | Use a blocking buffer compatible with your assay and ensure reagents are fresh.[15] | |
| Contaminated reagents or plate. | Use fresh reagents and sterile pipette tips. Ensure the plate is properly sealed during incubations.[13] | |
| Poor Precision/ High Variability | Inconsistent pipetting technique. | Use calibrated pipettes and change tips for each sample and reagent. Dispense liquids against the side of the well.[16][17] |
| "Edge effects" due to temperature gradients or evaporation. | Equilibrate the plate to room temperature before use and seal it during incubations.[13][15] | |
| Reagent degradation from multiple freeze-thaw cycles. | Aliquot reagents upon first use to minimize freeze-thaw cycles.[15] |
Troubleshooting for Mass Spectrometry (LC-MS/MS)-Based Hepcidin Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization efficiency. | Consider reduction of disulfide bonds in the hepcidin peptide to improve proton accessibility and ionization.[9] |
| Matrix effects causing ion suppression. | Optimize sample preparation to remove interfering substances (e.g., phospholipids) using techniques like solid-phase extraction (SPE) or protein precipitation.[18] | |
| Inefficient peptide extraction from the sample. | Validate and optimize the extraction method. Weak cation-exchange is a common and effective technique.[19] | |
| High Variability in Quantification | Inconsistent performance of the internal standard. | Use a stable isotope-labeled hepcidin as an internal standard and ensure consistent addition to all samples.[9][19] |
| Matrix effects leading to inconsistent ion suppression. | Evaluate matrix effects by comparing calibration curves in solvent versus the sample matrix. Adjust sample cleanup or chromatography if significant effects are observed.[18][20] | |
| Poor Reproducibility | Sample degradation. | Ensure proper sample storage. Hepcidin is stable for extended periods at -80°C.[1] Avoid multiple freeze-thaw cycles.[21] |
| Instability of processed samples. | Analyze samples promptly after preparation. | |
| Inconsistent sample preparation. | Automate sample preparation steps where possible to improve consistency.[22] |
Quantitative Data Summary
Table 1: Performance of Hepcidin Assays with and without Standardization
| Round Robin | Inter-Assay CV (without harmonization) | Inter-Assay CV (with sRM harmonization) | Reference |
| RR1 | 42.1% | 11.0% (simulated) | [5][23][24] |
| RR2 | 52.8% | 19.1% (in practice) | [5][23][24] |
Table 2: Stability of Hepcidin in Serum/Plasma Samples
| Storage Temperature | Duration of Stability | Reference(s) |
| Room Temperature | Up to 3 hours | [10] |
| 4°C | At least 1 week | [1] |
| -20°C | At least 4 weeks | [1] |
| -80°C | Approximately 2 years | [1] |
Table 3: Intra- and Inter-Assay Precision of Different Hepcidin Assays
| Assay Method | Analyte Concentration | Intra-Assay CV | Inter-Assay CV | Reference |
| WCX-TOF MS | 21.8 ng/mL | - | 9.1% | [25] |
| WCX-TOF MS | 36 ng/mL | - | 3.9% | [25] |
| HPLC-Tandem MS | 156 ng/mL | 2.3% | - | [25] |
| HPLC-Tandem MS | 312 ng/mL | 4.0% | - | [25] |
| cELISA | 0.02–25 ng/mL | < 10% | < 10% | [25] |
| MALDI-TOF MS | 5 nmol/L | < 13% | < 21% | [19] |
| Automated ELISA | Low Control | 9.1% | 8.9% | [2] |
| Automated ELISA | High Control | 4.5% | 5.6% | [2] |
Experimental Protocols & Visualizations
Hepcidin Regulation of Iron Homeostasis
Hepcidin is the master regulator of systemic iron homeostasis.[26] It is a peptide hormone primarily produced by the liver.[27] Hepcidin controls iron levels by binding to the iron exporter protein, ferroportin, which is present on the surface of cells such as enterocytes and macrophages.[26][27] This binding leads to the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing the amount of iron released into the bloodstream.[27]
Figure 1: Simplified signaling pathway of hepcidin-mediated iron regulation.
General Workflow for Hepcidin Analysis by Mass Spectrometry
The quantification of hepcidin isoforms by mass spectrometry typically involves several key steps, starting from sample collection and preparation to data acquisition and analysis. This workflow ensures the accurate and reproducible measurement of hepcidin levels.
Figure 2: A typical experimental workflow for LC-MS/MS analysis of hepcidin.
Troubleshooting Logic for Inconsistent ELISA Results
When encountering inconsistent results in an ELISA for hepcidin, a systematic approach to troubleshooting can help identify the root cause. This decision tree outlines a logical progression of checks.
Figure 3: A logical troubleshooting guide for inconsistent ELISA results.
References
- 1. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Hepcidin as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference material [hepcidinanalysis.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Provisional standardization of hepcidin assays: creating a traceability chain with a primary reference material, candidate reference method and a commutable secondary reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novoprolabs.com [novoprolabs.com]
- 8. lifetein.com [lifetein.com]
- 9. SRM-MS Method Development for Hepcidin-25 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. R D Systems Quantikine Immunoassay Control Set 1149 for Human Hepcidin 1 Each | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. arp1.com [arp1.com]
- 18. longdom.org [longdom.org]
- 19. Quantification of hepcidin using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. msacl.org [msacl.org]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hepcidin-25 (LEAP-1 peptide) - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
Technical Support Center: Interpreting Unexpected Results in Hepcidin-20 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Hepcidin-20 experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hepcidin-20 and how does it differ from Hepcidin-25 (B1576460)?
A1: Hepcidin (B1576463) is a key peptide hormone that regulates iron homeostasis. It exists in several isoforms, with Hepcidin-25 being the primary bioactive form responsible for iron regulation. Hepcidin-20 is a smaller isoform, an N-terminally truncated form of Hepcidin-25. While the exact functions of Hepcidin-20 are still under investigation, it is often considered a degradation product of Hepcidin-25 and appears to be inactive in iron homeostasis.[1][2] However, some research suggests it may possess other biological activities, such as antimicrobial effects.
Q2: What are the typical circulating levels of Hepcidin-20 and other isoforms?
A2: Circulating levels of hepcidin isoforms can vary significantly depending on the individual's health status and the analytical method used. Generally, Hepcidin-25 is the most abundant isoform in healthy individuals. Hepcidin-20 and -22 are often found at lower concentrations or may be undetectable in healthy subjects.[1] Levels of truncated isoforms like Hepcidin-20 can be more prominent in certain disease states, such as chronic kidney disease.[2][3]
Q3: Which analytical methods are recommended for measuring Hepcidin-20?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for specifically quantifying different hepcidin isoforms, including Hepcidin-20, due to its high specificity and ability to differentiate between them.[4][5][6][7] Enzyme-linked immunosorbent assays (ELISA) are also available, but it is crucial to verify their cross-reactivity, as some ELISA kits may not distinguish between Hepcidin-25 and its truncated forms.[8]
Q4: What are the key signaling pathways that regulate hepcidin expression?
A4: Hepcidin expression is primarily regulated by two major pathways:
-
BMP/SMAD Pathway: This pathway responds to iron levels. Increased iron stores lead to the activation of Bone Morphogenetic Protein (BMP) receptors and subsequent phosphorylation of SMAD proteins, which then translocate to the nucleus to increase hepcidin transcription.
-
IL-6/STAT3 Pathway: During inflammation, the cytokine Interleukin-6 (IL-6) activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which also upregulates hepcidin transcription.[9][10][11][12]
Troubleshooting Guides
Issue 1: Unexpectedly High Hepcidin-20 Levels with Normal or Low Hepcidin-25
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Review sample handling and storage procedures. Hepcidin-25 can degrade to smaller isoforms like Hepcidin-20. Ensure samples are processed promptly and stored at -80°C.[13] Avoid repeated freeze-thaw cycles.[14] |
| Analytical Method Cross-Reactivity (ELISA) | If using an ELISA, verify the manufacturer's specifications for cross-reactivity with hepcidin isoforms. Consider re-analyzing samples with a more specific method like LC-MS/MS. |
| Pathophysiological Conditions | Elevated Hepcidin-20 has been observed in conditions like chronic kidney disease.[3][15] Review the clinical or experimental background of the samples. |
| Protease Activity in Sample | Consider the addition of protease inhibitors to sample collection tubes, especially if processing is delayed. |
Issue 2: High Variability in Hepcidin Measurements Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Ensure proper pipetting technique and use calibrated pipettes. For viscous solutions, use reverse pipetting. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before use. |
| Plate Edge Effects (ELISA) | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill perimeter wells with phosphate-buffered saline (PBS). |
| Inconsistent Washing Steps (ELISA) | Ensure uniform and thorough washing of all wells. Check for clogged washer ports if using an automated system. |
| Sample Heterogeneity | Ensure samples are homogenous before aliquoting for analysis. |
Issue 3: No or Weak Signal in Hepcidin Bioactivity Assay (e.g., Ferroportin Internalization)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Hepcidin Peptide | Verify the source and quality of the synthetic hepcidin used. Test its activity in a well-established positive control cell line. |
| Low Ferroportin Expression in Cells | Confirm ferroportin expression in your cell model using Western blot or qPCR. Some cell lines may have low endogenous expression.[16] |
| Suboptimal Assay Conditions | Optimize incubation times and hepcidin concentrations. Perform a dose-response curve to determine the optimal concentration. |
| Cell Health Issues | Ensure cells are healthy and not overgrown. Perform a cell viability assay in parallel. |
| Presence of Hepcidin Antagonists | If testing biological samples or screening compounds, consider the possibility of interfering substances that may inhibit the hepcidin-ferroportin interaction.[17][18] |
Quantitative Data Summary
Table 1: Representative Serum Concentrations of Hepcidin Isoforms
| Isoform | Concentration Range (ng/mL) in Healthy Adults | Notes |
| Hepcidin-25 | 1 - 334 | Highly variable depending on iron status and inflammation.[1] |
| Hepcidin-24 | 1 - 50 | |
| Hepcidin-22 | 2 - 20 | |
| Hepcidin-20 | 1 - 40 | Often undetectable in healthy individuals.[1] |
Note: These values are illustrative and can vary significantly based on the population and analytical method. Each laboratory should establish its own reference ranges.
Experimental Protocols
Protocol 1: General Procedure for Hepcidin Quantification by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., isotopically labeled hepcidin).
-
Precipitate proteins by adding an organic solvent like acetonitrile (B52724) or aqueous formic acid.[1]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate hepcidin isoforms using a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.[1]
-
Detect and quantify the different hepcidin isoforms using a tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for each isoform.[5][19]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of synthetic hepcidin isoforms.
-
Calculate the concentration of each hepcidin isoform in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Hepcidin-Induced Ferroportin Internalization Assay
-
Cell Culture and Transfection:
-
Culture cells known to express ferroportin (e.g., certain epithelial or macrophage cell lines).
-
Optionally, transfect cells with a plasmid encoding ferroportin tagged with a fluorescent protein (e.g., GFP) for easier visualization.[16]
-
-
Hepcidin Treatment:
-
Treat the cells with varying concentrations of bioactive Hepcidin-25 for a specified period (e.g., 4-24 hours).[16] Include an untreated control.
-
-
Analysis of Ferroportin Localization:
-
Microscopy: Visualize the subcellular localization of ferroportin-GFP using fluorescence microscopy. In untreated cells, fluorescence should be primarily at the cell membrane. Upon hepcidin treatment, fluorescence will be observed in intracellular vesicles due to internalization.[16]
-
Western Blot: To quantify the decrease in cell surface ferroportin, perform cell surface biotinylation followed by streptavidin pulldown and Western blotting for ferroportin.[20] Alternatively, analyze total cell lysates by Western blot to observe ferroportin degradation.[20]
-
-
Data Quantification:
-
For microscopy, quantify the percentage of cells showing internalized ferroportin.
-
For Western blot, quantify the band intensity of ferroportin relative to a loading control.
-
Visualizations
Caption: Key signaling pathways regulating hepcidin gene (HAMP) transcription.
Caption: Workflow for Hepcidin-20 quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for unexpected Hepcidin-20 results.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. listarfish.it [listarfish.it]
- 7. msacl.org [msacl.org]
- 8. lancet.co.za [lancet.co.za]
- 9. ashpublications.org [ashpublications.org]
- 10. Interleukin-6 induces hepcidin expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 mediates hepatic hepcidin expression and its inflammatory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 14. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical interpretation of serum hepcidin-25 in inflammation and renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening of Small Molecules Identifies Hepcidin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput screening of small molecules identifies hepcidin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anemia of Chronic Disease: Hepcidin Quantitation and Pharmacokinetics [thermofisher.com]
- 20. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the recovery of Hepcidin-20 from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery and quantification of Hepcidin-20 and its related isoforms from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate hepcidin (B1576463) measurement?
A1: To ensure accurate and reproducible hepcidin quantification, meticulous attention to pre-analytical variables is crucial. Key factors include sample type, collection time, and storage conditions. For instance, hepcidin is stable in serum for one day at room temperature, six days at +4°C, and for extended periods when frozen at -20°C or -80°C.[1][2][3] It is recommended to standardize the collection time, as hepcidin levels exhibit diurnal variation, tending to increase throughout the day.[4][5] While some studies suggest fasting is not critical, collecting samples from a fasting patient is often preferred to minimize potential dietary influences.[1][6]
Q2: Which biological sample type is best for hepcidin analysis: serum, plasma, or urine?
A2: Both serum and plasma (Lithium-Heparin or EDTA) are suitable for hepcidin analysis.[2][6] Serum is often preferred for its stability.[1][3] Urine can also be used, but measurements may show higher variability compared to serum.[4] When using plasma, EDTA is a recommended anticoagulant.[7] The choice of matrix may depend on the specific assay and research question.
Q3: My hepcidin recovery is low. What are the potential causes related to sample handling?
A3: Low recovery is often linked to the "sticky" nature of the hepcidin peptide, which can adhere to surfaces.[8][9] To mitigate this, use low-binding polypropylene (B1209903) tubes for collection and storage; avoid polystyrene tubes.[6] Minimize freeze-thaw cycles, as this can lead to peptide degradation or loss.[10] For mass spectrometry applications, using silanized glass autosampler vials can further reduce adsorption to laboratory glassware.[9]
Q4: Should I measure Hepcidin-25 (B1576460) or can I measure total hepcidin? What is the role of Hepcidin-20?
A4: Hepcidin-25 is the mature, bioactive form of the hormone that regulates iron homeostasis.[11] N-terminal truncated isoforms, including Hepcidin-20 and Hepcidin-22, are also present in circulation but are considered biologically inactive.[11][12] Mass spectrometry (MS)-based methods can specifically quantify Hepcidin-25 and distinguish it from other isoforms.[9] Many immunoassays (ELISA) detect total hepcidin, which may include Hepcidin-20, -22, and -25, potentially leading to higher reported concentrations compared to MS methods.[11][13][14] The presence of isoforms like Hepcidin-20 is more prominent in certain conditions, such as chronic kidney disease.[11][12] The choice of method depends on whether the research requires quantification of the specific bioactive form or total hepcidin levels.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagents were not at room temperature. | Allow all reagents to sit at the bench for 15-20 minutes to reach room temperature before starting the assay.[15] |
| Degraded standard stock solution. | Ensure proper storage of standards according to the protocol. Re-check dilution calculations and prepare fresh dilutions.[15] | |
| Insufficient incubation times. | Strictly adhere to the incubation times specified in the kit protocol.[15] | |
| High Background | Inadequate washing. | Ensure wash buffer is completely removed after each step. Increase the number of washes or the soak time if necessary.[15] |
| Sub-optimal blocking buffer concentration. | Use the blocking buffer recommended and optimized for the specific kit. | |
| Cross-reactivity with other hepcidin isoforms. | Be aware that the antibody may detect isoforms other than Hepcidin-25. Consider using a more specific assay like LC-MS/MS if isoform differentiation is critical.[14] | |
| Poor Reproducibility | Improper pipetting technique or uncalibrated pipettes. | Ensure pipettes are calibrated. Use fresh tips for each standard and sample to avoid cross-contamination.[16] |
| Bubbles in wells. | Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, use a clean pin to burst them.[16] | |
| Inconsistent incubation conditions. | Ensure the plate is sealed during incubation to prevent evaporation and that the temperature is uniform.[7] |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Adsorption of hepcidin to surfaces. | Use low-binding polypropylene tubes for sample preparation and silanized glass vials for the autosampler to minimize peptide loss.[6][9] |
| Inefficient Solid-Phase Extraction (SPE). | Optimize the SPE protocol, particularly the wash and elution steps. Ensure the sorbent is appropriate for a non-polar peptide.[17] | |
| Unacceptable matrix effects. | Protein precipitation alone may be insufficient. A robust SPE cleanup is crucial for removing interfering substances from complex matrices like serum or plasma.[18] | |
| Poor Peak Shape / Tailing | Sub-optimal mobile phase. | Investigate different mobile phase compositions. While acidic mobile phases (e.g., with formic acid or TFA) are common, some methods show success with alkaline mobile phases (e.g., with ammonia) to improve peak shape.[9][18] |
| Inconsistent Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled hepcidin internal standard to account for variability during sample preparation and injection. |
| Interference from other isoforms. | Ensure the MS/MS method has sufficient specificity to distinguish between Hepcidin-20, -22, and -25 based on their different masses.[11] |
Data Presentation
Table 1: Stability of Hepcidin in Human Serum
| Storage Temperature | Duration of Stability | Citation(s) |
| Room Temperature | Up to 24 hours | [1] |
| +4°C | Up to 6 days | [1] |
| -20°C | At least 42 days | [1] |
| -80°C | At least 6 years | [2] |
Table 2: Comparison of Hepcidin Assay Methodologies
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Immunoassay based on antibody-antigen competition. | Separation by liquid chromatography followed by mass-based detection. |
| Specificity | May detect total hepcidin (e.g., -20, -22, -25) depending on antibody cross-reactivity.[13][14] | High specificity; can differentiate and individually quantify isoforms like Hepcidin-20 and -25.[11][18] |
| Throughput | High-throughput, suitable for large-scale studies.[11] | Lower throughput, more complex sample preparation.[19] |
| Reported Values | Generally reports higher concentrations than MS methods due to isoform cross-reactivity.[13] | Considered a reference method for specific quantification of bioactive Hepcidin-25.[1] |
| Primary Application | Large clinical studies where total hepcidin is an acceptable biomarker. | Research requiring precise quantification of bioactive hepcidin and its isoforms.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hepcidin from Serum/Plasma
This protocol is a generalized procedure based on common methodologies for enriching hepcidin prior to LC-MS/MS analysis.[18][19]
Materials:
-
Polypropylene tubes
-
SPE plate or cartridges (e.g., Oasis HLB, polymeric reversed-phase)
-
SPE vacuum manifold
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA), Trifluoroacetic Acid (TFA)
-
Internal Standard (IS): Stable isotope-labeled Hepcidin-25
Procedure:
-
Sample Pre-treatment:
-
Thaw serum/plasma samples on ice.
-
In a polypropylene tube, mix 100 µL of sample with an appropriate concentration of the internal standard.
-
Add 200 µL of an acidic solution (e.g., 0.1% FA in water) to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.[20]
-
-
SPE Plate Conditioning:
-
Place the SPE plate on the vacuum manifold.
-
Condition the wells by adding 200 µL of MeOH, followed by 200 µL of water. Allow the solvent to pass through under gentle vacuum or gravity. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treatment step onto the conditioned SPE plate.
-
Allow the sample to pass through the sorbent slowly under gravity or gentle vacuum.
-
-
Washing:
-
Elution:
-
Place a clean 96-well collection plate inside the manifold.
-
Elute the bound hepcidin peptides using a small volume of an organic solvent mixture.
-
Example Elution Solvent: 60 µL of 70% ACN / 1% TFA in water.[18] Apply vacuum to collect the eluate.
-
-
Post-Elution:
-
Add 70 µL of 0.1% FA in water to the eluate to reduce the organic content before injection.[18]
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: General Procedure for Competitive ELISA
This protocol outlines the key steps for a typical competitive ELISA for hepcidin.[2][7] Always refer to the specific manufacturer's instructions for reagent volumes and incubation times.
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all components to reach room temperature before use.[10]
-
Sample Dilution: Serum or plasma samples often require dilution with the provided sample diluent to fall within the assay's linear range.[7]
-
Binding:
-
Add a specific volume of standard, control, or diluted sample to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated hepcidin tracer molecule to each well. This tracer will compete with the hepcidin in the sample for binding to the coated antibody.
-
Seal the plate and incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).
-
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting and tapping the plate on absorbent paper.[15]
-
Conjugate Addition:
-
Add the HRP-Streptavidin conjugate to each well.
-
Seal the plate and incubate.
-
-
Second Wash: Repeat the washing step as described in step 4.
-
Substrate Development:
-
Add TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing the color to develop. The intensity of the color will be inversely proportional to the amount of hepcidin in the sample.
-
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[10]
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[7]
-
Calculation: Generate a standard curve by plotting the OD values against the concentration of the standards. Use this curve to determine the concentration of hepcidin in the unknown samples.
Visualizations
References
- 1. Preanalytical factors and reference intervals for serum hepcidin LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. (Pre)analytical imprecision, between-subject variability, and daily variations in serum and urine hepcidin: implications for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preanalysis in Serum Hepcidin Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intrinsicdx.com [intrinsicdx.com]
- 7. fn-test.com [fn-test.com]
- 8. Plasma hepcidin levels and anemia in old age. The Leiden 85-Plus Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a competitive hepcidin ELISA assay in the differential diagnosis of iron deficiency anaemia with concurrent inflammation and anaemia of inflammation in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. tulipgroup.com [tulipgroup.com]
- 17. youtube.com [youtube.com]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. ashpublications.org [ashpublications.org]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Avoiding contamination in sensitive Hepcidin-20 measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and sensitive measurements of Hepcidin-20 (B1576446) while avoiding contamination.
Troubleshooting Guide
This guide addresses common issues encountered during Hepcidin-20 quantification experiments.
Issue 1: Unexpectedly High or Low Hepcidin-20 Levels
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Contamination | Review sample collection and handling procedures. Ensure use of sterile, low-protein binding tubes. Avoid repeated freeze-thaw cycles. |
| Improper Sample Storage | Aliquot samples upon collection and store them at -80°C for long-term stability. For short-term storage, refer to the stability data below. |
| Assay Cross-Reactivity | If using an immunoassay, verify the antibody's specificity for Hepcidin-20 and its cross-reactivity with Hepcidin-25 and other isoforms.[1] Consider using a mass spectrometry-based method for higher specificity.[2] |
| Pre-analytical Variability | Standardize blood collection time to minimize the impact of diurnal variation.[3] While fasting is not always critical, consistency in sample collection protocols is recommended.[4] |
| Hemolysis | Visually inspect plasma/serum for any signs of redness. Hemolysis can interfere with assay results and should be avoided.[5] |
Issue 2: High Variability Between Replicates
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples. Change pipette tips between each sample and reagent addition.[6] |
| Inadequate Mixing | Gently vortex or invert samples and reagents before use to ensure homogeneity. Avoid vigorous shaking that could lead to protein denaturation. |
| Plate Washing Issues (ELISA) | Ensure complete aspiration and dispensing of wash buffer to all wells. Insufficient washing can lead to high background and variability.[7][8] |
| Edge Effects on Plate | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Alternatively, fill the outer wells with buffer or water.[6] |
Issue 3: Poor Assay Performance (e.g., Low Signal, Poor Standard Curve)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Degradation | Ensure all reagents are stored at the recommended temperatures and are within their expiration dates. Allow reagents to come to room temperature before use.[6] |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions for standards, antibodies, and other reagents. |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol. |
| Contaminated Buffers or Reagents | Use fresh, high-purity water and reagents to prepare all buffers. Filter-sterilize buffers if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for sensitive Hepcidin-20 measurements?
A1: The most critical pre-analytical factors include proper sample collection, handling, and storage to prevent degradation and contamination. Use of low-protein binding tubes, avoiding hemolysis, and minimizing freeze-thaw cycles are crucial.[5] Standardizing the time of sample collection is also important due to the diurnal rhythm of hepcidin (B1576463).[3]
Q2: What is the recommended sample type for Hepcidin-20 measurement: serum or plasma?
A2: Both serum and plasma can be used for hepcidin measurements. Studies have shown a good correlation between the two matrices.[9] However, for consistency within a study, it is essential to use the same sample type for all measurements. If using plasma, EDTA is a commonly recommended anticoagulant.
Q3: How should samples be stored to ensure Hepcidin-20 stability?
A3: For long-term storage, samples should be aliquoted and stored at -80°C. Hepcidin is stable for at least 42 days at -20°C and for shorter periods at 4°C and room temperature.[4] However, to minimize degradation of the smaller hepcidin-20 isoform, freezing at -80°C immediately after processing is the safest approach.
Hepcidin Stability in Serum
| Storage Temperature | Duration of Stability |
| Room Temperature | Up to 24 hours[4] |
| +4°C | Up to 6 days[4] |
| -20°C | At least 42 days[4] |
| -80°C | Long-term |
Q4: How can I minimize the risk of hemolysis during sample collection?
A4: To minimize hemolysis, use an appropriate needle gauge for venipuncture, avoid vigorous shaking of the blood collection tubes, and centrifuge the samples as soon as possible after collection.[10] Visually inspect the supernatant after centrifugation for any pink or red discoloration.
Q5: My immunoassay results for Hepcidin-20 are inconsistent. What should I check first?
A5: First, review your pipetting technique and ensure your pipettes are calibrated.[6] Inconsistent volumes of samples, standards, or reagents are a common source of variability. Next, check the plate washing procedure to ensure it is thorough and consistent across all wells.[8] Finally, verify the specificity of your primary antibody to ensure it is not significantly cross-reacting with other hepcidin isoforms, particularly the more abundant hepcidin-25.[1]
Experimental Protocols
Detailed Protocol for Blood Sample Collection and Processing
-
Preparation: Label sterile, low-protein binding microcentrifuge tubes for each sample aliquot.
-
Blood Collection:
-
Collect whole blood into a serum separator tube or a tube containing EDTA as an anticoagulant.
-
Gently invert the tube 8-10 times to mix the blood with the clot activator or anticoagulant. Do not shake vigorously.
-
-
Clotting (for Serum): Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation:
-
Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C.
-
The centrifugation should be performed within 2 hours of blood collection.
-
-
Aliquoting:
-
Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
-
Visually inspect the supernatant for any signs of hemolysis. Discard hemolyzed samples.
-
Dispense the serum or plasma into the pre-labeled low-protein binding microcentrifuge tubes in volumes appropriate for single-use to avoid freeze-thaw cycles.
-
-
Storage: Immediately store the aliquots at -80°C until analysis.
Visualizations
References
- 1. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preanalytical factors and reference intervals for serum hepcidin LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum hepcidin as a diagnostic test of iron deficiency in premenopausal female blood donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hepcidin Isoform Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of hepcidin (B1576463) isoforms in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between hepcidin concentrations measured by immunoassays and mass spectrometry (MS)-based methods?
A: Immunoassays often report higher hepcidin concentrations compared to MS-based methods like LC-MS/MS.[1] This is primarily due to the cross-reactivity of antibodies used in immunoassays with various hepcidin isoforms (hepcidin-20, -22, -24, and -25).[2] Most immunoassays measure all isoforms, while LC-MS/MS can selectively quantify the biologically active hepcidin-25 (B1576460).[1] The amount of smaller, non-biologically active isoforms can increase in certain inflammatory conditions, leading to more pronounced differences in measurements between the two methods in such cases.[1][3]
Q2: What are the common hepcidin isoforms, and which is the most biologically significant?
A: The primary bioactive isoform of hepcidin is hepcidin-25, a 25-amino acid polypeptide that is the master regulator of iron homeostasis.[2][4][5] Several N-terminally truncated isoforms have been identified, including hepcidin-20, hepcidin-22, and hepcidin-24.[2][5][6] These smaller isoforms are considered to have little or no biological activity in iron regulation.[1][3][4]
Q3: Why is LC-MS/MS considered a superior method for hepcidin isoform analysis?
A: LC-MS/MS offers the distinct advantage of being able to separately identify and quantify each hepcidin isoform, which is a significant limitation of immunochemical assays that often suffer from antibody cross-reactivity.[2] This specificity allows for the accurate measurement of the bioactive hepcidin-25, which is crucial for clinical and research applications.[4]
Q4: What are some of the key pre-analytical and analytical challenges in hepcidin analysis by LC-MS?
A: Several challenges can arise during hepcidin analysis by LC-MS. Due to its "sticky" character, hepcidin can adhere to laboratory glassware and surfaces, leading to peptide loss and inaccurate quantification.[7] The lack of suitable, standardized reference materials can also contribute to variability between different methods.[7] Additionally, sample preparation techniques like protein precipitation may result in unacceptable process efficiencies and matrix effects.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Some peaks may tail due to secondary interactions between the analyte and the stationary phase.[8] Consider adjusting the mobile phase pH or using a different column chemistry. |
| Injection Solvent Incompatibility | If the injection solvent is stronger than the mobile phase, it can cause peak splitting and broadening.[8][9] Whenever possible, dissolve the sample in the initial mobile phase.[9] |
| Column Contamination or Void | A partially plugged column frit or a void in the column can lead to split peaks.[8] Flush the column or, if necessary, replace it. Using an in-line filter can help prevent frit plugging.[8] |
| Extra-Column Effects | Tailing of all peaks can be a sign of extra-column volume from poor connections or excessive tubing length.[8] Ensure all fittings are properly installed and minimize tubing lengths.[9] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Peptide Adsorption | Hepcidin is known to be "sticky" and can adsorb to surfaces.[7] Use of amino- and fluoro-silanized autosampler vials can reduce this interaction.[7] Protein LoBind tubes are also recommended for storing samples.[2] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving good sensitivity.[10][11] Experiment with different mobile phase compositions, including adjusting the pH. A novel approach using a high pH mobile phase with 0.1% ammonia (B1221849) has been shown to be effective.[7] |
| Inefficient Sample Preparation | Protein precipitation with organic solvents can lead to poor recovery.[2] Solid Phase Extraction (SPE) is a commonly used and effective sample preparation technique for hepcidin analysis.[2] |
| Poor Peak Focusing | Optimizing the mobile phase gradient and sample composition can improve peak focusing and, consequently, sensitivity.[12][13] |
Issue 3: Poor Resolution Between Isoforms
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Mobile Phase Selectivity | The choice of mobile phase significantly impacts selectivity.[14] If resolution is poor, trying a different solvent system can improve separation. For instance, comparing TFA-based mobile phases with high pH ammonia-based mobile phases can be beneficial.[7] |
| Suboptimal Gradient Elution | A steep gradient may not provide sufficient time for separation.[9] Optimizing the gradient by making it shallower can increase the average resolution.[9][14] |
| Incorrect Stationary Phase | The choice of stationary phase is a key factor in achieving good selectivity.[14] Most methods for hepcidin analysis utilize C18 stationary phases.[15][16] |
| Flow Rate | Slower flow rates can sometimes improve resolution by allowing more time for interactions with the stationary phase.[17] However, this will also increase the analysis time.[17] |
Quantitative Data Summary
Table 1: Typical Serum Concentrations of Hepcidin Isoforms
| Isoform | Median Concentration (µg/L) | Range (µg/L) |
| Hepcidin-20 | 4 | 1-40 |
| Hepcidin-22 | 8 | 2-20 |
| Hepcidin-24 | 8 | 1-50 |
| Hepcidin-25 | 39 | 1-334 |
Source: Data from a study using LC-HR-MS on serum from healthy volunteers.[2][5]
Table 2: Performance of a Validated LC-HR-MS Method for Hepcidin Isoforms
| Parameter | Value |
| Lower Limit of Quantification (LLoQ) | 1 µg/L (for all isoforms) |
| Lower Limit of Detection (LOD) | 0.1 nM (for hepcidin-25) |
| LOQ | 0.25 nM (for hepcidin-25) |
| Intra-day Imprecision | < 3% |
| Inter-day Imprecision | < 6% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is based on a method for the analysis of hepcidin isoforms in human serum by LC-HR-MS.[2][5]
-
Sample Pre-treatment: Mix 200 µL of serum with 600 µL of aqueous formic acid.
-
Loading: Load the supernatant onto a 96-well SPE plate.
-
Washing: Wash the SPE plate to remove interfering substances.
-
Elution: Elute the analytes from the SPE plate.
-
Reconstitution: Analyze the eluted analytes using LC-HR-MS.
Protocol 2: LC-MS/MS Method with High pH Mobile Phase
This protocol describes a novel approach to improve the chromatographic separation of hepcidin-25.[7]
-
Sample Preparation: Utilize amino- and fluoro-silanized autosampler vials to minimize peptide loss.
-
Chromatographic Separation:
-
Column: C18 analytical column.
-
Mobile Phase: A high pH mobile phase containing 0.1% ammonia.
-
Gradient: A suitable gradient of the high pH mobile phase with an organic modifier (e.g., acetonitrile).
-
-
Detection: Tandem mass spectrometry (MS/MS).
Visualizations
Caption: A generalized workflow for hepcidin isoform analysis.
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Clinical interpretation of serum hepcidin-25 in inflammation and renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Optimization of micro-HPLC peak focusing for the detection and quantification of low hepcidin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of hepcidin quantification in plasma using LC-HRMS and discovery of a new hepcidin isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Hepcidin-20 and Hepcidin-25 Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Hepcidin-20 and Hepcidin-25, supported by experimental data. This analysis delves into their distinct roles in iron metabolism and innate immunity, offering insights for future research and therapeutic development.
Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. The biologically active form is the 25-amino acid peptide, Hepcidin-25. However, shorter isoforms, such as Hepcidin-20, are also found in circulation, arising from the cleavage of the N-terminal five amino acids of Hepcidin-25. While structurally similar, these two isoforms exhibit distinct bioactivities, with significant implications for their physiological roles and therapeutic potential.
Iron Regulatory Activity: A Tale of Two Isoforms
The primary function of Hepcidin-25 is to control iron levels by binding to the iron exporter ferroportin, inducing its internalization and degradation. This process effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing the amount of iron released into the bloodstream.
In stark contrast, Hepcidin-20 demonstrates significantly diminished to negligible iron-regulatory activity. The N-terminal region of Hepcidin-25 is crucial for its interaction with ferroportin. The absence of these five amino acids in Hepcidin-20 severely impairs its ability to bind to and induce the degradation of ferroportin.
Quantitative Comparison of Iron Regulatory Bioactivity
| Parameter | Hepcidin-25 | Hepcidin-20 | Reference |
| Ferroportin Binding Affinity (Kd) | ~210 nM (in the absence of iron), ~2.5 nM (in the presence of 10 µM FeCl2) | Not reported to bind to the hepcidin-binding domain of ferroportin. | [1][2] |
| Effect on Ferroportin Degradation | Potent inducer of ferroportin internalization and degradation. | Significantly less potent inducer of ferroportin degradation. | [3] |
| In Vivo Effect on Serum Iron | A single 50 µg intraperitoneal dose in mice causes an 80% drop in serum iron levels within 4 hours. | A single 50 µg intraperitoneal dose in mice does not induce significant hypoferremia. | [3] |
Antimicrobial Activity: A Shift in Potency
Both Hepcidin-25 and its truncated isoform, Hepcidin-20, possess antimicrobial properties, a feature attributed to their evolutionary origin as antimicrobial peptides. However, their potency against various pathogens differs, with Hepcidin-20 often exhibiting enhanced or comparable activity to Hepcidin-25.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Hepcidin-25 (µg/mL) | Hepcidin-20 (µg/mL) | Reference |
| Escherichia coli | 25 µM (~69.7 µg/mL) | Not explicitly stated in direct comparison, but both show activity. | [4] |
| Staphylococcus aureus | 50 | 50 | [5] |
| Pseudomonas aeruginosa | 6.25 - 12.5 | 3.125 - 6.25 | [5] |
| Enterococcus faecium | 25 | 12.5 | [5] |
| Acinetobacter baumannii | 25 | 12.5 | [5] |
| Klebsiella pneumoniae | 50 | 25 | [5] |
Note: The antimicrobial activity of both hepcidin isoforms is significantly enhanced at acidic pH.[6]
Signaling Pathways
The regulation of iron homeostasis by hepcidin involves a complex interplay of signaling pathways that control its production and its interaction with ferroportin.
Hepcidin Expression Regulation
The synthesis of hepcidin in hepatocytes is primarily regulated by two major pathways:
-
BMP/SMAD Pathway: This is the main iron-sensing pathway. Increased iron levels lead to the upregulation of Bone Morphogenetic Protein 6 (BMP6), which binds to its receptor complex, including hemojuvelin (HJV), leading to the phosphorylation of SMAD1/5/8. Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce hepcidin gene (HAMP) transcription.
-
IL-6/STAT3 Pathway: During inflammation, the cytokine Interleukin-6 (IL-6) binds to its receptor, activating the Janus kinase (JAK) family of tyrosine kinases. This leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which then dimerizes, translocates to the nucleus, and binds to the HAMP promoter to increase hepcidin expression.
Hepcidin-Ferroportin Interaction and Degradation
Hepcidin-25 binds to an extracellular loop of ferroportin. This binding event triggers a conformational change in ferroportin, leading to its ubiquitination by intracellular E3 ligases. The ubiquitinated ferroportin is then internalized via endocytosis and targeted for lysosomal degradation. This entire process is dependent on the N-terminal region of Hepcidin-25, which is absent in Hepcidin-20.
Experimental Protocols
In Vitro Ferroportin Degradation Assay
This assay assesses the ability of hepcidin isoforms to induce the degradation of ferroportin in a cell-based system.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) that stably or transiently expresses a tagged version of ferroportin (e.g., Ferroportin-GFP).
-
Plate the cells in a multi-well plate and allow them to adhere.
2. Hepcidin Treatment:
-
Prepare stock solutions of synthetic Hepcidin-25 and Hepcidin-20 in an appropriate solvent (e.g., water or a mild acidic solution).
-
Treat the cells with varying concentrations of each hepcidin isoform for a specified time course (e.g., 0, 2, 4, 8, and 24 hours). Include an untreated control.
3. Protein Extraction and Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the tag on ferroportin (e.g., anti-GFP) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities for ferroportin and the loading control using densitometry software.
-
Normalize the ferroportin band intensity to the corresponding loading control band intensity.
-
Compare the levels of ferroportin in the hepcidin-treated samples to the untreated control to determine the extent of degradation.
In Vivo Assessment of Hypoferremic Activity in Mice
This protocol evaluates the effect of hepcidin isoforms on serum iron levels in a mouse model.
1. Animal Model:
-
Use wild-type mice (e.g., C57BL/6). To minimize the influence of endogenous hepcidin, mice can be placed on an iron-deficient diet for a period before the experiment.
2. Hepcidin Administration:
-
Prepare sterile solutions of synthetic Hepcidin-25 and Hepcidin-20 in a physiologically compatible vehicle (e.g., sterile saline).
-
Administer a single intraperitoneal (IP) or subcutaneous (SC) injection of a defined dose of each hepcidin isoform or the vehicle control to different groups of mice.
3. Blood Collection:
-
At various time points after injection (e.g., 2, 4, 8, and 24 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under anesthesia).
-
Process the blood to obtain serum.
4. Serum Iron Measurement:
-
Measure the serum iron concentration using a commercially available colorimetric assay kit.
5. Data Analysis:
-
Calculate the mean serum iron concentration for each treatment group at each time point.
-
Compare the serum iron levels in the hepcidin-treated groups to the vehicle-treated control group to determine the hypoferremic effect.
Conclusion
The comparative analysis of Hepcidin-20 and Hepcidin-25 reveals a clear functional divergence. Hepcidin-25 is the primary regulator of iron homeostasis, with its N-terminal domain being indispensable for ferroportin binding and subsequent degradation. In contrast, Hepcidin-20 lacks significant iron-regulatory activity but retains, and in some cases surpasses, the antimicrobial properties of the full-length peptide. This functional dichotomy suggests distinct physiological roles, with Hepcidin-25 acting as a systemic iron-regulating hormone and Hepcidin-20 potentially contributing to localized innate immune responses. For drug development professionals, these findings underscore the importance of targeting the specific bioactivity of interest. Strategies aimed at modulating iron metabolism should focus on Hepcidin-25 or its interaction with ferroportin, while the development of novel antimicrobial agents could explore the potential of Hepcidin-20 and its analogs. Further research is warranted to fully elucidate the in vivo relevance of Hepcidin-20's antimicrobial activity and the precise mechanisms governing its generation and clearance.
References
- 1. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH [pubmed.ncbi.nlm.nih.gov]
Validating Hepcidin-20 as a Diagnostic Marker for Iron Deficiency: A Comparative Guide
This guide provides a comprehensive comparison of hepcidin (B1576463) and its isoforms, primarily the bioactive hepcidin-25 (B1576460) and its related form hepcidin-20 (B1576446), against traditional biomarkers for the diagnosis of iron deficiency (ID). It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical utility and validation of hepcidin as a diagnostic tool. The guide includes comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Hepcidin and Iron Homeostasis
Hepcidin is a peptide hormone synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1][2][3] It functions by binding to the iron exporter protein, ferroportin, leading to its internalization and degradation.[4] This action effectively blocks the release of iron from duodenal enterocytes into circulation and inhibits the recycling of iron by macrophages.[1][5] The bioactive form is hepcidin-25, with smaller isoforms like hepcidin-20 and -22 also present, though their exact biological roles are less defined.[6]
The diagnosis of iron deficiency, particularly in the presence of co-existing inflammation, presents a significant challenge. Traditional markers such as serum ferritin, an acute-phase reactant, can be misleadingly elevated during inflammation, masking an underlying iron deficiency.[7][8] Hepcidin levels, in contrast, are suppressed in a state of iron deficiency to maximize iron absorption, even when inflammation is present.[4][5] This unique characteristic positions hepcidin as a potentially superior biomarker for accurately assessing iron status in complex clinical scenarios.
Comparison of Diagnostic Markers for Iron Deficiency
The following table objectively compares hepcidin with established markers used to diagnose iron deficiency.
| Feature | Hepcidin | Serum Ferritin | Transferrin Saturation (TSAT) | Soluble Transferrin Receptor (sTfR) |
| Principle | A hormone that directly regulates iron entry into circulation by controlling ferroportin.[1][2] | An intracellular protein that stores iron; small amounts are secreted into the blood. | The ratio of serum iron to the total iron-binding capacity, indicating how many iron-binding sites on transferrin are occupied. | A truncated form of the membrane receptor for transferrin, shed into circulation. Levels increase with iron-deficient erythropoiesis. |
| Diagnostic Utility | Levels are low to undetectable in iron deficiency.[4] It can help differentiate Iron Deficiency Anemia (IDA) from Anemia of Chronic Disease (ACD).[5] | Correlates with total body iron stores in healthy individuals. Low levels are specific for iron deficiency. | Reflects the amount of iron readily available for erythropoiesis. Low levels indicate iron deficiency. | Levels are elevated in iron deficiency but are not affected by inflammation, making it useful in ACD. |
| Effect of Inflammation | Expression is increased by inflammation (e.g., via IL-6), which can complicate interpretation. However, the presence of ID will still exert strong downward pressure on hepcidin levels.[1][5] | Levels are increased by inflammation (acute-phase reactant), making it unreliable for diagnosing ID in inflammatory states.[8] | Levels are decreased by inflammation due to iron sequestration, which can mimic or exacerbate the appearance of ID.[9] | Levels are generally unaffected by inflammation, which is a major advantage. |
| Advantages | Provides a functional readout of iron regulation.[5] Potentially superior in diagnosing ID in the presence of inflammation compared to ferritin.[5] Predicts response to oral iron therapy.[10] | Excellent marker for iron stores in the absence of inflammation. Widely available and automated. | Inexpensive and widely available test. | Not influenced by the acute-phase response. |
| Limitations | Lack of assay standardization leads to variability between labs.[5][6] Levels show diurnal variation.[5] Can be elevated in chronic kidney disease independent of iron status.[7] | Unreliable in patients with inflammation, liver disease, or malignancy.[8] | Poor sensitivity and specificity. Influenced by diurnal variation and recent iron intake. | Less widely available and more expensive. Reference ranges are not as well-established. |
Quantitative Performance Data
The diagnostic performance of hepcidin has been evaluated in numerous studies. The table below summarizes key quantitative data from this research.
| Study Population | Hepcidin Assay | Proposed Cut-off for ID | Sensitivity (%) | Specificity (%) | AUC | Key Finding/Comparison | Reference |
| Premenopausal female blood donors | Immunoassay | < 18 ng/mL | 79.2 | 85.6 | 0.89 | Hepcidin performance was at least as promising as other recently introduced tests of iron deficiency. | [11] |
| Patients with IDA | Immunoassay | > 20 ng/mL* | 41.3 | 84.4 | - | A higher hepcidin level predicted non-responsiveness to oral iron therapy and was superior to TSAT or ferritin for this purpose. | [10][12] |
| Young healthy females (18-25 years) | ELISA | < 15.7 ng/mL | 95.7 | 93.2 | 0.984 | Hepcidin showed higher discriminating power in evaluating iron status compared to serum ferritin in this population. | [13] |
| Elderly anemic patients with inflammation | Competitive ELISA | < 21 µg/L (ng/mL) | 100 | 67 | 0.89 | Hepcidin was not superior to ferritin (AUC 0.93) in this specific patient group. | [14] |
| Non-anemic first-time blood donors | Monoclonal C-ELISA | < 10 ng/mL | 93.1 | 85.5 | > 0.9 | A clinically validated ELISA showed high sensitivity and specificity for predicting ID defined by ferritin <15 ng/mL. | [15] |
*Note: This cut-off was used to predict non-response to oral iron, a functional consequence of high hepcidin, rather than to diagnose deficiency directly.
Experimental Protocols
Measurement of Serum Hepcidin by Competitive ELISA
This protocol describes a general procedure for quantifying hepcidin in serum or plasma using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary by manufacturer.
A. Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a labeled antigen (e.g., biotinylated hepcidin) for a limited number of binding sites on a capture antibody pre-coated onto a microplate. The amount of labeled antigen detected is inversely proportional to the concentration of hepcidin in the sample.
B. Materials:
-
Hepcidin antibody-coated 96-well microplate
-
Human hepcidin standard
-
Biotinylated hepcidin detection antibody
-
Streptavidin-HRP conjugate
-
Standard & Sample Diluent
-
Wash Buffer (e.g., 25X Concentrate)
-
TMB Substrate Reagent
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
C. Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum).[16][17]
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[16][17]
-
Storage: Assay fresh samples immediately. For later use, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[16]
D. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.
-
Standard/Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 60-80 minutes at 37°C.[17]
-
Washing: Aspirate the liquid from each well. Add ~200-300 µL of 1X Wash Buffer to each well. Repeat the wash process 3-5 times.
-
Detection: Add 100 µL of the Biotinylated Detection Antibody working solution to each well. Incubate for 50-60 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 4.
-
HRP Conjugate: Add 100 µL of Streptavidin-HRP working solution to each well. Incubate for 30-50 minutes at 37°C.[17]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 90-100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[16]
E. Calculation: Generate a standard curve by plotting the OD of each standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of hepcidin in the samples by interpolating their OD values from the standard curve.
Standard Assays for Comparison Markers
-
Serum Ferritin: Typically measured using automated immunoturbidimetric assays or chemiluminescence immunoassays on clinical chemistry analyzers.
-
Transferrin Saturation (TSAT): This is a calculated value. Serum iron and total iron-binding capacity (TIBC) are measured using colorimetric assays on automated analyzers. TSAT (%) is calculated as (Serum Iron / TIBC) x 100.
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental frameworks relevant to the validation of hepcidin.
Caption: Signaling pathway for hepcidin regulation and action.
Caption: Experimental workflow for validating a diagnostic marker.
References
- 1. Regulation of Iron Metabolism by Hepcidin under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Hepcidin in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of Serum Ferritin in Diagnosing Iron Deficiency in Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Hepcidin levels predict nonresponsiveness to oral iron therapy in patients with iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum hepcidin as a diagnostic test of iron deficiency in premenopausal female blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. msjonline.org [msjonline.org]
- 14. Evaluation of a competitive hepcidin ELISA assay in the differential diagnosis of iron deficiency anaemia with concurrent inflammation and anaemia of inflammation in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
A Comparative Guide to the Measurement of Hepcidin-20: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hepcidin-20 (B1576446), a truncated isoform of the key iron-regulatory hormone hepcidin-25 (B1576460), is of growing interest in various research and clinical settings. The choice of analytical method is critical for obtaining reliable data. This guide provides a detailed comparison of two common platforms for hepcidin-20 measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Introduction to Hepcidin-20 and Measurement Technologies
Hepcidin (B1576463) exists in several isoforms, with hepcidin-25 being the primary bioactive form. However, N-terminally truncated isoforms, including hepcidin-20, are also present in circulation. While their biological roles are less understood, their measurement is crucial for a complete understanding of hepcidin metabolism and its dysregulation in various diseases.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay that relies on the specific binding of antibodies to the target antigen. It is a plate-based technique known for its high throughput and relatively simple workflow.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method allows for the precise identification and quantification of molecules based on their mass-to-charge ratio.
II. Experimental Protocols
A. Enzyme-Linked Immunosorbent Assay (Competitive ELISA)
A common format for small peptide measurement is the competitive ELISA. In this setup, the hepcidin in the sample competes with a labeled hepcidin conjugate for a limited number of antibody binding sites.
Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 2 hours or overnight at 4°C.
-
Centrifuge at 1000 × g for 20 minutes to separate the serum.
-
The serum can be used immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure:
-
Coating: A microplate is pre-coated with a monoclonal antibody specific to hepcidin.
-
Competitive Reaction: Add standards, controls, and patient samples to the wells, followed by the addition of a biotinylated hepcidin-25 tracer. The tracer competes with the endogenous hepcidin for binding to the coated antibody. Incubate for 60 minutes at room temperature with agitation.
-
Washing: Wash the plate to remove unbound substances.
-
Enzyme Conjugation: Add streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. The enzymatic reaction will produce a blue color. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of hepcidin in the sample.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity, allowing for the distinct quantification of hepcidin-20 from other isoforms.
Sample Preparation:
-
Protein Precipitation: To 200 µL of serum or plasma, add an internal standard (e.g., isotopically labeled hepcidin-25) and a precipitation agent like formic acid.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE plate (e.g., Waters Oasis µElution). Wash the plate sequentially with 20% (v/v) acetonitrile (B52724) in deionized water and then with deionized water.
-
Elution: Elute the analytes with 70% (v/v) acetonitrile in deionized water containing 1% (v/v) trifluoroacetic acid (TFA).
-
Reconstitution: Add 0.1% (v/v) formic acid in deionized water to the eluate before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column to separate the hepcidin isoforms. A typical gradient involves mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry Detection: The eluent is introduced into the mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for hepcidin-20 are monitored for quantification.
III. Performance Comparison: ELISA vs. LC-MS/MS for Hepcidin-20
The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for the measurement of hepcidin, with a focus on hepcidin-20 where data is available.
| Performance Parameter | ELISA | LC-MS/MS |
| Specificity | Variable; many kits show significant cross-reactivity with hepcidin-20, -22, and -25, leading to measurement of total hepcidin. | High; capable of distinguishing and specifically quantifying hepcidin-20 and other isoforms.[1] |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., ~1-5 ng/mL). | As low as 1 µg/L (1 ng/mL) for hepcidin-20.[2] |
| Limit of Detection (LOD) | Can be in the pg/mL range for some sensitive kits. | Typically in the sub-ng/mL range. |
| Precision (CV%) | Intra-assay CVs are generally <10%; Inter-assay CVs can be <15%.[3][4] | Intra- and inter-assay CVs are typically <15%. |
| Accuracy | Can be affected by matrix effects and cross-reactivity, potentially leading to higher reported concentrations compared to LC-MS/MS.[5] | Generally high due to the use of internal standards to correct for matrix effects and extraction losses. |
| Linearity | Good linearity is often observed within the defined assay range. | Excellent linearity is typically achieved over a wide dynamic range (e.g., R² > 0.99).[2] |
| Throughput | High; suitable for analyzing a large number of samples simultaneously in a 96-well plate format. | Lower; sequential sample analysis, although automation can improve throughput. |
| Cost per Sample | Generally lower. | Higher due to expensive instrumentation and specialized personnel. |
| Workflow Complexity | Relatively simple and can be automated. | More complex, requiring specialized expertise for method development, operation, and data analysis. |
IV. Visualized Workflows and Comparison
The following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS and provide a visual comparison of their key attributes.
References
A Comparative Guide to the Functional Differences Between Human and Mouse Hepcidin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between human and mouse hepcidin (B1576463) isoforms. Hepcidin, a peptide hormone, is the master regulator of systemic iron homeostasis, and understanding its species-specific variations is crucial for preclinical research and the development of novel therapeutics for iron-related disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Executive Summary
Quantitative Comparison of Hepcidin Isoforms
The following tables summarize the key functional parameters of human and mouse hepcidin isoforms based on available experimental data.
Table 1: Bioactivity and Ferroportin Binding Affinity
| Isoform | Species | Bioactivity in Iron Metabolism | Ferroportin Binding Affinity (Kd) | Reference(s) |
| Hepcidin-25 | Human | High | ~210 nM (in the absence of iron) | [2] |
| ~2.5 nM (in the presence of 10 µM FeCl2) | [2] | |||
| Hepcidin-22 | Human | Greatly reduced activity | Does not bind | [3][4] |
| Hepcidin-20 | Human | Inactive | Does not bind | [3][4][5] |
| Hepcidin-1 (B1576454) | Mouse | High | Not explicitly quantified, but functionally equivalent to human hepcidin-25 | [6] |
| Hepcidin-2 | Mouse | Inactive | Does not bind or induce ferroportin degradation | [1] |
Table 2: In Vivo Effects on Serum Iron Levels in Mice
| Hepcidin Isoform Administered | Dose | Time Point | Effect on Serum Iron | Reference(s) |
| Human Hepcidin-25 | 50 µg | 1 hour | ~80% decrease | [3] |
| Human Hepcidin-25 | 50 µg | 48 hours | Sustained suppression | [3] |
| Mouse Hepcidin-1 | (Not specified) | (Not specified) | Accumulates iron in macrophages (indirectly indicating serum iron reduction) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Hepcidin Regulatory Pathways
Hepcidin expression is primarily regulated by two major signaling pathways in hepatocytes: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines like IL-6.
References
- 1. Therapeutic Advances in Regulating the Hepcidin/Ferroportin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 5. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Hepcidin-20 with Serum Ferritin and Transferrin Saturation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between hepcidin-20 (B1576446), a key regulator of iron homeostasis, and the established iron status markers, serum ferritin and transferrin saturation. The following sections present quantitative data from various studies, detailed experimental protocols for biomarker measurement, and a visualization of the underlying signaling pathways to support research and drug development in the field of iron metabolism.
Quantitative Correlation Data
The relationship between hepcidin (B1576463) isoforms and conventional iron markers is crucial for understanding iron-related disorders. While the bioactive hepcidin-25 (B1576460) is more extensively studied, research on hepcidin-20 is emerging. The following tables summarize quantitative data on the correlation of hepcidin with serum ferritin and transferrin saturation from various studies.
| Study Population | Hepcidin Isoform(s) | Correlation with Serum Ferritin (r-value) | Correlation with Transferrin Saturation (r-value) | Measurement Method |
| General Population | Hepcidin-20 & Hepcidin-25 | Not explicitly stated for hepcidin-20 alone, but subjects with detectable hepcidin-20 had higher ferritin levels. Hepcidin-25 showed a high correlation with iron status.[1] | Subjects with detectable hepcidin-20 had higher transferrin saturation.[1] | SELDI-TOF-MS[1] |
| Children with Iron Deficiency | Log-transformed serum hepcidin | 0.666 | 0.429 | ELISA[2] |
| Healthy Volunteers | Log-transformed serum hepcidin | 0.6804 (p=0.0004) | Not specified | Mass Spectrometry[3] |
| Patients with HFE Hemochromatosis (Controls) | Serum Hepcidin | 0.87 (ELISA), 0.65 (MS) | No correlation found | ELISA and Mass Spectrometry[4] |
| Young Females of Reproductive Age | Serum Hepcidin | Statistically significant positive correlation | Statistically significant positive correlation | ELISA[5] |
Note: Most studies focus on the correlation of total hepcidin or hepcidin-25. Data specifically for hepcidin-20 is limited, but existing research suggests a similar trend of positive correlation with iron stores.
Hepcidin Signaling Pathways
Hepcidin expression is primarily regulated by two major pathways in response to iron levels, inflammation, and erythropoietic demand.
Caption: Regulation of hepcidin expression by iron and inflammation.
Experimental Protocols
Accurate and reproducible measurement of hepcidin-20, serum ferritin, and transferrin saturation is paramount for reliable correlation studies. The following sections detail the methodologies for these key experiments.
Measurement of Hepcidin-20 by Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is the gold standard for distinguishing and quantifying hepcidin isoforms.
1. Sample Preparation:
-
Mix serum or plasma with aqueous formic acid.
-
Centrifuge to precipitate larger proteins.
-
Load the supernatant onto a solid-phase extraction (SPE) plate to isolate hepcidin isoforms.
-
Elute the analytes from the SPE plate.[6]
2. LC-MS/MS Analysis:
-
Inject the eluted sample into a liquid chromatography system coupled with a high-resolution mass spectrometer.
-
Use a suitable C18 column for chromatographic separation of hepcidin isoforms.
-
Employ a gradient elution with solvents such as acetonitrile (B52724) and water with formic acid.
-
Detect and quantify hepcidin-20 based on its specific mass-to-charge ratio (m/z) and retention time.[7][8][9][10]
-
Use a stable isotope-labeled hepcidin-25 as an internal standard for accurate quantification.
Measurement of Serum Ferritin by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive method for quantifying serum ferritin.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human ferritin overnight at 4°C.
2. Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
3. Sample and Standard Incubation:
-
Add prepared standards and serum samples to the wells and incubate for a specified time (e.g., 2 hours) at room temperature to allow ferritin to bind to the capture antibody.
4. Detection Antibody Incubation:
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the ferritin molecule. Incubate for 1-2 hours at room temperature.
5. Substrate Reaction and Measurement:
-
Wash the plate to remove unbound detection antibody.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the ferritin concentration in the samples by comparing their absorbance to the standard curve.
Determination of Transferrin Saturation
Transferrin saturation is a calculated value derived from the measurements of serum iron and either total iron-binding capacity (TIBC) or unsaturated iron-binding capacity (UIBC).
1. Measurement of Serum Iron:
-
Principle: Iron is released from transferrin at an acidic pH and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. The ferrous iron then reacts with a chromogen (e.g., Ferrozine) to form a colored complex.
-
Procedure (Automated Analyzer):
-
An acidic buffer is added to the serum sample to release iron from transferrin.
-
A reducing agent is added to convert Fe³⁺ to Fe²⁺.
-
A chromogenic agent is added, and the absorbance of the resulting colored complex is measured spectrophotometrically. The absorbance is proportional to the serum iron concentration.
-
2. Measurement of Unsaturated Iron-Binding Capacity (UIBC):
-
Principle: A known excess amount of iron is added to the serum sample to saturate all available iron-binding sites on transferrin. The excess, unbound iron is then measured.
-
Procedure (Automated Analyzer):
-
An alkaline buffer containing a known amount of ferrous iron is added to the serum to saturate transferrin.
-
The remaining unbound ferrous iron reacts with a chromogen.
-
The absorbance of the colored complex is measured. The UIBC is calculated by subtracting the measured unbound iron from the total iron added.[11]
-
3. Calculation of Total Iron-Binding Capacity (TIBC) and Transferrin Saturation (TSAT):
-
TIBC (µg/dL) = Serum Iron (µg/dL) + UIBC (µg/dL)
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100 [12]
Specimen Handling:
-
A fasting morning blood sample is preferred for all iron parameter measurements to minimize diurnal variation.[10]
-
Serum should be separated from the clot promptly to avoid hemolysis, which can falsely elevate serum iron levels.[13]
References
- 1. Serum levels of the hepcidin-20 isoform in a large general population: The Val Borbera study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A time course of hepcidin response to iron challenge in patients with HFE and TFR2 hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Serum and Urinary Hepcidin in Young Females of Reproductive Age in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sentineldiagnostics.com [sentineldiagnostics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
Hepcidin-20 vs. Prohepcidin: A Comparative Guide to Iron Status Biomarkers
Introduction
Iron is a vital element for numerous biological functions, yet its excess can be toxic. The peptide hormone hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[1][2] Synthesized primarily in the liver, hepcidin controls iron absorption and its distribution throughout the body.[3][4] The synthesis process begins with an 84-amino acid preprohormone, which is cleaved into prohepcidin and subsequently processed into the mature, biologically active 25-amino acid peptide (hepcidin-25).[4][5] This active form binds to the iron exporter ferroportin, causing its degradation and thereby reducing iron entry into the plasma.[2][5]
In circulation, alongside the active hepcidin-25 (B1576460), its precursor (prohepcidin) and various N-terminally truncated isoforms, such as hepcidin-20 (B1576446) and hepcidin-22, can be detected.[6][7] The clinical utility of measuring these different forms as biomarkers for iron status is a subject of ongoing research. This guide provides an objective comparison between hepcidin-20 and prohepcidin, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate biomarker for their studies.
Hepcidin Processing and Regulation
The production of bioactive hepcidin is a multi-step process. Initially synthesized as a prepropeptide, it is converted to prohepcidin after the removal of a signal peptide.[5] The crucial final step is the cleavage of prohepcidin by the prohormone convertase furin within the hepatocyte to release the mature hepcidin-25 peptide into circulation.[8][9] This processing appears to be a constitutive process, not directly regulated by iron levels.[8]
References
- 1. Hepcidin regulation: ironing out the details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Hepcidin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin - A novel biomarker with changing trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of prohepcidin processing and activity by the subtilisin-like proprotein convertases Furin, PC5, PACE4 and PC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different commercial Hepcidin-20 ELISA kits
For researchers, scientists, and drug development professionals studying iron metabolism and related disorders, the accurate quantification of hepcidin (B1576463) is paramount. As the master regulator of systemic iron homeostasis, fluctuations in hepcidin levels are implicated in a variety of conditions, including anemia of inflammation, iron-refractory iron deficiency anemia (IRIDA), and hemochromatosis.[1] While mass spectrometry is considered the gold standard for hepcidin measurement, enzyme-linked immunosorbent assays (ELISAs) offer a more accessible and high-throughput alternative for many laboratories. However, the performance of commercially available ELISA kits can vary significantly.
This guide provides an objective comparison of several commercial Hepcidin-20 (B1576446) ELISA kits, with a focus on their performance characteristics. The information presented here is compiled from publicly available data sheets and scientific literature to aid researchers in selecting the most suitable kit for their specific needs.
Performance Characteristics of Hepcidin ELISA Kits
The selection of an appropriate ELISA kit is critical for generating reliable and reproducible data. Key performance indicators include the assay type, detection range, sensitivity, and precision (both intra- and inter-assay). The following table summarizes these parameters for a selection of commercially available human hepcidin ELISA kits.
| Manufacturer/Distributor | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Intrinsic LifeSciences | Intrinsic Hepcidin IDx™ ELISA Kit (ICE-007) | Competitive | 5 – 250 ng/mL | 2.5 ng/mL | < 10% | < 10% |
| R&D Systems | Human Hepcidin Quantikine ELISA Kit (DHP250) | Sandwich | 15.6 - 1,000 pg/mL | 3.81 pg/mL | Not specified | Not specified |
| Thermo Fisher Scientific | Human Hepcidin ELISA Kit | Sandwich | 0 – 4000 pg/mL | 37.5 pg/mL | < 5.35% | Not specified |
| Cloud-Clone Corp. | ELISA Kit for Hepcidin (Hepc) (CEB979Hu) | Competitive Inhibition | 32-20,000 pg/mL | < 11 pg/mL | < 10% | < 12% |
| Cusabio | Human hepcidin(Hepc) ELISA Kit (CSB-E13062h) | Sandwich | Request Information | Request Information | < 15% | < 15% |
| FineTest | Human Hepc(Hepcidin) ELISA Kit (EH3221) | Sandwich | 31.25-2000 pg/ml | 18.75 pg/ml | Not specified | Not specified |
| DRG Instruments GmbH | Hepcidin 25 (bioactive) HS ELISA | Competitive | Not specified | Not specified | Not specified | Not specified |
| MyBioSource | Human Hepcidin 25 (Hepc25) ELISA Kit (MBS269929) | Sandwich | 3.12-200 ng/mL | 0.6 ng/mL | < 8% | < 12% |
Cross-Reactivity with Hepcidin Isoforms
Hepcidin exists in several isoforms, with hepcidin-25 (B1576460) being the primary bioactive form.[3] Hepcidin-20 and hepcidin-22 are N-terminally truncated isoforms with reduced or absent biological activity.[3] Therefore, the cross-reactivity of an ELISA kit with these different isoforms is a critical consideration. An ideal kit would specifically detect the bioactive hepcidin-25.
One study reported that a monoclonal competitive ELISA detected hepcidin-20 and hepcidin-22 with cross-reactivities of 55% and 59%, respectively, compared to hepcidin-25.[4] The DRG Hepcidin-25 (bioactive) HS ELISA kit reports a 24.2% cross-reactivity with hepcidin-22 and does not list data for hepcidin-20.[5] The Intrinsic Hepcidin IDx™ ELISA Kit utilizes a monoclonal antibody with high affinity for the N-terminus of hepcidin-25, and it also binds to other N-terminal isomers with lower affinities.[1] Researchers should carefully consider the specificity of each kit in the context of their research goals.
Experimental Protocols
While specific protocols vary between manufacturers, the general workflow for a hepcidin ELISA involves several key steps. Below is a generalized protocol based on common methodologies for sandwich and competitive ELISAs.
General Sandwich ELISA Protocol
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.
-
Sample/Standard Addition: Add standards and samples to the appropriate wells of the antibody-pre-coated microplate. Incubate for a specified time (typically 1-2 hours) at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for hepcidin to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add a streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use the standard curve to determine the concentration of hepcidin in the samples.
General Competitive ELISA Protocol
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.
-
Sample/Standard and Conjugate Addition: Add standards and samples to the antibody-pre-coated microplate wells. Then, add a fixed amount of biotinylated hepcidin conjugate to each well. Incubate for a specified time (e.g., 1.75 hours).[6]
-
Washing: Aspirate and wash the wells to remove unbound components.
-
Enzyme Addition: Add a streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition and Reaction Stopping: Add TMB substrate and, after a set time, a stop solution.
-
Absorbance Measurement and Calculation: Measure the OD at 450 nm. In a competitive assay, the signal intensity is inversely proportional to the amount of hepcidin in the sample.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the hepcidin signaling pathway and a typical experimental workflow for comparing ELISA kits.
Caption: Hepcidin Signaling Pathway
Caption: ELISA Kit Comparison Workflow
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. drg-diagnostics.de [drg-diagnostics.de]
- 6. intrinsiclifesciences.com [intrinsiclifesciences.com]
Assessing the Clinical Utility of the Hepcidin-20/Hepcidin-25 Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the clinical utility of the hepcidin-20 (B1576446)/hepcidin-25 (B1576460) ratio in diagnosing and managing disorders of iron metabolism. It compares the performance of this emerging biomarker with established alternatives, supported by experimental data, and offers detailed methodologies for its measurement.
Introduction: The Hepcidin (B1576463) Isoforms
Hepcidin is a peptide hormone that is the master regulator of systemic iron homeostasis.[1][2] The biologically active form is hepcidin-25, a 25-amino acid peptide that controls iron absorption and distribution.[1][2] In addition to the active form, several N-terminally truncated isoforms exist, with hepcidin-20 being one of the most prominent.[1][3] While hepcidin-25's role is well-established, the clinical significance of hepcidin-20 and the ratio between these two isoforms is an active area of investigation. This guide explores the current understanding of the Hepcidin-20/Hepcidin-25 ratio and its potential as a clinical biomarker.
Comparative Analysis of Hepcidin Isoforms and Other Biomarkers
The measurement of hepcidin isoforms, particularly the ratio of hepcidin-20 to hepcidin-25, is being explored for its potential to provide a more nuanced assessment of iron status, especially in complex clinical scenarios where traditional markers may be confounded.
Data Presentation
Table 1: Performance Characteristics of Hepcidin-25 vs. Conventional Iron Biomarkers
| Biomarker | Primary Function | Advantages | Limitations |
| Hepcidin-25 | Master regulator of iron homeostasis | Direct measure of iron regulation; provides a "real-time" indicator of iron needs.[4][5] | Influenced by inflammation; assays are not yet universally standardized.[2][4] |
| Serum Ferritin | Iron storage protein | Good indicator of total body iron stores. | Acute phase reactant (levels increase in inflammation, independent of iron status).[6] |
| Transferrin Saturation (TSAT) | Ratio of serum iron to total iron-binding capacity | Reflects the amount of iron readily available for erythropoiesis. | High diurnal variation; low in both iron deficiency and inflammation. |
| Soluble Transferrin Receptor (sTfR) | Reflects erythropoietic activity and iron demand | Not an acute phase reactant. | Levels can be influenced by conditions affecting erythropoiesis. |
Table 2: Reported Serum Concentrations of Hepcidin-20 and Hepcidin-25 in Different Clinical Conditions
| Condition | Hepcidin-25 Concentration | Hepcidin-20 Concentration | Hepcidin-20/Hepcidin-25 Ratio | Key Observations |
| Healthy Adults | Varies with iron status and gender | Generally low or undetectable | Not consistently reported | Hepcidin-25 levels are tightly regulated by iron stores. |
| Iron Deficiency Anemia (IDA) | Low to undetectable | Low to undetectable | Not well-established | Suppression of hepcidin-25 is a key physiological response to iron deficiency.[4][5] |
| Anemia of Chronic Disease (ACD) | Normal to high | May be elevated | May be altered | Inflammation stimulates hepcidin-25 production, leading to iron sequestration.[4][5][6] |
| ACD with concurrent IDA | Intermediate | May be elevated | Potentially informative | Hepcidin-25 levels may be inappropriately low for the degree of inflammation.[4][5] |
| Chronic Kidney Disease (CKD) | Significantly elevated | Significantly elevated | Increased | Both isoforms accumulate due to reduced renal clearance.[3][7][8] The ratio may be disproportionately high.[3] |
| Iron Overload (e.g., Hemochromatosis) | Inappropriately low for iron status | Not well-characterized | Not well-established | Deficient hepcidin-25 production leads to excessive iron absorption. |
Experimental Protocols
Accurate measurement of hepcidin isoforms is critical for their clinical evaluation. Mass spectrometry-based methods are the gold standard for distinguishing between isoforms, while immunoassays are more widely available but may have limitations in specificity.
Measurement of Hepcidin Isoforms by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the specific and simultaneous quantification of hepcidin-20 and hepcidin-25.
Protocol Overview:
-
Sample Preparation:
-
A small volume of serum or plasma (e.g., 100 µL) is used.
-
An internal standard (a stable isotope-labeled version of hepcidin-25) is added to each sample for accurate quantification.
-
Proteins in the sample are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant containing the hepcidin isoforms is collected.
-
Solid-phase extraction (SPE) is often employed to further purify and concentrate the peptides.[1]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A reversed-phase column is used to separate hepcidin-20 and hepcidin-25 from other components in the sample based on their hydrophobicity.
-
A gradient of increasing organic solvent is used to elute the peptides from the column.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The separated peptides from the LC are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is set to selectively detect the specific mass-to-charge ratios of hepcidin-20, hepcidin-25, and the internal standard.
-
The peptides are fragmented, and specific fragment ions are monitored for quantification (multiple reaction monitoring - MRM), ensuring high specificity.
-
-
Data Analysis:
-
The concentration of each hepcidin isoform is determined by comparing the peak area of the endogenous peptide to that of the known concentration of the internal standard.
-
Measurement of Hepcidin-25 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more common platform in clinical laboratories but may not differentiate between hepcidin isoforms unless specifically designed with monoclonal antibodies targeting the unique N-terminus of hepcidin-25.
Protocol Overview:
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody specific for hepcidin-25.
-
Sample and Standard Incubation: Standards with known hepcidin-25 concentrations and unknown samples are added to the wells. Hepcidin-25 in the samples binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A second, enzyme-conjugated antibody that also binds to hepcidin-25 (at a different epitope) is added.
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Signal Measurement: The intensity of the color, which is proportional to the amount of hepcidin-25, is measured using a microplate reader.
-
Calculation: A standard curve is generated from the readings of the known standards, and the concentrations of hepcidin-25 in the unknown samples are determined from this curve.
Signaling Pathways and Logical Relationships
Understanding the regulation of hepcidin synthesis is crucial for interpreting its levels and the potential significance of the hepcidin-20/hepcidin-25 ratio. The primary signaling pathway involves the BMP/SMAD pathway, which is modulated by iron status, inflammation, and erythropoiesis.
Caption: Simplified signaling pathway for the regulation of Hepcidin-25 synthesis.
Caption: Experimental workflow for Hepcidin-20/Hepcidin-25 ratio analysis by LC-MS/MS.
Discussion and Future Perspectives
The bioactive form of hepcidin, hepcidin-25, is a valuable biomarker for assessing iron metabolism, particularly in complex cases like anemia of chronic disease.[4][5] However, its clinical utility can be hampered by the influence of inflammation.
The clinical significance of hepcidin-20 and the hepcidin-20/hepcidin-25 ratio is still emerging. Studies have shown that in certain conditions, such as chronic kidney disease, the levels of hepcidin-20 are disproportionately elevated.[3][7] This suggests that the processing of hepcidin-25 to its truncated forms may be altered in disease states.
One large population study found that the hepcidin-25 to hepcidin-20 ratio was not constant and increased with higher ferritin levels, suggesting a more complex relationship than simple degradation. This finding implies that the ratio could potentially offer additional diagnostic information beyond what is provided by hepcidin-25 alone. However, there is a clear need for further research to validate the clinical utility of the hepcidin-20/hepcidin-25 ratio. Prospective studies are required to:
-
Establish reference ranges for the ratio in healthy and various diseased populations.
-
Evaluate the diagnostic accuracy (sensitivity, specificity, predictive values) of the ratio for differentiating between different types of anemia (e.g., IDA vs. ACD).
-
Assess the prognostic value of the ratio in predicting disease outcomes or response to therapy.
Conclusion
The measurement of hepcidin-25 offers significant advantages over traditional iron biomarkers by providing a direct assessment of iron regulatory status. The role of the hepcidin-20 isoform and the hepcidin-20/hepcidin-25 ratio is a promising area of research that may lead to a more refined understanding of iron dysregulation in various diseases. While mass spectrometry provides the necessary specificity to distinguish between these isoforms, further clinical validation is essential before the hepcidin-20/hepcidin-25 ratio can be widely adopted in clinical practice. For now, hepcidin-25 remains the primary clinically relevant hepcidin isoform, with the understanding that the presence and proportion of its isoforms may hold future diagnostic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Iron Balance and the Role of Hepcidin in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia | Semantic Scholar [semanticscholar.org]
- 5. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anemia - Wikipedia [en.wikipedia.org]
- 7. Serum hepcidin-25 levels in patients with chronic kidney disease are independent of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article: Hepcidin in chronic kidney disease: not an anaemia management tool, but promising as a cardiovascular biomarker (full text) - March 2015 - NJM [njmonline.nl]
Comparative Antimicrobial Activity of Hepcidin Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of different hepcidin (B1576463) isoforms, supported by experimental data.
Hepcidin, a key regulator of iron homeostasis, also exhibits antimicrobial properties. The primary bioactive form, hepcidin-25 (B1576460), is a 25-amino acid peptide. In circulation, it is accompanied by its N-terminally truncated isoforms, hepcidin-20 (B1576446) and hepcidin-22. While initially considered degradation products, emerging evidence suggests a significant and, in some cases, more potent antimicrobial role for these shorter isoforms, particularly hepcidin-20. This guide compares the antimicrobial activity of hepcidin-25 and hepcidin-20, providing quantitative data and detailed experimental protocols to inform future research and drug development.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial potency of hepcidin-20 and hepcidin-25 has been evaluated against a range of clinically relevant bacterial strains. The following table summarizes the bactericidal concentrations of both isoforms, demonstrating that hepcidin-20 is often active at lower concentrations than hepcidin-25.[1][2][3] Both peptides have been found to be bactericidal against a variety of clinical isolates with different antibiotic resistance profiles.[2][3]
| Bacterial Species | Strain | Hepcidin-20 Bactericidal Concentration (µg/mL) | Hepcidin-25 Bactericidal Concentration (µg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | 25 | 25 |
| Pseudomonas aeruginosa | Clinical Isolate 1 | 12.5 | 25 |
| Pseudomonas aeruginosa | Clinical Isolate 2 | 25 | 50 |
| Stenotrophomonas maltophilia | Clinical Isolate 1 | 6.25 | 12.5 |
| Stenotrophomonas maltophilia | Clinical Isolate 2 | 12.5 | 25 |
| Acinetobacter baumannii | Clinical Isolate 1 | 6.25 | 12.5 |
| Acinetobacter baumannii | Clinical Isolate 2 | 12.5 | 25 |
| Klebsiella pneumoniae | ATCC 13883 | 25 | 50 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 12.5 | 25 |
| Escherichia coli | ATCC 25922 | 25 | 50 |
| Enterococcus faecium | Clinical Isolate 1 | 12.5 | 25 |
| Enterococcus faecium | Clinical Isolate 2 | 25 | 50 |
| Staphylococcus aureus | ATCC 29213 | >100 | >100 |
| Staphylococcus aureus | Clinical Isolate 1 | 50 | 100 |
| Staphylococcus epidermidis | ATCC 12228 | 25 | 50 |
Key Observations from Experimental Data:
-
Higher Potency of Hepcidin-20: Across most tested Gram-negative and Gram-positive bacteria, hepcidin-20 demonstrates bactericidal activity at concentrations at least two-fold lower than hepcidin-25.[2][3]
-
Synergistic Effects: At acidic pH (5.0), a combination of very low concentrations of hepcidin-20 and hepcidin-25 exhibits a synergistic bactericidal effect.[2][3]
-
Influence of pH: The bactericidal activity of both hepcidin isoforms is significantly enhanced in acidic conditions. At a pH of 5.0, a 4 to 8-fold reduction in the bactericidal concentration was observed for P. aeruginosa, and a 2 to 4-fold reduction for E. faecium.[2][3] This is likely due to the protonation of histidine residues at lower pH, which increases the net positive charge of the peptides.[1]
-
Killing Kinetics: Hepcidin-20 generally exhibits faster killing kinetics than hepcidin-25. For example, against P. aeruginosa at 25 µg/mL, hepcidin-20 was bactericidal at 60 minutes, while hepcidin-25 required 90 minutes.[4]
-
Effect of Copper: The bactericidal activity of hepcidin-25 is slightly enhanced in the presence of copper, which is not observed for hepcidin-20.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (BC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (BC).
Materials:
-
Synthetic hepcidin-20 and hepcidin-25 peptides
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the hepcidin isoform in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible growth.
-
To determine the bactericidal concentration, an aliquot from each well showing no visible growth is plated on nutrient agar. The BC is the lowest concentration that results in a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
Add the hepcidin isoform to the bacterial suspension at the desired concentrations.
-
Include a growth control without any peptide.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial activity of hepcidin isoforms.
Caption: Workflow for antimicrobial susceptibility testing of hepcidin isoforms.
Proposed Antimicrobial Mechanism of Hepcidin
The antimicrobial action of hepcidin is thought to involve direct interaction with the bacterial cell membrane, leading to its disruption. The cationic nature of hepcidin facilitates its attraction to the negatively charged components of the bacterial membrane.
References
- 1. Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of human hepcidin 20 and 25 against clinically relevant bacterial strains: effect of copper and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
In Vivo Comparison of Iron Regulatory Effects of Hepcidin-20 and Hepcidin-25: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the iron regulatory effects of Hepcidin-20 and the biologically active Hepcidin-25 isoform. The information presented is supported by experimental data to aid in research and drug development endeavors focused on iron metabolism.
Introduction
Hepcidin (B1576463) is a peptide hormone that plays a central role in the regulation of systemic iron homeostasis.[1][2][3] The primary bioactive form is a 25-amino acid peptide, Hepcidin-25, which is secreted by the liver.[1] Hepcidin-25 exerts its regulatory effect by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[1][2] This action effectively traps iron within cells, particularly in duodenal enterocytes, macrophages, and hepatocytes, thereby reducing dietary iron absorption and the release of recycled iron into the circulation.[1][2] In human serum, in addition to the full-length Hepcidin-25, a truncated isoform, Hepcidin-20, which lacks the N-terminal five amino acids, has been identified.[4] Understanding the in vivo activity of this shorter isoform is critical for evaluating its potential physiological role and its relevance in pathological conditions.
Comparative Analysis of In Vivo Iron Regulatory Effects
Experimental evidence from in vivo studies in mice provides a clear distinction between the iron regulatory capabilities of Hepcidin-25 and Hepcidin-20.
Quantitative Data Summary
The following table summarizes the key findings from a comparative in vivo study assessing the hypoferremic activity of Hepcidin-25 and Hepcidin-20.
| Isoform | Dose Administered (per mouse) | Time Point | Effect on Serum Iron Levels | Conclusion on In Vivo Activity |
| Hepcidin-25 | 50 µg | 2 and 4 hours | Significant decrease | Biologically Active |
| Hepcidin-20 | 50 µg | 2 hours | No significant change | Inactive |
Data sourced from Rivera et al., 2005.[4]
The study demonstrates that while a 50-µg dose of Hepcidin-25 led to a significant, 80% drop in serum iron levels in mice, the same dose of Hepcidin-20 had no discernible effect on serum iron concentrations.[4] This indicates that the N-terminal region of the hepcidin peptide is essential for its interaction with ferroportin and its subsequent iron-regulating activity.[5]
Experimental Protocols
The in vivo comparison of Hepcidin-20 and Hepcidin-25 was conducted using a well-defined experimental protocol designed to isolate the effects of the exogenous peptides.
Animal Model and Preparation:
-
Animal: Mice were used as the in vivo model.
-
Dietary Regimen: To suppress the production of endogenous hepcidin, mice were maintained on an iron-deficient diet. This ensures that any observed changes in serum iron are a direct result of the administered hepcidin isoforms.[4]
Hepcidin Administration:
-
Peptides: Synthetic human Hepcidin-25 and N-terminally truncated Hepcidin-20 were used.[4]
-
Dosage: A single dose of 50 µg per mouse was administered.[4]
-
Route of Administration: The peptides were delivered via intraperitoneal injection.[4]
-
Control Group: A control group of mice was injected with a diluent to account for any effects of the injection procedure itself.[4]
Measurement of Iron Parameters:
-
Sample Collection: Blood samples were collected from the mice at specific time points post-injection.
-
Primary Endpoint: The primary outcome measured was the concentration of serum iron.[4]
-
Time Points: Serum iron levels were analyzed at 2 and 4 hours after the injection to capture the acute effects of the peptides.[4]
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of active hepcidin and the workflow of the comparative in vivo experiment.
Caption: Hepcidin-25 Signaling Pathway.
Caption: In Vivo Comparison Workflow.
Conclusion
The available in vivo data compellingly demonstrates that Hepcidin-25 is the primary, biologically active form of the hormone responsible for regulating systemic iron levels. The N-terminally truncated isoform, Hepcidin-20, appears to be inactive in vivo with respect to iron regulation at the doses tested.[4] This highlights the critical importance of the N-terminal region of the Hepcidin-25 peptide for its function. For researchers and professionals in drug development, these findings underscore the necessity of focusing on the full-length Hepcidin-25 or its functional analogs when designing therapeutics to modulate iron homeostasis.
References
- 1. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Synthetic hepcidin causes rapid dose-dependent hypoferremia and is concentrated in ferroportin-containing organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Guide to Inter-Laboratory Comparison of Hepcidin-20 Measurement Results
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of hepcidin (B1576463), a key regulator of iron homeostasis, is critical for advancing research in iron metabolism disorders and for the development of novel therapeutics. However, significant variability in hepcidin measurement results has been observed across different laboratories and analytical platforms. This guide provides an objective comparison of common methods for Hepcidin-20 quantification, supported by data from inter-laboratory comparison studies, to aid researchers in selecting appropriate assays and interpreting their results.
Introduction to Hepcidin and its Isoforms
Hepcidin is a peptide hormone that exists in several isoforms, with the 25-amino acid form (Hepcidin-25) being the primary bioactive molecule. Other N-terminally truncated isoforms, including Hepcidin-20, -22, and -24, are also present in circulation. The varying specificity of different analytical methods for these isoforms is a major contributor to the discrepancies observed in measurement results. While Hepcidin-25 is the most studied isoform, understanding the levels of other isoforms like Hepcidin-20 is also of interest in certain pathological conditions.
Inter-Laboratory Comparison of Hepcidin Measurement Methods
Inter-laboratory comparison studies, often referred to as "round robin" studies, are essential for assessing the performance and comparability of different analytical methods. These studies typically involve the distribution of a common set of samples to multiple laboratories for analysis. The results provide valuable insights into the accuracy, precision, and inter-laboratory variability of the assays.
Key Findings from Round Robin Studies:
-
High Inter-Laboratory Variation: Without standardization, the inter-assay coefficient of variation (CV) for hepcidin measurements can be as high as 42-53%.[1][2] This highlights the significant challenge in comparing hepcidin data generated by different laboratories.
-
Impact of Standardization: The use of common reference materials for calibration can significantly reduce inter-laboratory variability. Studies have shown that harmonization efforts can lower the inter-assay CV to a range of 11-19%.[1][2]
-
Method-Dependent Differences: Immunoassays (ELISA) generally report higher hepcidin concentrations compared to mass spectrometry (MS)-based methods.[3] This is often attributed to the cross-reactivity of antibodies with multiple hepcidin isoforms in some ELISA kits, whereas MS methods can be designed to be highly specific for a particular isoform.[3]
Data Presentation: Quantitative Comparison of Methods
The following tables summarize the performance of different analytical methods for hepcidin measurement as reported in inter-laboratory comparison studies.
Table 1: Inter-Assay Coefficient of Variation (CV) Before and After Harmonization
| Study Reference | Number of Participating Labs/Methods | Sample Type | Inter-Assay CV (Unharmonized) | Inter-Assay CV (Harmonized) |
| Diepeveen et al. (RR1) | 9 measurement procedures | Serum | 42.1% | 11.0% (simulated) |
| Diepeveen et al. (RR2) | 11 measurement procedures | Plasma | 52.8% | 19.1% (in practice) |
| Aune et al. | 16 international measurement procedures | Serum | 42.0% | 14.0% (with 3-level sRM) |
Source: Adapted from Diepeveen et al. and Aune et al.[1][2][4][5][6]
Table 2: Comparison of Hepcidin Concentrations by Immunoassay and LC-MS/MS in Pneumonia Patients
| Sample Group (n=222 admission, n=208 follow-up) | Median Hepcidin (Immunoassay) | Median Hepcidin (LC-MS/MS) | Relative Mean Difference |
| Admission Samples (<200 ng/mL) | 135 ng/mL (IQR 201 ng/mL) | 89 ng/mL (IQR 92 ng/mL) | 37% |
| Admission Samples (>200 ng/mL) | - | - | 78% |
| Follow-up Samples (>10 ng/mL) | 17 ng/mL (IQR 17 ng/mL) | 14 ng/mL (IQR 16 ng/mL) | 22% |
Source: Adapted from a study comparing immunoassay and LC-MS/MS in patients with community-acquired pneumonia.[3]
Experimental Protocols
Mass Spectrometry (MS)-Based Methods
MS-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF) MS, offer high specificity for different hepcidin isoforms.
Typical LC-MS/MS Protocol for Hepcidin-20:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., isotopically labeled Hepcidin-25).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reversed-phase HPLC column.
-
Separate hepcidin isoforms using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
Mass Spectrometry:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Ionize the hepcidin molecules (e.g., using electrospray ionization - ESI).
-
Select the precursor ion for Hepcidin-20 and fragment it.
-
Detect and quantify the specific fragment ions.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous Hepcidin-20 to the peak area of the internal standard.
-
Determine the concentration of Hepcidin-20 using a calibration curve prepared with known concentrations of a Hepcidin-20 standard.
-
Immunoassay (ELISA)-Based Methods
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and high-throughput method for protein quantification. Competitive ELISAs are frequently used for hepcidin measurement.
Typical Competitive ELISA Protocol for Hepcidin:
-
Plate Coating: A microtiter plate is pre-coated with an anti-hepcidin antibody.
-
Competitive Binding:
-
Samples, standards, and controls are added to the wells.
-
A known amount of biotinylated hepcidin is added to each well.
-
The endogenous hepcidin in the sample competes with the biotinylated hepcidin for binding to the coated antibody.
-
-
Incubation and Washing: The plate is incubated to allow binding to occur, followed by a series of washes to remove unbound components.
-
Detection:
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated hepcidin captured by the antibody.
-
After another incubation and wash step, a substrate solution (e.g., TMB) is added.
-
-
Signal Measurement: The HRP enzyme catalyzes a color change, which is stopped with a stop solution. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of hepcidin in the samples is inversely proportional to the intensity of the color signal and is determined by comparison to a standard curve.
Mandatory Visualization
Caption: Workflow of a typical inter-laboratory comparison study for Hepcidin-20 measurement.
Conclusion
The measurement of Hepcidin-20 is subject to significant inter-laboratory variability, primarily due to differences in analytical methods and the lack of standardized reference materials. While both mass spectrometry and immunoassay platforms are widely used, they can yield different absolute concentrations. For researchers, it is crucial to be aware of these discrepancies when comparing data from different studies or laboratories. The ongoing efforts to develop and implement international reference standards are a critical step towards improving the harmonization of hepcidin measurements, which will ultimately enhance the reliability and comparability of research findings in the field of iron metabolism. When reporting results, it is essential to provide detailed information about the analytical method used, including the specific assay and any reference materials employed for calibration.
References
- 1. Provisional standardization of hepcidin assays: creating a traceability chain with a primary reference material, candidate reference method and a commutable secondary reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing hepcidin measurement with a proficiency test framework and standardization improvement. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Hepcidin-20's Role in Anemia of Chronic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is a common condition in patients with chronic infections, autoimmune diseases, cancer, and chronic kidney disease.[1][2][3] The central regulator of iron homeostasis implicated in ACD is hepcidin (B1576463), a peptide hormone primarily produced by the liver.[1][4] Chronic inflammation elevates hepcidin levels, which restricts iron availability for red blood cell production, leading to anemia.[5][6][7]
Hepcidin exists in several isoforms, with the 25-amino acid peptide (Hepcidin-25) being the main bioactive form.[8][9] However, N-terminally truncated isoforms, including Hepcidin-20, are also detected in circulation.[7][10][11] This guide provides an objective comparison of Hepcidin-20 and Hepcidin-25 (B1576460), summarizing the experimental data and methodologies used to evaluate their respective roles in the pathophysiology of ACD.
Comparative Analysis: Hepcidin-20 vs. Hepcidin-25
The validation of a biomarker or therapeutic target hinges on its biological activity and clinical correlation. While Hepcidin-25 is well-established as the key mediator of iron restriction in ACD, the role of Hepcidin-20 is less clear.[8][10] Mass spectrometry-based methods are crucial for distinguishing between these isoforms, which may coexist in circulation.[8][12]
Current evidence suggests that Hepcidin-25 is the primary driver of iron dysregulation in ACD. Its synthesis is upregulated by inflammatory cytokines, and it acts by binding to the iron exporter ferroportin, causing its internalization and degradation.[13][14][15] This traps iron within macrophages and reduces intestinal absorption.[4][14]
Hepcidin-20, a product of the processing or degradation of larger hepcidin precursors, is often found at lower concentrations than Hepcidin-25.[10][16] While its levels correlate positively with Hepcidin-25 and ferritin in healthy individuals, its physiological significance and bioactivity in iron regulation are poorly understood, with some studies suggesting it is inactive.[8][9][10]
Table 1: Quantitative Comparison of Hepcidin Isoforms
| Parameter | Hepcidin-25 (Bioactive Form) | Hepcidin-20 (Truncated Isoform) | Supporting Evidence |
| Primary Role | Master regulator of systemic iron homeostasis.[1][4][13] | Physiological role is poorly understood; considered inactive in iron homeostasis.[8][10] | [1][4][8][10][13] |
| Action | Binds to and induces degradation of the iron exporter ferroportin.[14][15][17] | No confirmed biological function in iron regulation.[9] | [9][14][15][17] |
| Regulation in ACD | Upregulated by inflammatory cytokines (e.g., IL-6), leading to high serum levels.[5][6][13] | Detected in circulation, often in conditions with high overall hepcidin expression.[10][18] | [5][6][10][13][18] |
| Median Serum Conc. | 39 µg/L (Range: 1-334 µg/L) | 4 µg/L (Range: 1-40 µg/L) | [16] |
| Correlation | Strongly correlates with ferritin and inflammatory markers in ACD.[3][11] | Shows strong positive correlation with Hepcidin-25 and ferritin in healthy individuals.[10] | [3][10][11] |
Signaling Pathways and Regulatory Mechanisms
The production of hepcidin is transcriptionally regulated by two main pathways that integrate signals from inflammation and iron stores. Understanding these pathways is critical for developing targeted therapeutics for ACD.
-
Inflammatory Pathway (IL-6/JAK/STAT3) : In chronic diseases, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the dominant drivers of hepcidin synthesis.[4][5] IL-6 binds to its receptor on hepatocytes, activating the JAK2-STAT3 signaling cascade.[13][19] Phosphorylated STAT3 then translocates to the nucleus and binds to the hepcidin gene promoter, inducing its transcription.[5][13]
-
Iron-Sensing Pathway (BMP/SMAD) : The body's iron status also regulates hepcidin via the Bone Morphogenetic Protein (BMP) signaling pathway.[19][20] Increased iron levels stimulate this pathway, leading to the phosphorylation of SMAD proteins, which then form a complex and move to the nucleus to enhance hepcidin transcription.[13][20] This pathway is crucial for maintaining iron balance but can be overridden by strong inflammatory signals in ACD.[4][5]
The final step in iron regulation is the action of bioactive Hepcidin-25 on ferroportin, the sole known cellular iron exporter.[14][15] The binding of Hepcidin-25 to ferroportin on the surface of macrophages and intestinal enterocytes triggers the exporter's degradation, effectively blocking iron from entering the circulation.[4][17]
Experimental Protocols
The accurate quantification of hepcidin isoforms is essential for research and clinical validation. Due to the structural similarity of the isoforms, mass spectrometry (MS) is the preferred method over traditional immunoassays.[8][21]
Protocol: Quantification of Hepcidin Isoforms by LC-MS/MS
This protocol provides a generalized workflow for the analysis of Hepcidin-20 and Hepcidin-25 in serum or plasma samples.
1. Sample Preparation:
- Thaw serum or plasma samples on ice.
- To precipitate larger proteins, mix the sample with an organic solvent or acid (e.g., aqueous formic acid).[16]
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant containing the peptides.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
- Condition an SPE plate or cartridge (e.g., weak cation exchange) according to the manufacturer's instructions.
- Load the supernatant onto the SPE plate.[16]
- Wash the plate to remove interfering substances.
- Elute the hepcidin peptides using an appropriate elution buffer.
- Dry the eluate under a vacuum or nitrogen stream.
3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a mobile phase solution suitable for liquid chromatography (LC).
- Inject the sample into an LC system coupled to a tandem mass spectrometer (MS/MS). The LC system separates the peptides over time before they enter the mass spectrometer.
- The mass spectrometer is set to specifically detect the mass-to-charge ratios of Hepcidin-20, Hepcidin-25, and a stable isotope-labeled internal standard.[12]
- Quantification is achieved by comparing the signal intensity of the endogenous peptides to that of the known concentration of the internal standard.
4. Data Analysis:
- Process the raw data using specialized software to generate chromatograms and calculate the concentration of each hepcidin isoform in the original sample.
// Define nodes
Sample [label="1. Serum/Plasma\nSample Collection"];
Precip [label="2. Protein Precipitation\n(e.g., with Formic Acid)"];
Centri [label="3. Centrifugation"];
SPE [label="4. Solid-Phase Extraction\n(Cleanup & Concentration)"];
LCMS [label="5. LC-MS/MS Analysis\n(Separation & Detection)"];
Data [label="6. Data Processing &\nQuantification"];
// Style key nodes
Sample [fillcolor="#4285F4", fontcolor="#FFFFFF"];
LCMS [fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges
Sample -> Precip;
Precip -> Centri;
Centri -> SPE;
SPE -> LCMS;
LCMS -> Data;
}
Conclusion
The validation of Hepcidin-20's role in Anemia of Chronic Disease is currently limited. The available experimental data strongly supports Hepcidin-25 as the primary bioactive hormone responsible for iron sequestration during chronic inflammation. Hepcidin-20 is a detectable, truncated isoform, but its physiological function remains unconfirmed. For researchers and drug development professionals, targeting the regulation and action of Hepcidin-25 is the most validated and promising strategy for therapeutic intervention in ACD. Future studies using precise, mass spectrometry-based methods are required to definitively elucidate any potential independent or modulatory role of Hepcidin-20 in iron metabolism.
References
- 1. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of hepcidin in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepcidin expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron metabolism and iron disorders revisited in the hepcidin era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The three isoforms of hepcidin in human serum and their processing determined by liquid chromatography-tandem mass spectrometry (LC-tandem MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepcidin: what every gastroenterologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action and regulation of hepcidin [escholarship.org]
- 16. Measurement of hepcidin isoforms in human serum by liquid chromatography with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of hepcidin in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Hepcidin-20 (Human)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of bioactive peptides like Hepcidin-20 are critical components of laboratory safety and operational integrity. Adherence to established protocols not only protects personnel but also prevents environmental contamination and ensures the integrity of research data. This guide provides essential, step-by-step information for the safe disposal of Hepcidin-20 (human).
Immediate Safety and Handling Precautions
Before beginning any work with Hepcidin-20, it is crucial to review the product's Safety Data Sheet (SDS) and be familiar with institutional and local regulations for hazardous waste disposal.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE as a primary barrier against accidental exposure.[1]
-
Gloves: Use chemical-resistant disposable gloves, such as nitrile. Change them immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when handling lyophilized powder or solutions.[1]
-
Lab Coats: A lab coat or protective gown should always be worn over personal clothing.[1]
-
Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
Emergency Procedures: In case of accidental exposure, follow these immediate first-aid measures.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
-
Ingestion: If the person is conscious, wash out their mouth with water. Seek medical attention.[2]
Storage and Handling of Hepcidin-20
Proper storage is essential to maintain the stability and integrity of Hepcidin-20.
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C or -80°C in a desiccated environment.[3][4][5] | Aliquot and store at -20°C or colder to avoid repeated freeze-thaw cycles.[1][6][7] |
| Short-Term Storage | Stable at room temperature for days to weeks, but cold storage is recommended.[4] | Refrigerate for short-term use.[6] |
| Handling | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture contamination.[3][4] | Use sterile equipment and work in a designated clean area to prevent contamination.[1][6] |
| Labeling | Ensure the container is clearly labeled with the peptide name and storage conditions.[1] | Label all aliquots with the peptide name, concentration, and date of preparation.[1] |
Step-by-Step Disposal Protocol for Hepcidin-20 Waste
All waste contaminated with Hepcidin-20 should be treated as hazardous chemical waste.[6] Never dispose of peptide waste in the regular trash or down the sink.[1][6]
Methodology for Waste Segregation and Collection:
-
Designate Waste Containers: Use separate, clearly labeled, and leak-proof containers for each type of Hepcidin-20 waste: solid, liquid, and sharps.[6][7][8]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Sharps Waste Collection:
-
Final Disposal:
-
Arrange for the collection and disposal of all Hepcidin-20 waste through your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Waste will be disposed of by a licensed hazardous waste contractor, likely through incineration or other approved chemical treatment methods, in accordance with federal, state, and local regulations.[1][6]
-
References
- 1. peptide24.store [peptide24.store]
- 2. abcepta.com [abcepta.com]
- 3. lifetein.com [lifetein.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. research.hawaii.edu [research.hawaii.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Essential Safety and Logistical Information for Handling Hepcidin-20 (human)
This document provides crucial safety protocols, operational plans, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, working with Hepcidin-20 (human).
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling Hepcidin-20. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles.[1][3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of Hepcidin-20 and ensure the safety of laboratory personnel.
Storage:
-
Lyophilized Peptide: Upon receipt, store Hepcidin-20 in its lyophilized form at -20°C or colder in a tightly sealed container, away from bright light.[4][5][6] Peptides are often hygroscopic; to prevent moisture absorption, allow the container to equilibrate to room temperature before opening.[4][5][7]
-
Peptide Solutions: The shelf life of peptide solutions is limited. For longer-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Store solutions at -20°C or colder.[4]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder.
-
Reconstitution:
-
Before opening, gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]
-
There is no universal solvent for all peptides.[4][5] The choice of solvent will depend on the specific experimental requirements and the properties of Hepcidin-20. It is advisable to test the solubility of a small portion of the peptide first.[5]
-
When dissolving, sonication may be used to aid dissolution.[5]
-
After dissolving in an initial solvent, it is good practice to slowly add the peptide solution to the aqueous buffer with gentle agitation to prevent precipitation.[4][5]
-
-
General Use: Avoid direct contact with the skin, eyes, and clothing. Do not inhale the powder.[8]
Disposal Plan
All waste contaminated with Hepcidin-20 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9][10] Never dispose of peptide waste down the drain or in the regular trash.[2][9]
| Waste Stream | Description | Disposal Container and Procedure |
| Solid Waste | Unused lyophilized peptide, contaminated labware (e.g., pipette tips, vials, gloves).[1][2] | Collect in a designated, clearly labeled, and leak-proof hazardous waste container.[1][9] |
| Liquid Waste | Unused peptide solutions, solvents used for rinsing.[1] | Collect in a separate, sealed, and clearly labeled container designated for chemical waste. Ensure the container is compatible with the solvents used.[1][9] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with the peptide. | Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container labeled as "Hazardous Chemical Waste".[9] |
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.[3][10]
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure it is well-ventilated.[8]
-
Containment: For powder spills, gently cover the spill with absorbent paper to avoid raising dust, then wet the paper before cleaning.[9] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand).[2][8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Thoroughly wash the spill site after the material has been collected.[8]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to an area with fresh air. If they experience any ill effects, seek medical attention.[2][8]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[8]
Visual Workflow for Chemical Spill Response
The following diagram illustrates the general workflow for responding to a chemical spill of Hepcidin-20.
Caption: General workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. tirzepatyd.store [tirzepatyd.store]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
